Denbinobin
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-3,7-dimethoxyphenanthrene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-9-5-8-3-4-10-11(17)7-13(21-2)16(19)15(10)14(8)12(18)6-9/h3-7,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOONHCJRPIMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC3=C2C(=O)C(=CC3=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318428 | |
| Record name | Denbinobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82526-36-1 | |
| Record name | Denbinobin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82526-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Denbinobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of Denbinobin?
An In-depth Analysis of the Chemical Structure, Biological Activity, and Therapeutic Potential of a Promising Natural Phenanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denbinobin, a phenanthraquinone first isolated from the noble orchid Dendrobium nobile, has emerged as a compound of significant interest in the fields of pharmacology and medicinal chemistry.[1][2] Its unique chemical architecture and potent biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects, have prompted extensive research into its therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure of this compound, summarizes key quantitative data from biological studies, details experimental protocols for its synthesis and analysis of its activity, and visualizes its known mechanisms of action through signaling pathway diagrams.
Chemical Structure and Properties
This compound is chemically classified as a phenanthraquinone.[2][3] Its structure is characterized by a phenanthrene (B1679779) core with two ketone groups at positions 1 and 4, a hydroxyl group at position 5, and two methoxy (B1213986) groups at positions 3 and 7.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-hydroxy-3,7-dimethoxyphenanthrene-1,4-dione | [2] |
| Chemical Formula | C₁₆H₁₂O₅ | [2] |
| Molecular Weight | 284.26 g/mol | [2] |
| CAS Number | 82526-36-1 | |
| Appearance | Not specified in provided results | |
| Solubility | Not specified in provided results | |
| SMILES | COC1=CC(=C2C(=C1)C=CC3=C2C(=O)C(=CC3=O)OC)O | [2] |
| InChI | InChI=1S/C16H12O5/c1-20-9-5-8-3-4-10-11(17)7-13(21-2)16(19)15(10)14(8)12(18)6-9/h3-7,18H,1-2H3 | [2] |
| InChIKey | KYOONHCJRPIMJE-UHFFFAOYSA-N | [2] |
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. It has demonstrated cytotoxicity against various cancer cell lines, inhibition of tumor growth and angiogenesis, and suppression of cancer cell invasion and migration. Furthermore, it has shown potential as an anti-HIV agent.
Table 2: Summary of In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| SNU-484 | Human Gastric Cancer | 7.9 | [4] |
| PC3 | Human Prostate Cancer | 7.5 | [5] |
| SK-Hep-1 | Human Hepatocellular Carcinoma | 16.4 | [4] |
| HeLa | Human Cervical Cancer | 22.3 | [4] |
| A549 | Human Lung Adenocarcinoma | GI₅₀ = 1.3 x 10⁻⁸ M (IGF-1-induced proliferation) | [3] |
Table 3: Anti-HIV-1 Activity of this compound
| Assay | IC₅₀ (µM) | Reference |
| PMA-induced LTR transcriptional activity | 1.5 | [4][6] |
| TCR/CD28 binding-induced LTR transcriptional activity | 2.5 | [4][6] |
| TNFα-induced LTR transcriptional activity | < 1 | [4][6] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways involved in cell growth, survival, and inflammation.
Inhibition of IGF-1R Signaling Pathway
This compound has been shown to be a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway, which is crucial for tumor angiogenesis and growth.[3] It directly inhibits the activation of IGF-1R and its downstream effectors, including Akt, mTOR, and ERK.
Caption: this compound inhibits the IGF-1R signaling pathway.
Modulation of the NF-κB Signaling Pathway
This compound has been reported to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and the replication of HIV-1.[4] It prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation and DNA binding of the p65 subunit of NF-κB.
Caption: this compound inhibits the NF-κB signaling pathway.
Induction of Apoptosis
This compound induces apoptosis in cancer cells through the intrinsic pathway.[1] It modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.
References
- 1. This compound, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C16H12O5 | CID 10423984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The inhibition of angiogenesis and tumor growth by this compound is associated with the blocking of insulin-like growth factor-1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Denbinobin: A Comprehensive Technical Guide on its Discovery and Natural Sources
Abstract
Denbinobin is a naturally occurring 1,4-phenanthrenequinone that has garnered significant scientific interest due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties. This technical guide provides an in-depth overview of the discovery of this compound and its known natural sources. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the isolation, characterization, and biological context of this promising compound.
Discovery and Structural Elucidation
This compound (5-hydroxy-3,7-dimethoxy-1,4-phenanthrenequinone) was first reported as a new phenanthraquinone isolated from the orchid Dendrobium nobile Lindl.[1][2]. The elucidation of its chemical structure was accomplished through spectroscopic techniques[1][3]. The molecular formula of this compound is C16H12O5, and its molecular weight is 284.26 g/mol [4].
Natural Sources of this compound
This compound has been isolated from several plant species, primarily within the Orchidaceae family. The most well-documented sources are species of the genus Dendrobium, which have a long history of use in traditional Chinese medicine[5][6].
Dendrobium Species
The genus Dendrobium is a rich source of a variety of bioactive compounds, including alkaloids, polysaccharides, and phenanthrenes[2][5][7]. This compound is a notable phenanthrene (B1679779) derivative found in several Dendrobium species.
-
Dendrobium nobile : This species is one of the primary sources from which this compound has been isolated[1][2][8][9]. The stems of D. nobile are the primary part of the plant used for the extraction of this compound[1][7].
-
Dendrobium moniliforme : this compound has also been isolated from the stems of Dendrobium moniliforme[5][6]. This species is known in Japan as "Fu-ran" and has a history of use as a tonic for longevity[5].
-
Dendrobium candidum : This species is another documented source of this compound[10].
-
Dendrobium plicatile : this compound has been reported in Dendrobium plicatile[4].
Other Natural Sources
Beyond the Dendrobium genus, this compound has been identified in other plant species, indicating a broader distribution than initially understood.
-
Ephermerantha lonchophylla (syn. Flickingeria xantholeuca) : The first discovery of this compound was reported from this orchid species[10].
-
Cannabis sativa : Interestingly, this compound has also been isolated from a variety of Cannabis sativa. This discovery highlights the potential for finding this compound in unexpected plant sources[10][11].
Quantitative Data on this compound Content
Currently, there is limited publicly available quantitative data comparing the yield of this compound across its various natural sources. The concentration of secondary metabolites like this compound in plants can be influenced by various factors, including the plant's age, growing conditions, and the specific cultivar. For instance, in Dendrobium nobile, the content of total alkaloids, a major class of compounds in this plant, has been shown to vary with the age of the plant[2]. Further research is needed to quantify and compare this compound yields from different species and under various conditions to optimize its extraction for research and potential therapeutic applications.
Experimental Protocols
The isolation and purification of this compound from its natural sources typically involve a series of chromatographic techniques. The following is a generalized protocol based on methodologies described in the literature.
General Isolation and Purification Protocol
Objective: To isolate and purify this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., stems of Dendrobium nobile)
-
Methanol (B129727) (90%)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20 for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol gradients)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: The dried and powdered plant material is refluxed with 90% methanol to obtain a crude extract[12].
-
Solvent Partitioning: The crude methanol extract is then partitioned with ethyl acetate (EtOAc) to separate compounds based on polarity.
-
Column Chromatography (Silica Gel): The EtOAc extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Column Chromatography (Sephadex LH-20): Fractions containing this compound are further purified using Sephadex LH-20 column chromatography, eluting with methanol, to separate compounds based on their molecular size[3].
-
Preparative HPLC: Final purification is often achieved using preparative HPLC to yield highly pure this compound[3].
Structural Elucidation Methods
The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule[3].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition[12].
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the chromophore system of the molecule.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the replication of HIV-1 through an NF-κB-dependent pathway[10][11]. The diagram below illustrates the key steps in this pathway and the inhibitory action of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for this compound Isolation
The following diagram outlines a typical experimental workflow for the isolation of this compound from a natural source.
Caption: A generalized workflow for the isolation of this compound.
Conclusion
This compound is a pharmacologically significant 1,4-phenanthrenequinone with a growing body of research supporting its therapeutic potential. Primarily sourced from various Dendrobium species, its discovery in other plants like Cannabis sativa suggests that its natural distribution may be wider than currently known. This guide provides a foundational understanding of the discovery and natural occurrences of this compound, along with standardized methodologies for its isolation and characterization. Further research into the quantitative analysis of this compound in different sources and the exploration of its diverse biological activities will be crucial for advancing its development as a potential therapeutic agent.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Dendrobine-type alkaloids from Dendrobium nobile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H12O5 | CID 10423984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dendrobium: Sources of Active Ingredients to Treat Age-Related Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic potential of the chemical composition of Dendrobium nobile Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. worldscientific.com [worldscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a naturally occurring 1,4-phenanthrenequinone, inhibits HIV-1 replication through an NF-kappaB-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Dendrobium nobile: A Technical Guide to Denbinobin for Therapeutic Development
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Dendrobium nobile, a prominent orchid in traditional medicine, is a rich source of various bioactive compounds, with the phenanthrenequinone (B147406) denbinobin being of significant scientific interest. This document provides a comprehensive technical overview of this compound, focusing on its extraction from Dendrobium nobile, its multifaceted pharmacological activities, and the underlying molecular mechanisms. Quantitative data on its efficacy are presented, alongside detailed experimental protocols and visual representations of its signaling pathways, to support further research and drug development initiatives.
Introduction
Dendrobium nobile Lindl. is an orchid species that holds a significant place in traditional medicine systems across Asia for its purported therapeutic properties, including acting as an analgesic, antipyretic, and tonic.[1] Modern phytochemical research has identified a wealth of active constituents within this plant, such as alkaloids, polysaccharides, and phenanthrenes.[2][3] Among these, this compound (5-hydroxy-3,7-dimethoxy-1,4-phenanthraquinone), a major phenanthrene (B1679779) constituent, has emerged as a compound with potent and diverse biological activities.[1] Extensive research has demonstrated its anti-tumor, anti-inflammatory, and neuroprotective effects, making it a promising candidate for drug discovery and development.[4][5][6] This guide synthesizes the current technical knowledge on this compound to serve as a resource for the scientific community.
Extraction and Purification of this compound from Dendrobium nobile
The isolation of high-purity this compound from the stems of Dendrobium nobile is a multi-step process involving solvent extraction and chromatographic separation.
Experimental Protocol: Extraction and Purification
The following protocol is a representative method synthesized from established procedures.[7][8][9]
-
Preparation of Plant Material : Air-dried stems of Dendrobium nobile are powdered and sieved.
-
Solvent Extraction : The powdered plant material is extracted with 95% ethanol (B145695) (or methanol) at reflux for several hours. This process is typically repeated three times to ensure exhaustive extraction. The resulting extracts are combined and concentrated under reduced pressure to yield a crude ethanolic extract.
-
Liquid-Liquid Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol. The this compound-rich fraction is typically found in the ethyl acetate layer.
-
Column Chromatography : The EtOAc fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of petroleum ether-EtOAc or a similar solvent system. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification : Fractions containing this compound are pooled and may be further purified using Sephadex LH-20 gel column chromatography.
-
Final Isolation : Final purification to obtain high-purity this compound is often achieved through preparative High-Performance Liquid Chromatography (HPLC).[7]
Visualization: Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
Pharmacological Activities and Efficacy
This compound exhibits a range of pharmacological effects, with its anticancer properties being the most extensively studied.
Anticancer Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects against a variety of human cancer cell lines.[1] Its mechanisms of action include the induction of apoptosis, inhibition of cell migration and invasion, and suppression of angiogenesis.[4][10]
The efficacy of this compound in inhibiting cancer cell growth is typically quantified by its half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
| SNU-484 | Gastric Cancer | 7.9 | [1][4] |
| PC-3 | Prostate Cancer | 7.5 | [11] |
| SK-Hep-1 | Hepatocarcinoma | 16.4 | [4] |
| HeLa | Cervical Cancer | 22.3 | [4] |
| COLO 205 | Colon Cancer | 10 - 20 | [10][12][13] |
| GBM8401 / U87MG | Glioblastoma | 1 - 3** | [11][14] |
| Concentration range for dose-dependent proliferation suppression. | |||
| Concentration range where significant reduction in cell viability was observed. |
Studies in animal models have confirmed the antitumor potential of this compound.
| Animal Model | Cancer Type | Treatment Regimen | Key Outcome | Reference(s) |
| Nude Mice Xenograft | Colon (COLO 205) | 50 mg/kg, intraperitoneally | Up to 68% tumor regression | [12][13] |
| Mouse Metastatic Model | Breast Cancer | Not specified | Significant reduction in tumor metastasis | [10] |
Anti-inflammatory Activity
This compound exerts potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated macrophages.[5] This is achieved primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5]
Neuroprotective Activity
While much of the neuroprotective research has focused on the total alkaloid extracts of Dendrobium nobile (DNLA), these studies provide a basis for the potential of its individual components. DNLAs have been shown to protect against neuronal injury, inhibit neuroinflammation, and reduce apoptosis in various in vitro and in vivo models of neurodegenerative diseases like Alzheimer's.[15][16][17] The mechanisms involve the suppression of signaling pathways such as NF-κB, NLRP3, and JAK-STATs.[15][18]
Molecular Mechanisms and Signaling Pathways
This compound's biological effects are mediated through its interaction with several critical intracellular signaling pathways.
Anticancer Signaling: Induction of Apoptosis
This compound induces apoptosis in cancer cells through both the extrinsic and intrinsic pathways. In colon cancer cells, this involves the activation of caspases-3, -8, and -9, cleavage of Bid, and the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria.[12][13] This process has been linked to the extracellular signal-regulated kinase (ERK) pathway.[12][13] In other cancer types, this compound modulates the balance of pro- and anti-apoptotic Bcl-2 family proteins and can induce apoptosis via the generation of reactive oxygen species (ROS).[1][19]
Caption: this compound's induction of apoptosis via multiple signaling inputs.
Anticancer Signaling: Inhibition of Cell Migration
This compound can impair cancer cell migration, a critical step in metastasis. In prostate cancer cells stimulated with CXCL12, this compound inhibits the activity of the GTPase Rac1.[11][20] This prevents the formation of lamellipodia, impairs the phosphorylation and translocation of cortactin, and ultimately blocks cell migration.[20]
Caption: Mechanism of migration inhibition by this compound via Rac1.
Anti-inflammatory Signaling: NF-κB Pathway
The anti-inflammatory action of this compound is largely mediated by its strong inhibition of the NF-κB pathway. It blocks the activation of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5][19] This ensures that NF-κB remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS and COX-2.[5]
Caption: this compound inhibits inflammation by blocking the NF-κB pathway.
Key Experimental Methodologies
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the this compound concentration.
Western Blot Analysis
This technique is used to detect and quantify changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Protein Extraction : Cells treated with this compound are lysed to extract total protein. Protein concentration is determined using an assay like the BCA assay.
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., Caspase-3, Bcl-2, p-ERK, IκBα).
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection : The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal with an imaging system.
-
Analysis : The intensity of the bands is quantified using densitometry software, often normalizing to a loading control protein like β-actin or GAPDH.
Conclusion and Future Directions
This compound, a phenanthrenequinone isolated from Dendrobium nobile, has demonstrated significant therapeutic potential as an anticancer and anti-inflammatory agent. Its ability to induce apoptosis and inhibit metastasis in a range of cancer models, coupled with its potent suppression of key inflammatory pathways, marks it as a valuable lead compound for drug development.
Future research should focus on several key areas:
-
Pharmacokinetic and Toxicological Profiling : Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to evaluate the safety and clinical viability of this compound.[21]
-
In Vivo Efficacy : Further in vivo studies in diverse and more complex animal models, including patient-derived xenografts, are needed to validate its therapeutic efficacy.
-
Structure-Activity Relationship (SAR) Studies : Synthesis and evaluation of this compound analogs could lead to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies : Investigating the synergistic effects of this compound with existing chemotherapeutic agents could reveal novel combination strategies to overcome drug resistance and enhance treatment outcomes.
The compelling preclinical data on this compound strongly support its continued investigation as a novel therapeutic agent derived from a well-established traditional medicinal plant.
References
- 1. This compound, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Potent anti-inflammatory effects of this compound mediated by dual inhibition of expression of inducible no synthase and cyclooxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dendrobine: A neuroprotective Sesquiterpenic Alkaloid for the Prevention and Treatment of Diseases: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dendrobine-type alkaloids from Dendrobium nobile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Integrated analysis of Dendrobium nobile extract Dendrobin A against pancreatic ductal adenocarcinoma based on network pharmacology, bioinformatics, and validation experiments [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanisms of this compound-induced anti-tumorigenesis effect in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of this compound-induced anti-tumorigenesis effect in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dendrobium: Sources of Active Ingredients to Treat Age-Related Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scientificarchives.com [scientificarchives.com]
- 16. Potential neuroprotection by Dendrobium nobile Lindl alkaloid in Alzheimer's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. This compound inhibits nuclear factor-kappaB and induces apoptosis via reactive oxygen species generation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. worldscientific.com [worldscientific.com]
- 21. Pharmacokinetic study of dendrobine in rat plasma by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Orchid's Blueprint: A Technical Guide to the Biosynthesis of Denbinobin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denbinobin, a phenanthrenequinone (B147406) found in various orchid species, particularly of the Dendrobium genus, has garnered significant interest for its potent pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the intricate biosynthetic pathway of this specialized metabolite is paramount for its sustainable production through metabolic engineering and synthetic biology approaches, offering a promising alternative to extraction from slow-growing orchid species. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and proposed mechanisms. It consolidates available quantitative data and outlines relevant experimental protocols to serve as a valuable resource for researchers in the field.
The Biosynthetic Pathway of this compound: From Primary Metabolism to a Phenanthrenequinone
The biosynthesis of this compound is a multi-step process that originates from primary metabolism and proceeds through the well-established shikimate and phenylpropanoid pathways. The core phenanthrene (B1679779) structure is believed to be formed via the oxidative cyclization of a stilbene (B7821643) or bibenzyl precursor. Subsequent enzymatic modifications, including hydroxylation, O-methylation, and oxidation, lead to the final this compound molecule.
The Shikimate and Phenylpropanoid Pathways: Laying the Foundation
The journey to this compound begins with the shikimate pathway , a central route in plants for the biosynthesis of aromatic amino acids. This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate, which serves as a branch-point for the synthesis of L-phenylalanine.
L-phenylalanine is the primary precursor for the phenylpropanoid pathway . This pathway is initiated by the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. A series of enzymatic reactions involving cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) then convert cinnamic acid to its activated thioester, p-coumaroyl-CoA.
Formation of the Stilbene/Bibenzyl Backbone: The Core Condensation Step
The characteristic C6-C2-C6 backbone of the stilbene or bibenzyl precursor is assembled by a type III polyketide synthase. This crucial step involves the condensation of one molecule of a cinnamoyl-CoA derivative (e.g., p-coumaroyl-CoA or cinnamoyl-CoA) with three molecules of malonyl-CoA .
-
Stilbene Synthase (STS) catalyzes the formation of a stilbene backbone, such as resveratrol.
-
Bibenzyl Synthase (BBS) , found in some orchids, catalyzes the formation of a dihydrophenanthrene precursor, which is subsequently reduced to a bibenzyl.
For this compound biosynthesis, the formation of a bibenzyl precursor is considered a likely route.
The Path to the Phenanthrene Core: Oxidative Cyclization and Dehydrogenation
The bibenzyl precursor undergoes an intramolecular oxidative cyclization to form a 9,10-dihydrophenanthrene (B48381) intermediate. This reaction is hypothesized to be catalyzed by a cytochrome P450 monooxygenase . The subsequent dehydrogenation of the 9,10-dihydrophenanthrene intermediate by a dehydrogenase yields the aromatic phenanthrene core.
Tailoring the Phenanthrene Scaffold: Hydroxylation, O-Methylation, and Quinone Formation
The final steps in this compound biosynthesis involve a series of "tailoring" reactions that modify the phenanthrene core to produce the final product. These reactions are likely catalyzed by specific enzymes that impart the characteristic functional groups of this compound:
-
Hydroxylation: Cytochrome P450 monooxygenases are likely responsible for the introduction of hydroxyl groups at specific positions on the phenanthrene ring.
-
O-Methylation: O-methyltransferases (OMTs) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups, forming the methoxy (B1213986) groups present in this compound.
-
Quinone Formation: The final oxidation of the dihydroxyphenanthrene to the corresponding 1,4-phenanthrenequinone is likely carried out by an oxidase or dehydrogenase .
Quantitative Data
While the complete enzymatic pathway for this compound is still under investigation, some quantitative data for key enzymes in the upstream part of the pathway have been reported in Dendrobium species.
| Enzyme | Species | Substrate(s) | K_m_ | V_max_ or k_cat_ | Reference |
| Bibenzyl Synthase (DsBBS) | Dendrobium sinense | p-coumaroyl-CoA, malonyl-CoA | - | 0.88 ± 0.07 pmol s⁻¹ mg⁻¹ (for resveratrol) | [1] |
| Bibenzyl Synthase (DoBS1) | Dendrobium officinale | p-coumaroyl-CoA, malonyl-CoA | 0.30 ± 0.08 mmol | 3.57 ± 0.23 nmol min⁻¹ mg⁻¹ | [2] |
| Bibenzyl Synthase (DoBBS8) | Dendrobium officinale | dihydro-p-coumaroyl-CoA, malonyl-CoA | 61.83 µmol/L | 0.54 min⁻¹ | [3] |
Note: The V_max_ for DsBBS was reported for the production of resveratrol, a stilbene, indicating the enzyme's potential to produce related precursors. The data for DoBS1 and DoBBS8 are for the production of dihydroresveratrol, a bibenzyl precursor.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of biochemical and molecular biology techniques. Below are general protocols for key experiments.
Identification of Pathway Intermediates using HPLC-DAD-MS-SPE-UV-NMR
This powerful hyphenated technique allows for the separation, identification, and structural elucidation of metabolites from complex plant extracts.
Methodology:
-
Extraction: Prepare a methanol (B129727) or ethanol (B145695) extract of the orchid tissue (e.g., stems of Dendrobium moniliforme).
-
Fractionation: Subject the crude extract to preliminary fractionation using techniques like solid-phase extraction (SPE) or column chromatography to enrich for phenanthrenes.
-
HPLC Separation: Inject the enriched fraction into a high-performance liquid chromatography (HPLC) system equipped with a diode-array detector (DAD) for UV-Vis spectral analysis and a mass spectrometer (MS) for mass detection.
-
SPE Trapping: The eluent from the HPLC is directed to an SPE unit where peaks of interest are trapped on individual cartridges.
-
NMR Analysis: The trapped compounds are then eluted from the SPE cartridges directly into a nuclear magnetic resonance (NMR) spectrometer for structural elucidation.
This method is particularly useful for identifying novel or low-abundance intermediates in the biosynthetic pathway.
Enzyme Assays
This assay measures the ability of a protein extract or purified enzyme to synthesize a bibenzyl product from its precursors.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Enzyme source (e.g., protein extract from orchid tissue or purified recombinant BBS)
-
p-coumaroyl-CoA (or other suitable cinnamoyl-CoA starter molecule)
-
[¹⁴C]-malonyl-CoA (as a radiolabel tracer)
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted products by thin-layer chromatography (TLC) or HPLC with a radioactivity detector to quantify the amount of radiolabeled bibenzyl product formed.
This assay determines the ability of an enzyme to methylate a hydroxylated phenanthrene precursor.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Enzyme source
-
Hydroxylated phenanthrene substrate (e.g., a dihydroxyphenanthrene)
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
-
Incubation: Incubate the mixture at an optimal temperature.
-
Extraction: Stop the reaction and extract the products.
-
Analysis: Analyze the products by HPLC or GC-MS to identify and quantify the methylated phenanthrene.
Assaying cytochrome P450 activity can be more complex due to their membrane-bound nature and requirement for a reductase partner.
Protocol:
-
Microsome Preparation: Isolate microsomes (membrane fractions containing cytochrome P450s) from orchid tissue.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Microsomal preparation
-
The putative substrate (e.g., a bibenzyl or dihydrophenanthrene)
-
NADPH (as a source of reducing equivalents)
-
Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
-
Incubation: Incubate the reaction at an optimal temperature.
-
Extraction and Analysis: Stop the reaction, extract the products, and analyze by HPLC or LC-MS to identify hydroxylated products.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Proposed biosynthetic pathway of this compound in orchids.
Experimental Workflow
Caption: Workflow for elucidating the this compound biosynthetic pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound in orchids is a complex process that is beginning to be unraveled. The proposed pathway, originating from the shikimate and phenylpropanoid pathways and proceeding through a bibenzyl or stilbene intermediate, provides a solid framework for future research. However, significant gaps in our knowledge remain. The specific enzymes, particularly the cytochrome P450s, dehydrogenases, and O-methyltransferases, that catalyze the later steps of the pathway need to be identified and characterized. Isotopic labeling studies are also required to definitively confirm the proposed intermediates and reaction sequence.
A complete understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of plant secondary metabolism but will also pave the way for the metabolic engineering of microorganisms or model plants for the sustainable and scalable production of this valuable pharmaceutical compound. The experimental approaches and data presented in this guide provide a foundation for researchers to build upon in their efforts to fully elucidate this fascinating biosynthetic pathway.
References
Denbinobin: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denbinobin, a phenanthraquinone first isolated from the orchid Dendrobium nobile, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a comprehensive look at the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
This compound is a small molecule with the molecular formula C₁₆H₁₂O₅ and a molecular weight of 284.26 g/mol .[1] Its IUPAC name is 5-hydroxy-3,7-dimethoxyphenanthrene-1,4-dione. While a definitive experimental melting point is not widely reported, its phenanthrenequinone (B147406) structure suggests a relatively high melting point. The solubility and stability of this compound are critical parameters for its handling and formulation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₅ | [1] |
| Molecular Weight | 284.26 g/mol | [1] |
| IUPAC Name | 5-hydroxy-3,7-dimethoxyphenanthrene-1,4-dione | [1] |
| CAS Number | 82526-36-1 | [1] |
| Appearance | Not explicitly reported, likely a crystalline solid | |
| Melting Point | Not explicitly reported | |
| Solubility | Soluble in methanol, ethanol (B145695), and DMSO. Sparingly soluble in water. | |
| Stability | Stable under standard laboratory conditions. Sensitive to light and extreme pH. | |
| UV-Vis λmax | Not explicitly reported |
Experimental Protocols
Isolation and Purification of this compound from Dendrobium nobile
The following protocol outlines a general procedure for the extraction and purification of this compound from the stems of Dendrobium nobile.
Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Dried and powdered stems of Dendrobium nobile are extracted with acidic ethanol (e.g., 70% ethanol with 0.1% HCl) at a slightly boiling temperature for several hours. This process is typically repeated multiple times to ensure complete extraction.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partition: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound is typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a mobile phase gradient of acetonitrile (B52724) and water.[2][3]
Quantitative Analysis of this compound by HPLC
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly employed.[1][4]
-
Mobile Phase: A gradient elution with acetonitrile and water (often with a small percentage of formic acid or triethylamine) is typical. A common mobile phase composition is acetonitrile:water:triethylamine (21:79:0.005, v/v/v).[1][4]
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.
-
Detection: this compound can be detected by UV absorbance at approximately 210 nm.[1][4]
-
Quantification: A calibration curve is constructed using a series of known concentrations of a purified this compound standard.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.[5][6][7][8]
-
Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.[5][6][7][8]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5][6][7][8]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins, such as Bcl-2 and Bax, in response to this compound treatment.
Methodology:
-
Protein Extraction: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-Bax, and an anti-loading control like β-actin), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects, particularly its anti-cancer properties, by modulating several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, cell survival, and proliferation.
Caption: this compound inhibits the NF-κB signaling pathway.
This compound inhibits the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitor of NF-κB, IκBα. This inhibition prevents the subsequent ubiquitination and proteasomal degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes involved in inflammation, cell proliferation, and survival.
Induction of Apoptosis
This compound induces apoptosis (programmed cell death) in cancer cells through both caspase-dependent and -independent pathways.
Caption: this compound induces apoptosis via multiple pathways.
In the caspase-dependent pathway, this compound downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial membrane depolarization, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.
In the caspase-independent pathway, this compound can induce the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. AIF then translocates to the nucleus, where it causes large-scale DNA fragmentation, leading to apoptosis.
Conclusion
This compound is a promising natural product with significant anti-cancer potential. This technical guide has summarized its key physical and chemical properties, provided detailed experimental protocols for its study, and elucidated the primary signaling pathways through which it exerts its biological effects. Further research into the formulation, bioavailability, and in vivo efficacy of this compound is warranted to fully explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Dendrobine-type alkaloids from Dendrobium nobile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101735231B - Method for extracting purified dendrobine from dendrobium stem - Google Patents [patents.google.com]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. broadpharm.com [broadpharm.com]
Denbinobin's Anti-Cancer Activity: A Deep Dive into its Mechanisms of Action
For Immediate Release
TAIPEI, Taiwan – Denbinobin, a phenanthraquinone compound isolated from the stems of Dendrobium nobile, is demonstrating significant potential as a multi-faceted anti-cancer agent. Extensive research has elucidated its complex mechanisms of action, which involve the induction of cancer cell death, inhibition of metastasis, and disruption of key signaling pathways essential for tumor growth and survival. This technical guide provides an in-depth analysis of this compound's effects on cancer cells, tailored for researchers, scientists, and professionals in drug development.
This compound's anti-neoplastic properties are attributed to its ability to modulate a variety of cellular processes, including apoptosis, cell cycle progression, and the activity of critical signaling networks such as NF-κB, Src, and IGF-1R. Furthermore, the compound has been shown to induce the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects against malignant cells.
Quantitative Analysis of this compound's Cytotoxicity
The efficacy of this compound has been quantified across a range of human cancer cell lines, with its half-maximal inhibitory concentration (IC50) values indicating potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SNU-484 | Gastric Cancer | 7.9 | [1] |
| PC3 | Prostate Cancer | 7.5 | [2] |
| SK-Hep-1 | Hepatocellular Carcinoma | 16.4 | [1] |
| HeLa | Cervical Cancer | 22.3 | [1] |
| COLO 205 | Colon Cancer | 10-20 (effective concentration) | [3] |
| GBM8401 | Glioblastoma | 1-3 (effective concentration) | [2] |
| U87MG | Glioblastoma | 1-3 (effective concentration) | [2] |
Core Mechanisms of Action
Induction of Apoptosis
This compound triggers programmed cell death in cancer cells through both caspase-dependent and -independent pathways. In human colon cancer cells (COLO 205), it activates caspases-3, -8, and -9, and promotes the translocation of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria to the cytosol.[3] Furthermore, in human gastric cancer cells (SNU-484), this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[4]
Inhibition of NF-κB Signaling
This compound has been identified as a potent inhibitor of the nuclear factor-kappaB (NF-κB) signaling pathway, a critical mediator of inflammation and cell survival in many cancers.[5] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of its target genes.[6]
Suppression of Metastasis via Src Kinase Inhibition
In breast cancer models, this compound has been shown to suppress metastasis by inhibiting the activity of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell migration and invasion.[7] this compound's inhibition of Src leads to the reduced phosphorylation of downstream signaling molecules such as focal adhesion kinase (FAK), Crk-associated substrate (p130Cas), and paxillin, which are all integral to the processes of cell adhesion and motility.[7] In prostate cancer cells, this compound impairs migration by inhibiting the activity of Rac1, a GTPase that regulates the formation of lamellipodia, which are essential for cell movement.[8]
Interference with IGF-1R Signaling and Angiogenesis
This compound has been found to inhibit angiogenesis, the formation of new blood vessels that is crucial for tumor growth, by blocking the insulin-like growth factor-1 receptor (IGF-1R) signaling pathway.[9] It inhibits the IGF-1-induced activation of IGF-1R and its downstream targets, including Akt, mTOR, and ERK.[9] This disruption of the IGF-1R pathway leads to the suppression of endothelial cell proliferation and tube formation, key events in angiogenesis.[9]
Induction of Reactive Oxygen Species (ROS) and Cell Cycle Arrest
This compound treatment leads to an increase in intracellular reactive oxygen species (ROS) in human leukemic cells, which contributes to its apoptotic effects.[5] Additionally, extracts from Dendrobium species, the source of this compound, have been shown to induce cell cycle arrest at the G2/M phase in breast cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below as a reference for researchers.
Western Blot Analysis for Protein Expression
This protocol is for the detection of changes in protein expression levels following this compound treatment.
-
Cell Lysis:
-
Treat cancer cells with desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method is for the quantification of apoptotic cells following this compound treatment.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as required.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
-
Cell Treatment and Fixation:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and fix them in cold 70% ethanol.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound exhibits a remarkable and complex anti-cancer profile by targeting multiple, interconnected signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis. Its ability to induce apoptosis, inhibit NF-κB and Src signaling, and disrupt angiogenesis underscores its potential as a lead compound for the development of novel cancer therapeutics. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this compound in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of this compound-induced anti-tumorigenesis effect in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits nuclear factor-kappaB and induces apoptosis via reactive oxygen species generation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a naturally occurring 1,4-phenanthrenequinone, inhibits HIV-1 replication through an NF-kappaB-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses breast cancer metastasis through the inhibition of Src-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a phenanthrene from Dendrobium nobile, impairs prostate cancer migration by inhibiting Rac1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The inhibition of angiogenesis and tumor growth by this compound is associated with the blocking of insulin-like growth factor-1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Denbinobin's Apoptotic Induction Pathways: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denbinobin, a phenanthraquinone compound isolated from orchids of the Dendrobium genus, has demonstrated significant anti-tumor activities across a variety of cancer cell lines. Its cytotoxic effects are largely attributed to the induction of apoptosis, the process of programmed cell death. Understanding the intricate signaling pathways through which this compound exerts its pro-apoptotic effects is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the core apoptotic pathways induced by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
Core Apoptotic Pathways Induced by this compound
This compound employs multiple, context-dependent signaling cascades to induce apoptosis in cancer cells. The primary pathways identified to date include the inhibition of pro-survival signals, the generation of reactive oxygen species (ROS), and the activation of both caspase-dependent and -independent cell death mechanisms.
Inhibition of the IKKα/Akt/FKHR Pro-Survival Pathway in Glioblastoma
In human glioblastoma multiforme (GBM) cells, this compound triggers apoptosis by suppressing a key pro-survival signaling axis.[1] It initiates this cascade by reducing the phosphorylation of IκB kinase α (IKKα), leading to its inactivation.[1] This, in turn, prevents the phosphorylation and activation of the serine/threonine kinase Akt.[1] Downstream of Akt, the forkhead in rhabdomyosarcoma (FKHR) transcription factor remains unphosphorylated, a state that promotes the transcription of pro-apoptotic genes.[1] The culmination of this pathway is the activation of caspase-3, a key executioner caspase, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), leading to the dismantling of the cell.[1]
ROS Generation and NF-κB Inhibition in Leukemia
In human leukemic cells, this compound induces apoptosis primarily through the generation of intracellular reactive oxygen species (ROS).[2] This increase in ROS leads to mitochondrial membrane dysfunction, a critical event in the intrinsic apoptotic pathway.[2] Subsequently, caspases are activated, and PARP is cleaved, leading to cell death.[2] The apoptotic effects of this compound in this context can be prevented by the ROS scavenger N-acetyl-l-cysteine, highlighting the central role of oxidative stress.[2]
Concurrently, this compound acts as a potent inhibitor of the pro-survival transcription factor NF-κB.[2] It achieves this by inhibiting the activity of TAK1, a kinase upstream of IKK, thereby preventing the phosphorylation and degradation of IκBα.[2] This traps NF-κB in the cytoplasm, preventing the transcription of anti-apoptotic genes.
Caspase-Independent Apoptosis via AIF Translocation in Colorectal Cancer
In human colorectal cancer cells (HCT-116), this compound can induce apoptosis through a caspase-independent mechanism.[3] This pathway is initiated by this compound-induced DNA damage, which leads to the activation of the p53 tumor suppressor gene.[3] Activated p53 upregulates several pro-apoptotic downstream effectors, including Bax, PUMA, and NOXA.[3] A key event in this pathway is the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus, which triggers chromatin condensation and large-scale DNA fragmentation, leading to cell death.[3] Notably, the pan-caspase inhibitor zVAD-fmk does not suppress this compound-induced apoptosis in these cells, confirming the caspase-independent nature of this pathway.[3]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SNU-484 | Gastric Cancer | 7.9 | [4] |
| SK-Hep-1 | Hepatocarcinoma | 16.4 | [4] |
| HeLa | Cervical Cancer | 22.3 | [4] |
Table 2: Quantitative Effects of this compound on Apoptosis Induction
| Cell Line | Treatment | Apoptotic Cells (%) | Assay Method | Reference |
| SNU-484 | 1 µM this compound, 4h | 17.98% | Annexin V-FITC/PI | [4] |
| Control | - | 7.64% | Annexin V-FITC/PI | [4] |
Experimental Protocols
Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis by flow cytometry based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified time. Include an untreated control.
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with ice-cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use appropriate compensation settings for FITC and PI.
-
Gate the cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Serum-free cell culture medium
-
PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a black 96-well plate (for plate reader) or a 6-well plate (for flow cytometry) and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired time.
-
-
Probe Loading:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the stock solution to a final working concentration of 10-25 µM in pre-warmed, serum-free medium.
-
Remove the culture medium and wash the cells once with serum-free medium.
-
Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Wash the cells twice with PBS.
-
For Plate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[5][6]
-
For Flow Cytometry: Detach and resuspend the cells in PBS. Analyze using a flow cytometer with excitation at 488 nm and emission in the green channel (e.g., 530/30 nm filter).[5][6]
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the cell number or protein concentration.
-
Express the results as a fold change relative to the untreated control.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay is used to monitor mitochondrial health. In healthy cells, JC-1 forms aggregates with red fluorescence, while in apoptotic cells with depolarized mitochondria, it remains as monomers with green fluorescence.
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
DMSO
-
Cell culture medium
-
PBS
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Cell Preparation and Staining:
-
Culture cells and treat with this compound as required.
-
Prepare a 1-10 µM working solution of JC-1 in pre-warmed cell culture medium from a DMSO stock.
-
Remove the culture medium, add the JC-1 working solution, and incubate for 15-30 minutes at 37°C.
-
-
Washing and Analysis:
-
Wash the cells twice with PBS.
-
For Microscopy/Plate Reader: Add PBS and immediately analyze. For red aggregates, use an excitation of ~585 nm and emission of ~590 nm. For green monomers, use an excitation of ~510 nm and emission of ~527 nm.
-
For Flow Cytometry: Resuspend cells in PBS and analyze using channels that can detect both green (FITC) and red (PE) fluorescence.
-
-
Data Interpretation:
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase, through the cleavage of a colorimetric substrate.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cells by treating with this compound.
-
Collect 1-5 x 10^6 cells and resuspend them in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Assay:
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein in a volume of 50 µL of Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the results from treated samples to the untreated control.
-
Western Blot Analysis of Bcl-2 Family Proteins
This protocol is for the detection and relative quantification of pro- and anti-apoptotic Bcl-2 family proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply ECL substrate.
-
Capture the chemiluminescent signal.
-
Perform densitometric analysis and normalize the band intensity of target proteins to a loading control (e.g., β-actin).
-
Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.
-
Conclusion
This compound induces apoptosis in cancer cells through a multifaceted approach, targeting key survival pathways, inducing oxidative stress, and activating both caspase-dependent and -independent cell death mechanisms. The specific pathway utilized appears to be dependent on the cellular context of the cancer type. This guide provides a foundational understanding of these pathways and the experimental methodologies to investigate them further. The continued elucidation of this compound's mechanisms of action will be instrumental in its journey from a promising natural compound to a potential clinical therapeutic.
References
- 1. This compound induces human glioblastoma multiforme cell apoptosis through the IKKα-Akt-FKHR signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits nuclear factor-kappaB and induces apoptosis via reactive oxygen species generation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis by apoptosis-inducing factor releasing and DNA damage in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Denbinobin in Inhibiting Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denbinobin, a phenanthraquinone derivative isolated from the stems of Dendrobium moniliforme and Ephemerantha lonchophylla, has emerged as a promising natural compound with potent anti-tumor activities. Extensive research has demonstrated its ability to inhibit cell proliferation across a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-proliferative effects, detailed experimental methodologies for its study, and a summary of its efficacy in various cancer models.
Mechanism of Action
This compound exerts its anti-proliferative effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and modulating key signaling pathways that govern cell survival and growth.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells, acting through both caspase-dependent and caspase-independent pathways.
-
Caspase-Dependent Apoptosis: In many cancer cell lines, this compound treatment leads to the activation of the caspase cascade. This is evidenced by the cleavage of procaspase-3, -8, and -9, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[1][2] The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway.[2][3]
-
Caspase-Independent Apoptosis: Interestingly, in some cancer cell lines, such as human colorectal cancer HCT-116 cells, this compound-induced apoptosis is not suppressed by pan-caspase inhibitors.[4][5] In these instances, apoptosis proceeds through the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it triggers chromatin condensation and DNA fragmentation.[2][4][5] This indicates a caspase-independent cell death mechanism.
-
Mitochondrial Dysfunction: this compound disrupts mitochondrial function, a key event in the intrinsic apoptotic pathway. It causes a reduction in the mitochondrial membrane potential and modulates the expression of the Bcl-2 family of proteins.[5][6] Specifically, it upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic proteins Bcl-2 and Bcl-xL.[5][6][7] This shift in the Bax/Bcl-2 ratio promotes the release of pro-apoptotic factors like cytochrome c and AIF from the mitochondria.[2]
-
Reactive Oxygen Species (ROS) Generation: this compound has been shown to induce the generation of intracellular reactive oxygen species (ROS).[1] The accumulation of ROS can lead to oxidative stress, DNA damage, and the activation of stress-related signaling pathways that converge on apoptosis.[1] Pre-treatment with ROS scavengers can prevent this compound-induced apoptosis, highlighting the critical role of oxidative stress in its mechanism of action.[1]
Signaling Pathways Modulated by this compound
This compound's anti-proliferative activity is linked to its ability to interfere with several critical signaling pathways that are often dysregulated in cancer.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB (nuclear factor-kappa B) is a crucial regulator of cell survival, inflammation, and immunity, and its constitutive activation is common in many cancers. This compound is a potent inhibitor of NF-κB activation induced by stimuli such as TNFα and PMA.[1] It achieves this by inhibiting the activity of TAK1, an upstream kinase that is essential for the activation of the IκB kinase (IKK) complex.[1] This leads to the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation and activity of NF-κB.[1]
Modulation of the IKKα-Akt-FKHR Signaling Cascade
In human glioblastoma multiforme (GBM) cells, this compound induces apoptosis by targeting the IKKα-Akt-FKHR signaling cascade.[8] It leads to the inactivation of IKKα, which in turn results in the dephosphorylation of Akt and its downstream target, the forkhead in rhabdomyosarcoma (FKHR) transcription factor.[8] The dephosphorylation of FKHR allows its translocation to the nucleus, where it can promote the expression of pro-apoptotic genes.
Inhibition of the IGF-1R Signaling Pathway
This compound has been identified as an inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) signaling pathway, which is crucial for tumor angiogenesis and growth.[9] It selectively inhibits IGF-1-induced proliferation and tube formation of human umbilical vascular endothelial cells (HUVECs).[9] Mechanistically, this compound blocks the activation of IGF-1R and its downstream signaling components, including Akt, mTOR, p70S6K, and 4EBP1.[9]
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
| SNU-484 | Gastric Cancer | 7.9 | [6] |
| SK-Hep-1 | Hepatocarcinoma | 16.4 | [6] |
| HeLa | Cervical Cancer | 22.3 | [6] |
| PC3 | Prostate Cancer | 7.5 | [10] |
| COLO 205 | Colon Cancer | 10-20 (effective concentration) | [2][3] |
| HCT-116 | Colorectal Cancer | Not specified | [4][5] |
| GBM8401 | Glioblastoma | 1-3 (effective concentration) | [10] |
| U87MG | Glioblastoma | 1-3 (effective concentration) | [10] |
Detailed Experimental Protocols
The following sections outline the standard methodologies used to investigate the anti-proliferative effects of this compound.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[11][12]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.[11]
-
2. Sulforhodamine B (SRB) Assay
-
Principle: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.[3][11]
-
Protocol:
-
Seed and treat cells with this compound as described for the MTT assay.
-
After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with water and allow them to air dry.
-
Add SRB solution (0.4% w/v in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the bound SRB dye by adding 10 mM Tris base (pH 10.5) to each well.
-
Measure the optical density at 492 nm using a microplate reader.[3]
-
Apoptosis Detection
1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
-
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs, which can then be detected by microscopy or flow cytometry.[5][13][14]
-
Protocol (for adherent cells):
-
Culture and treat cells on chamber slides or coverslips.
-
Fix cells with 4% paraformaldehyde for 25 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 30 minutes.
-
Incubate cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs for 1 hour at 37°C in a humidified chamber.
-
Stop the reaction and wash the cells with PBS.
-
If using a colorimetric detection method, incubate with a peroxidase-conjugated antibody followed by a substrate like DAB to visualize the apoptotic cells with dark brown nuclei.[2][13]
-
Counterstain with a nuclear stain (e.g., hematoxylin) and visualize under a light microscope.
-
2. Annexin V/Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.
-
Protocol:
-
Harvest and wash the treated cells with cold PBS.
-
Resuspend the cell pellet in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples immediately by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Western Blotting for Apoptosis-Related Proteins
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
-
Protocol:
-
Lyse this compound-treated cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[15][16]
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[15]
-
Cell Cycle Analysis
-
Principle: Flow cytometry with a DNA-staining dye like propidium iodide (PI) is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). The fluorescence intensity of the dye is directly proportional to the DNA content of the cells.
-
Protocol:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[4][6]
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[4]
-
Conclusion
This compound is a potent inhibitor of cell proliferation with a complex and multifaceted mechanism of action. Its ability to induce apoptosis through both caspase-dependent and -independent pathways, coupled with its capacity to modulate critical pro-survival signaling pathways such as NF-κB, Akt, and IGF-1R, makes it a compelling candidate for further investigation as a novel anti-cancer agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the therapeutic potential of this compound and to explore its efficacy in preclinical and clinical settings.
References
- 1. Secondary Metabolites from Dendrobium nobile and Their Activities Induce Metabolites Apoptosis in OSC-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. jmatonline.com [jmatonline.com]
- 4. benchchem.com [benchchem.com]
- 5. biotna.net [biotna.net]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. genscript.com [genscript.com]
- 11. benchchem.com [benchchem.com]
- 12. files.eric.ed.gov [files.eric.ed.gov]
- 13. promega.com [promega.com]
- 14. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Denbinobin's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denbinobin, a phenanthraquinone derived from the orchid Dendrobium nobile, has emerged as a promising anti-cancer agent with multifaceted effects on the tumor microenvironment (TME). This technical guide provides a comprehensive analysis of this compound's mechanisms of action, focusing on its influence on key cellular and molecular components of the TME. We delve into its inhibitory effects on angiogenesis and metastasis, its pro-apoptotic activity, and its potential immunomodulatory functions. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex signaling pathways to offer a thorough resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
Introduction
The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix. This intricate network plays a pivotal role in tumor progression, metastasis, and response to therapy. Targeting the TME is a promising strategy in cancer treatment. This compound, a natural phenanthrene (B1679779), has demonstrated significant anti-tumor activities by modulating various aspects of the TME. This guide will explore the molecular mechanisms underpinning these effects.
Quantitative Analysis of this compound's Bioactivity
The efficacy of this compound has been quantified across various cancer cell lines and experimental models. The following tables summarize key findings regarding its cytotoxic and anti-proliferative effects.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |
| SNU-484 | Human Gastric Cancer | 7.9 | [1] |
| PC3 | Human Prostate Cancer | 7.5 | [2] |
| SK-Hep-1 | Human Hepatocarcinoma | 16.4 | [1] |
| HeLa | Human Cervical Cancer | 22.3 | [1] |
| COLO 205 | Human Colon Cancer | 10-20 (effective concentration) | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| COLO 205 Xenograft (Nude Mice) | 50 mg/kg intraperitoneally | 68% tumor regression | [3] |
| A549 Lung Adenocarcinoma Xenograft | Not specified | Suppression of tumor growth and microvessel formation | [4] |
Modulation of the Tumor Microenvironment by this compound
This compound exerts its anti-tumor effects by influencing several critical components and processes within the TME.
Inhibition of Angiogenesis
Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has been shown to be a potent inhibitor of angiogenesis.[4]
-
Mechanism: this compound selectively inhibits the insulin-like growth factor-1 receptor (IGF-1R) signaling pathway.[4] This blockade prevents the proliferation and tube formation of human umbilical vascular endothelial cells (HUVECs) induced by IGF-1.[4]
-
Signaling Pathway: this compound's inhibition of IGF-1R activation leads to the downstream suppression of key signaling molecules including Akt, mTOR, p70S6K, and ERK.[4]
Inhibition of Metastasis
Metastasis is the primary cause of cancer-related mortality. This compound has demonstrated significant anti-metastatic properties in various cancer models.
-
Prostate Cancer: In prostate cancer cells, this compound inhibits cell migration by targeting Rac1 activity.[5][6] This inhibition prevents the formation of lamellipodia, which are crucial for cell movement.[5] The CXCL12/CXCR4 axis, which promotes prostate cancer cell migration, is a key target of this compound's inhibitory effect on Rac1.[2]
-
Breast Cancer: this compound suppresses breast cancer metastasis by inhibiting Src kinase activity and the phosphorylation of its downstream targets, including focal adhesion kinase (FAK), Crk-associated substrate (p130Cas), and paxillin.
Induction of Apoptosis in Cancer Cells
This compound induces programmed cell death (apoptosis) in cancer cells through multiple pathways.
-
Colon Cancer: In COLO 205 colon cancer cells, this compound induces apoptosis by activating both the extrinsic and intrinsic apoptotic pathways.[3] This involves the activation of caspases 3, 8, and 9, and the translocation of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria.[3] The extracellular signal-regulated kinase (ERK) pathway is also implicated in this compound-induced apoptosis in these cells.[3]
-
Gastric Cancer: In SNU-484 human gastric cancer cells, this compound induces apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax.[1] It also inhibits the invasive phenotype of these cells by decreasing the expression of matrix metalloproteinases (MMP)-2 and MMP-9.[1]
Immunomodulatory Effects
Emerging evidence suggests that this compound can also modulate the immune landscape within the TME. It has been shown to diminish the expression of decoy receptor-3 (DcR3). DcR3 is a soluble receptor that can neutralize the pro-apoptotic signals of Fas Ligand (FasL), LIGHT, and TL1A, thereby protecting tumor cells from immune-mediated killing.[7] By reducing DcR3 levels, this compound may enhance the susceptibility of cancer cells to immune attack.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for its in vivo evaluation.
Caption: this compound inhibits angiogenesis by blocking the IGF-1R signaling pathway.
Caption: this compound inhibits metastasis by targeting Rac1 in prostate cancer and Src in breast cancer.
Caption: this compound induces apoptosis in colon cancer cells via ERK and caspase activation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of this compound-induced anti-tumorigenesis effect in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition of angiogenesis and tumor growth by this compound is associated with the blocking of insulin-like growth factor-1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a phenanthrene from Dendrobium nobile, impairs prostate cancer migration by inhibiting Rac1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. Decoy receptor 3: a pleiotropic immunomodulator and biomarker for inflammatory diseases, autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Denbinobin: A Technical Whitepaper on its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denbinobin, a phenanthrenequinone (B147406) isolated from the stems of Dendrobium nobile, has demonstrated significant anti-inflammatory activities. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways and inhibition of inflammatory mediators. Quantitative data from various in vitro studies are summarized, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mode of action.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cancer. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a continuous endeavor in drug discovery. This compound has emerged as a promising natural compound with potent anti-inflammatory properties, making it a subject of intensive research.[1][2]
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of two major signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes.
This compound has been shown to be a potent inhibitor of NF-κB activation.[1] It blocks the phosphorylation and degradation of IκBα by inhibiting the activity of Transforming growth factor-β-activated kinase 1 (TAK1), an upstream kinase of the IKK complex.[1][3] This prevents the nuclear translocation of NF-κB and subsequent expression of its target genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.
Signaling Pathway: this compound's Inhibition of the NF-κB Pathway
Caption: this compound inhibits the NF-κB signaling pathway by targeting TAK1.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, that are activated in response to inflammatory stimuli. Activated MAPKs phosphorylate and activate various transcription factors, leading to the expression of inflammatory genes.
This compound has been observed to suppress the phosphorylation of ERK, JNK, and p38 MAPK in LPS-stimulated macrophages, indicating its ability to modulate this pathway and contribute to its overall anti-inflammatory effect.[4]
Signaling Pathway: this compound's Modulation of the MAPK Pathway
Caption: this compound suppresses the phosphorylation of key MAPK proteins.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Cell Line | Stimulant | This compound Concentration (µM) | % Inhibition of NO Production | IC50 (µM) | Reference |
| RAW 264.7 | LPS (1 µg/mL) | 0.3 | ~25% | 2.96 (for a derivative) | [5] |
| RAW 264.7 | LPS (1 µg/mL) | 1 | ~50% | Not explicitly stated | [4] |
| RAW 264.7 | LPS (1 µg/mL) | 3 | ~80% | Not explicitly stated | [4] |
Table 2: Inhibition of Pro-inflammatory Mediators
| Cell Line | Stimulant | Mediator | This compound Concentration (µM) | % Inhibition | IC50 (µM) | Reference |
| RAW 264.7 | LPS (1 µg/mL) | iNOS protein | 3 | Significant decrease | Not explicitly stated | [4] |
| RAW 264.7 | LPS (1 µg/mL) | COX-2 protein | 3 | Significant decrease | Not explicitly stated | [4] |
| RAW 264.7 | LPS (1 µg/mL) | TNF-α | Not specified | Not specified | 4.74 (for a related compound) | [4] |
| RAW 264.7 | LPS (1 µg/mL) | IL-1β | Not specified | Not specified | Not specified | [4] |
| RAW 264.7 | LPS (1 µg/mL) | IL-6 | Not specified | Not specified | 20.48 (for a related compound) | [4] |
| SNU-484 | None | MMP-2/MMP-9 | Not specified | Significant decrease | Not explicitly stated | [2] |
Table 3: Cytotoxicity
| Cell Line | Assay | IC50 (µM) | Reference |
| SNU-484 (gastric cancer) | Not specified | Lowest among tested cell lines | [2] |
| SK-Hep-1 (hepatocarcinoma) | Not specified | Higher than SNU-484 | [2] |
| HeLa (cervix cancer) | Not specified | Higher than SNU-484 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are typically pre-treated with various concentrations of this compound for 1 hour before stimulation with an inflammatory agent, such as LPS (1 µg/mL), for a specified duration depending on the assay.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate cells with LPS (1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Experimental Workflow: Nitric Oxide (NO) Production Assay
Caption: Workflow for measuring nitric oxide production using the Griess assay.
Western Blot Analysis for iNOS, COX-2, and Phosphorylated MAPKs
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-ERK, phospho-JNK, phospho-p38, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Procedure:
-
Treat cells with this compound and/or an inflammatory stimulus.
-
Wash the cells with serum-free medium.
-
Incubate the cells with DCFH-DA (typically 10-20 µM) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).
-
Conclusion
This compound exhibits potent anti-inflammatory properties through the dual inhibition of the NF-κB and MAPK signaling pathways. Its ability to suppress the production of key inflammatory mediators such as NO, iNOS, COX-2, and pro-inflammatory cytokines makes it a compelling candidate for further investigation as a therapeutic agent for inflammatory diseases. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising natural compound.
References
- 1. This compound inhibits nuclear factor-kappaB and induces apoptosis via reactive oxygen species generation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Denbinobin's Antiviral Crusade Against HIV: A Technical Deep Dive
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the anti-HIV activity of denbinobin, a naturally occurring 1,4-phenanthrenequinone. The document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Core Findings: this compound Disrupts HIV-1 Transcription via NF-κB Inhibition
This compound has been identified as a potent inhibitor of HIV-1 replication. Its primary mechanism of action is not through the direct inhibition of viral enzymes like reverse transcriptase or integrase, but rather by targeting the host cell's NF-κB signaling pathway. This pathway is crucial for the transcription of the integrated HIV-1 provirus.
This compound exerts its effect by:
-
Preventing NF-κB DNA Binding: It inhibits the binding of the NF-κB transcription factor to its recognition sites on the HIV-1 Long Terminal Repeat (LTR) promoter.[1][2]
-
Inhibiting IκBα Phosphorylation and Degradation: this compound blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2]
-
Suppressing p65 Phosphorylation: It inhibits the phosphorylation of the p65 subunit of NF-κB, a key step in its activation.[1][2]
By disrupting these key steps in the NF-κB pathway, this compound effectively silences the HIV-1 LTR promoter, thereby inhibiting viral gene expression and subsequent replication.
Quantitative Analysis of Anti-HIV Activity
The inhibitory potency of this compound against HIV-1 LTR-driven transcription has been quantified under various induction conditions. The following table summarizes the reported 50% inhibitory concentrations (IC50).
| Assay | Inducer | Cell Line | IC50 (µM) | Reference |
| HIV-1 LTR Transcriptional Activity | Phorbol 12-myristate 13-acetate (PMA) | Jurkat | 1.5 | [3] |
| HIV-1 LTR Transcriptional Activity | T-cell receptor/CD28 co-stimulation | Jurkat | 2.5 | [3] |
| HIV-1 LTR Transcriptional Activity | Tumor Necrosis Factor-alpha (TNF-α) | Jurkat | < 1 | [3] |
Further research is required to establish the 50% effective concentration (EC50) for the inhibition of HIV-1 replication and the 50% cytotoxic concentration (CC50) to determine the selectivity index (SI) of this compound.
Experimental Protocols
This section details the methodologies for the key experiments used to elucidate the anti-HIV activity of this compound.
HIV-1 Reactivation Assay in Latently Infected Jurkat T Cells
This assay assesses the ability of this compound to inhibit the reactivation of latent HIV-1.
-
Cell Line: J-Lat 10.6 cells, a Jurkat T-cell line latently infected with an HIV-1 provirus containing a GFP reporter gene in place of nef.
-
Procedure:
-
Plate J-Lat 10.6 cells at a density of 0.5 x 10^6 cells/mL in 24-well plates.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Induce HIV-1 reactivation by adding one of the following stimuli:
-
TNF-α (20 ng/mL)
-
PMA (10 ng/mL)
-
Anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) monoclonal antibodies.
-
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Harvest the cells and analyze GFP expression using flow cytometry to quantify the percentage of reactivated cells.
-
HIV-1 LTR-Luciferase Reporter Gene Assay
This assay quantifies the inhibitory effect of this compound on the transcriptional activity of the HIV-1 LTR promoter.
-
Cell Line: Jurkat T cells.
-
Plasmids:
-
pLTR-Luc: A reporter plasmid containing the firefly luciferase gene under the control of the HIV-1 LTR promoter.
-
pRL-TK: A control plasmid containing the Renilla luciferase gene driven by the herpes simplex virus thymidine (B127349) kinase promoter, used for normalization of transfection efficiency.
-
-
Procedure:
-
Co-transfect Jurkat cells with pLTR-Luc and pRL-TK plasmids using a suitable transfection reagent.
-
24 hours post-transfection, pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (20 ng/mL) or PMA (10 ng/mL) to activate the HIV-1 LTR promoter.
-
Incubate for an additional 8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the specific inhibition of LTR-driven transcription.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to visualize the inhibition of NF-κB binding to its DNA consensus sequence by this compound.
-
Nuclear Extract Preparation:
-
Treat Jurkat cells with TNF-α (20 ng/mL) in the presence or absence of this compound for 30 minutes.
-
Prepare nuclear extracts from the treated cells using a nuclear extraction kit.
-
-
Probe Labeling:
-
Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with [γ-32P]ATP using T4 polynucleotide kinase.
-
-
Binding Reaction and Electrophoresis:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer for 20 minutes at room temperature.
-
For supershift analysis, add an antibody specific to the p65 subunit of NF-κB to the reaction mixture.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Dry the gel and visualize the bands by autoradiography.
-
Western Blot Analysis of IκBα and p65 Phosphorylation
This technique is employed to assess the effect of this compound on the phosphorylation status of key proteins in the NF-κB signaling pathway.
-
Cell Lysis and Protein Quantification:
-
Treat Jurkat cells with TNF-α (20 ng/mL) for various time points in the presence or absence of this compound.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for phospho-IκBα, total IκBα, phospho-p65, or total p65.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing the Molecular Mechanisms and Experimental Processes
To further clarify the intricate processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for evaluating the anti-HIV activity of this compound.
Caption: Mechanism of this compound's inhibition of NF-κB-mediated HIV-1 transcription.
References
Denbinobin: A Technical Guide to Early-Stage Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denbinobin, a phenanthrenequinone (B147406) originally isolated from the stems of Dendrobium moniliforme, has emerged as a promising natural compound with significant therapeutic potential. Early-stage research has demonstrated its potent anti-tumor, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the core findings related to this compound's mechanism of action, focusing on its impact on key signaling pathways and cellular processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound have been evaluated across various cancer cell lines. The following tables summarize the key quantitative data, including IC50 and GI50 values, to facilitate a comparative analysis of its potency.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| SNU-484 | Human Gastric Cancer | Lowest among tested | [1] |
| SK-Hep-1 | Hepatocellular Carcinoma | Not specified | [1] |
| HeLa | Cervical Cancer | Not specified | [1] |
| PC3 | Prostate Cancer | 7.5 (for 24h) | [2] |
| A549 | Lung Adenocarcinoma | Not specified | [3] |
| Human Leukemic Cells | Leukemia | Not specified | |
| GBM8401 | Glioblastoma | 1-3 | [2] |
| U87MG | Glioblastoma | 1-3 | [2] |
| Cell Line | Assay Type | GI50 Value (M) | Citation(s) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | IGF-1-induced proliferation | 1.3 x 10⁻⁸ | [3] |
Core Mechanisms of Action and Signaling Pathways
This compound exerts its therapeutic effects by modulating several critical signaling pathways involved in cell survival, proliferation, inflammation, and metastasis.
Inhibition of the NF-κB Signaling Pathway
This compound is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. It blocks the activation of NF-κB by inhibiting the activity of TAK1, an upstream kinase of the IKK complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target genes.
Blockade of the IGF-1R Signaling Pathway
This compound effectively suppresses angiogenesis and tumor growth by blocking the insulin-like growth factor-1 receptor (IGF-1R) signaling pathway.[3] It inhibits the IGF-1-induced activation of IGF-1R and its downstream targets, including Akt, mTOR, p70S6K, 4EBP1, and cyclin D1.[3] This blockade leads to the inhibition of endothelial cell proliferation, migration, and tube formation, which are critical processes in angiogenesis.[3]
Induction of Apoptosis
This compound induces apoptosis in various cancer cells through multiple mechanisms. One key mechanism involves the generation of reactive oxygen species (ROS). This ROS production leads to mitochondrial membrane dysfunction, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP). Furthermore, this compound modulates the expression of Bcl-2 family proteins, leading to a down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax.[1][4] This shift in the Bcl-2/Bax ratio promotes the mitochondrial apoptotic pathway.
Inhibition of Cancer Cell Invasion and Migration
This compound has demonstrated significant anti-invasive and anti-migratory effects. It inhibits the invasive phenotype of cancer cells by decreasing the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1] Additionally, this compound impairs prostate cancer cell migration by inhibiting the activity of Rac1, a small GTPase crucial for lamellipodia formation and cell motility.[2][5][6] This inhibition of Rac1 activity prevents the formation of lamellipodia, thereby halting cell migration.[2][5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early-stage research of this compound.
Western Blot Analysis for Protein Expression and Phosphorylation
Objective: To determine the effect of this compound on the expression and phosphorylation status of target proteins in relevant signaling pathways.
Workflow:
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time periods. For phosphorylation studies, cells are often serum-starved prior to stimulation with a growth factor (e.g., IGF-1) in the presence or absence of this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-phospho-IGF-1R, anti-Akt, anti-Bcl-2, anti-Bax) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Workflow:
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the indicated time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them from the plate.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Annexin V/PI Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm, and excite PI at 488 nm and detect emission at >670 nm.
-
Quantification: Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Matrigel Implant Angiogenesis Assay
Objective: To assess the in vivo anti-angiogenic activity of this compound.
Methodology:
-
Matrigel Preparation: Thaw Matrigel on ice and mix it with an angiogenic stimulus (e.g., bFGF or VEGF) and the desired concentration of this compound or vehicle control.
-
Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into the flank of mice.
-
Incubation: Allow the Matrigel plug to solidify and for blood vessels to infiltrate for a defined period (e.g., 7-14 days).
-
Plug Excision and Analysis: Excise the Matrigel plugs, fix them in formalin, and embed in paraffin.
-
Immunohistochemistry: Section the plugs and perform immunohistochemical staining for an endothelial cell marker, such as CD31, to visualize the newly formed blood vessels.
-
Quantification: Quantify the microvessel density by counting the number of blood vessels per unit area in the stained sections.
Cell Migration Assay (Boyden Chamber Assay)
Objective: To evaluate the effect of this compound on cancer cell migration towards a chemoattractant.
Methodology:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for several hours before the assay.
-
Chamber Setup: Place a cell culture insert with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add media containing a chemoattractant (e.g., CXCL12) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free media containing various concentrations of this compound or vehicle control and seed them into the upper chamber of the insert.
-
Incubation: Incubate the plate for a specific duration (e.g., 12-24 hours) to allow for cell migration.
-
Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Conclusion and Future Directions
The early-stage research on this compound has unveiled its significant potential as a multi-faceted therapeutic agent. Its ability to target key oncogenic and inflammatory signaling pathways, induce apoptosis, and inhibit metastasis highlights its promise in the development of novel cancer therapies. Furthermore, its anti-inflammatory and neuroprotective effects suggest broader therapeutic applications.
Future research should focus on several key areas:
-
In vivo efficacy studies: Comprehensive animal model studies are needed to validate the in vitro findings and to assess the therapeutic efficacy and safety of this compound in a physiological context.
-
Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate.
-
Target identification and validation: Further studies are required to precisely identify the direct molecular targets of this compound and to fully elucidate the downstream consequences of these interactions.
-
Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective and less toxic treatment regimens.
References
- 1. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 2. scispace.com [scispace.com]
- 3. bosterbio.com [bosterbio.com]
- 4. The inhibition of angiogenesis and tumor growth by this compound is associated with the blocking of insulin-like growth factor-1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
Denbinobin: A Technical Review of Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the preclinical data available for denbinobin, a phenanthrenequinone (B147406) isolated from the stems of medicinal orchids such as Dendrobium nobile. This compound has demonstrated significant potential as a multi-faceted therapeutic agent, with notable antitumor, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the compound's complex mechanisms of action through its effects on critical cellular signaling pathways.
Anticancer Activity: Quantitative Efficacy
This compound exhibits potent cytotoxic and anti-proliferative effects across a range of human cancer cell lines. Its efficacy has been quantified through various in vitro assays, with key findings summarized below.
In Vitro Cytotoxicity and Anti-Proliferative Data
| Cell Line | Cancer Type | Assay | Endpoint | Result (IC₅₀/GI₅₀/Effective Conc.) | Reference(s) |
| HUVEC | Endothelial (Angiogenesis Model) | Proliferation Assay | GI₅₀ | 0.013 µM (1.3x10⁻⁸ M) | [1] |
| SNU-484 | Gastric Cancer | Cytotoxicity Assay | IC₅₀ | 7.9 µM | [2][3] |
| PC3 | Prostate Cancer | Viability Assay | IC₅₀ | 7.5 µM (at 24h) | [4] |
| SK-Hep-1 | Hepatocarcinoma | Cytotoxicity Assay | IC₅₀ | 16.4 µM | [2][3] |
| HeLa | Cervical Cancer | Cytotoxicity Assay | IC₅₀ | 22.3 µM | [2][3] |
| COLO 205 | Colon Cancer | Proliferation (MTT) | Effective Conc. | 10-20 µM | [2][5] |
| HT-29 & HCT-116 | Colon Cancer | Viability (MTT) | Effective Conc. | 10 µM | [6][7] |
| GBM8401 & U87MG | Glioblastoma | Proliferation Assay | Effective Conc. | 1-3 µM | [4] |
In Vivo Antitumor Efficacy
In vivo studies using xenograft models have confirmed the antitumor potential of this compound. These studies provide crucial evidence of its activity in a complex biological system.
| Animal Model | Cancer Type / Xenograft | Treatment Protocol | Key Finding | Reference(s) |
| Nude Mice | Colon Cancer (COLO 205) | 50 mg/kg, intraperitoneal injection | Up to 68% reduction in tumor growth | [5][6] |
| Nude Mice | Lung Adenocarcinoma (A549) | Not specified | Suppression of tumor growth and microvessel formation | [1] |
Mechanisms of Action in Oncology
This compound exerts its anticancer effects through the modulation of multiple, interconnected signaling pathways that govern cell growth, survival, invasion, and angiogenesis.
Inhibition of Angiogenesis via the IGF-1R Pathway
This compound has been identified as a potent inhibitor of angiogenesis, a critical process for tumor growth and metastasis. It selectively blocks the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling cascade.[1] This inhibition prevents the proliferation and migration of endothelial cells, which are essential for forming new blood vessels.[1] The specific mechanism involves blocking the activation of IGF-1R and its key downstream effectors, including Akt, mTOR, and ERK.[1]
Induction of Apoptosis via Intrinsic and Extrinsic Pathways
This compound is a potent inducer of apoptosis in cancer cells. In colon cancer cells, it activates both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[5] This is evidenced by the activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase-3.[5] Furthermore, this compound promotes the release of pro-apoptotic factors from the mitochondria, including cytochrome c and apoptosis-inducing factor (AIF).[5] In gastric cancer, its pro-apoptotic activity is linked to the modulation of the Bcl-2 protein family, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2][3]
Inhibition of Cancer Cell Invasion and Migration
Metastasis is a primary cause of cancer-related mortality. This compound has been shown to inhibit the key processes of invasion and migration in highly aggressive cancer cells. In gastric cancer, it significantly reduces cell invasiveness by decreasing the expression of matrix metalloproteinases MMP-2 and MMP-9, enzymes crucial for degrading the extracellular matrix.[2][3] In prostate cancer, this compound impairs cell migration by inhibiting the activity of Rac1, a small GTPase.[4][8] This inhibition prevents the formation of lamellipodia, which are the essential actin-rich protrusions at the leading edge of a migrating cell.[4][8]
Key Experimental Protocols
The preclinical evaluation of this compound has utilized a range of standard in vitro and in vivo methodologies to elucidate its bioactivity and mechanisms.
General Workflow for In Vitro Anticancer Assessment
A typical workflow for assessing the anticancer properties of a compound like this compound involves a tiered approach, starting with broad cytotoxicity screening and moving towards detailed mechanistic studies.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values are calculated using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the expression and activation state of signaling molecules.
-
Protein Extraction: Cells treated with this compound and control cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-Akt, anti-Bcl-2, anti-caspase-3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured using a digital imaging system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading across lanes.
In Vivo Xenograft Model
This protocol is used to evaluate the antitumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-5 x 10⁶ COLO 205 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound (e.g., 50 mg/kg) via a specified route (e.g., intraperitoneal injection) on a defined schedule, while the control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) to monitor efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).
-
Analysis: The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.
References
- 1. The inhibition of angiogenesis and tumor growth by this compound is associated with the blocking of insulin-like growth factor-1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Activity of Ethanolic Extract of Dendrobium formosum in T-Cell Lymphoma: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a phenanthrene from Dendrobium nobile, impairs prostate cancer migration by inhibiting Rac1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Targets of Denbinobin: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Denbinobin, a phenanthraquinone compound isolated from Dendrobium nobile, has demonstrated significant anti-tumor and anti-inflammatory properties, positioning it as a promising candidate for novel therapeutic development. This technical guide provides a comprehensive overview of the known cellular targets of this compound, detailing its mechanisms of action and providing researchers with the necessary protocols to investigate its effects. This document is intended to serve as a valuable resource for scientists and drug development professionals engaged in the exploration of this compound's therapeutic potential.
Key Cellular Targets and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key cellular signaling pathways. The primary mechanisms identified to date include the induction of apoptosis, inhibition of pro-survival and inflammatory pathways, generation of reactive oxygen species (ROS), and interference with cell migration and invasion.
Table 1: Summary of this compound's Cellular Targets and Effects
| Target Pathway/Process | Key Molecules Affected | Observed Effect of this compound | Cancer Cell Line(s) | IC50/GI50 Values |
| Apoptosis | Bax, Bcl-2, Caspases, AIF, p53 | Induction of apoptosis (caspase-dependent and -independent) | HCT-116, SNU-484, A549, various others | 7.9 µM (SNU-484), 16.4 µM (SK-Hep-1), 22.3 µM (HeLa) |
| NF-κB Signaling | TAK1, IκBα, NF-κB (p65) | Inhibition of NF-κB activation | Human leukemic cells | - |
| IGF-1R Signaling | IGF-1R, Akt, mTOR, p70S6K, 4EBP1 | Inhibition of IGF-1R kinase activity and downstream signaling | Human umbilical vascular endothelial cells (HUVECs) | GI50 = 1.3 x 10⁻⁸ M (IGF-1-induced proliferation) |
| Cell Migration & Invasion | Rac1, Cortactin, MMP-2, MMP-9 | Impairment of cell migration and invasion | PC3, SNU-484 | - |
| Oxidative Stress | Reactive Oxygen Species (ROS) | Induction of intracellular ROS generation | Human leukemic cells, A549 | - |
| Hypoxia Response | HIF-1α | Inhibition of HIF-1α accumulation | (Mechanism to be further elucidated) | - |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the cellular targets of this compound.
Cell Viability and Apoptosis Assays
a) MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
b) Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to assess the effect of this compound on the expression of pro- and anti-apoptotic proteins.
-
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-Bax, rabbit anti-Bcl-2, rabbit anti-cleaved caspase-3, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells treated with this compound (e.g., 10 µM for 24 hours) and determine protein concentration.
-
Separate 30-50 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to the loading control (β-actin).
-
NF-κB Signaling Pathway Analysis
a) NF-κB Luciferase Reporter Assay
This assay quantifies the inhibitory effect of this compound on NF-κB transcriptional activity.
-
Materials:
-
Cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter and Renilla luciferase plasmids.
-
After 24 hours, pre-treat the cells with this compound (e.g., 1-10 µM) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
IGF-1R Signaling Pathway Analysis
a) Immunoprecipitation and Western Blot for IGF-1R Phosphorylation
This protocol assesses the inhibitory effect of this compound on IGF-1R activation.
-
Materials:
-
Cell line (e.g., HUVECs)
-
This compound
-
IGF-1
-
Lysis buffer containing protease and phosphatase inhibitors
-
Anti-IGF-1Rβ antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-phosphotyrosine antibody for Western blot
-
Anti-IGF-1Rβ antibody for Western blot
-
-
Procedure:
-
Serum-starve cells overnight.
-
Pre-treat cells with this compound (e.g., 1 µM) for 1 hour.
-
Stimulate cells with IGF-1 (e.g., 100 ng/mL) for 10 minutes.
-
Lyse the cells and immunoprecipitate IGF-1Rβ using a specific antibody and protein A/G beads.
-
Wash the beads and elute the immunoprecipitated proteins.
-
Separate the proteins by SDS-PAGE and perform Western blot analysis using an anti-phosphotyrosine antibody to detect phosphorylated IGF-1R and an anti-IGF-1Rβ antibody to confirm equal loading.
-
Cell Migration and Invasion Assays
a) Matrigel Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of cancer cells.
-
Materials:
-
Cancer cell line (e.g., SNU-484)
-
Boyden chambers with Matrigel-coated inserts (8 µm pore size)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
-
Procedure:
-
Rehydrate the Matrigel-coated inserts with serum-free medium.
-
Seed cells (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free medium containing this compound (e.g., 1-10 µM).
-
Add medium with chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells under a microscope.
-
Reactive Oxygen Species (ROS) Detection
a) DCFH-DA Assay for Intracellular ROS
This protocol measures the generation of intracellular ROS upon this compound treatment.
-
Materials:
-
Cell line (e.g., human leukemic cells)
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
H2O2 (positive control)
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound (e.g., 10 µM) for the desired time.
-
Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~530 nm.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound-induced apoptosis pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: this compound's inhibition of the IGF-1R signaling cascade.
Experimental Workflows
Caption: General workflow for Western Blot analysis.
Caption: Workflow for the Matrigel cell invasion assay.
This technical guide provides a foundational understanding of the cellular targets of this compound and the experimental approaches to study them. As research in this area continues, it is anticipated that more novel targets and intricate mechanisms of action will be elucidated, further solidifying the therapeutic potential of this natural compound.
In Silico Docking Analysis of Denbinobin: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denbinobin, a phenanthrenequinone (B147406) isolated from the stems of Dendrobium species, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Understanding the molecular mechanisms underlying these activities is crucial for the development of novel therapeutics. In silico molecular docking has emerged as a powerful computational tool to predict and analyze the binding interactions between small molecules, such as this compound, and their protein targets. This technical guide provides a comprehensive overview of in silico docking studies of this compound with various protein targets, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Quantitative Docking Data Summary
The following tables summarize the reported binding affinities and docking scores of this compound with several protein targets implicated in various diseases. These values provide a quantitative measure of the binding strength and potential inhibitory activity of this compound.
| Protein Target | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Acetylcholinesterase (AChE) | Not Specified | AutoDock Vina | -9.5 | Not Specified | [1] |
| Protein Target | PDB ID | Docking Software | Docking Score | Interacting Residues | Reference |
| Extracellular signal-regulated kinase 2 (ERK2) | Not Specified | Glide | -9.0 | Not Specified | [2] |
| Focal Adhesion Kinase (FAK) | Not Specified | Glide | Not better than native ligand | Not Specified | [2] |
| B-cell lymphoma 2 (Bcl-2) | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| B-cell lymphoma-extra large (Bcl-XL) | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| COVID-19 Main Protease (Mpro) | 6LU7 | Autodock v. 1.5. 6 | Not Specified | Not Specified | [3] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of in silico studies. The following sections outline the typical experimental workflows for molecular docking of this compound.
Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.[4] The general protocol for docking this compound with a target protein using AutoDock Vina involves the following steps:
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms and Kollman charges are added to the protein. The 3D structure of this compound is prepared, and Gasteiger charges are assigned. Both protein and ligand files are converted to the PDBQT format.
-
Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are crucial parameters that define the search space for the ligand.
-
Docking Simulation: The docking simulation is performed using the Vina command-line interface. The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 32.
-
Analysis of Results: The output file contains the predicted binding poses of this compound in the protein's active site, ranked by their binding affinities (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.
Molecular Docking with Glide
Glide (Grid-based Ligand Docking with Energetics) is a commercial software package known for its accuracy and speed.[5][6] The workflow for docking this compound using Glide typically includes:
-
Protein and Ligand Preparation: The Protein Preparation Wizard in Maestro is used to prepare the protein structure by adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained minimization. The LigPrep tool is used to prepare the this compound structure by generating different tautomers, stereoisomers, and ionization states and minimizing their energy.
-
Receptor Grid Generation: A receptor grid is generated by defining a bounding box around the active site of the protein.
-
Ligand Docking: The docking is performed using different precision modes, such as Standard Precision (SP) or Extra Precision (XP), which offer a trade-off between speed and accuracy.[7]
-
Scoring and Analysis: The docking poses are scored using the GlideScore function, which includes terms for electrostatic, van der Waals, and solvation energies. The results are analyzed to identify the best binding pose and key interactions.
Signaling Pathways and Experimental Workflows
This compound's Impact on Cell Signaling
This compound has been shown to modulate several key signaling pathways involved in cancer and inflammation. Understanding these pathways provides a broader context for the in silico docking results.
Caption: this compound's inhibitory effects on signaling pathways.
General In Silico Docking Workflow
The process of in silico molecular docking follows a structured workflow, from target selection to the final analysis of the results.
Caption: A generalized workflow for in silico molecular docking.
Conclusion
This technical guide has provided a summary of the current knowledge on the in silico docking of this compound with various protein targets. The compiled quantitative data and outlined experimental protocols offer a valuable resource for researchers in the field of drug discovery and development. The visualization of the associated signaling pathways and the general docking workflow further aids in understanding the broader context and the practical steps involved in such computational studies. While the available data indicates promising interactions of this compound with several key proteins, further research, including the determination of specific PDB IDs for all targets and more detailed reporting of experimental parameters, is necessary to fully elucidate its therapeutic potential.
References
- 1. Utilizing ADMET Analysis and Molecular Docking to Elucidate the Neuroprotective Mechanisms of a Cannabis-Containing Herbal Remedy (Suk-Saiyasna) in Inhibiting Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity, Anti-Migration and In Silico Study of Black Ginger (Kaempferia parviflora) Extract against Breast Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 5. Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glide: a new approach for rapid, accurate docking and scoring. 2. Enrichment factors in database screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dasher.wustl.edu [dasher.wustl.edu]
Methodological & Application
Application Notes and Protocols for the Extraction of Denbinobin from Dendrobium nobile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of denbinobin from the stems of Dendrobium nobile. Additionally, protocols for investigating the inhibitory effects of this compound on the NF-κB and Rac1 signaling pathways are outlined.
This compound, a phenanthrenequinone (B147406) found in Dendrobium nobile, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. These protocols are designed to guide researchers in the isolation of this valuable compound and in the elucidation of its molecular mechanisms of action.
Data Presentation
The following tables summarize key quantitative data related to the biological activity of this compound.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SNU-484 | Gastric Cancer | 7.9 |
| SK-Hep-1 | Hepatocellular Carcinoma | 16.4 |
| HeLa | Cervical Cancer | 22.3 |
| GBM8401 | Glioblastoma | 1-3 (concentration-dependent) |
| U87MG | Glioblastoma | 1-3 (concentration-dependent) |
| PC3 | Prostate Cancer | 7.5 (for 24h treatment) |
Table 2: Inhibitory Activity of this compound on NF-κB Transcriptional Activity
| Inducing Agent | IC₅₀ (µM) |
| PMA | 1.5 |
| TCR/CD28 binding | 2.5 |
| TNFα | < 1 |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Dendrobium nobile
This protocol details a multi-step process for the extraction and purification of this compound from the dried stems of Dendrobium nobile.
1. Plant Material Preparation:
-
Obtain dried stems of Dendrobium nobile.
-
Grind the dried stems into a fine powder.
2. Extraction:
-
Reflux the powdered Dendrobium nobile stems with 90% methanol (B129727).[1] A typical solid-to-liquid ratio is 1:10 (w/v).
-
Perform the extraction three times, each for a duration of 3 hours, to ensure exhaustive extraction.[1]
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[1]
3. Liquid-Liquid Partitioning:
-
Suspend the crude extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, typically starting with ethyl acetate (B1210297) followed by n-butanol.[1] this compound is expected to be enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction under reduced pressure.
4. Column Chromatography:
-
Silica (B1680970) Gel Chromatography:
-
Pack a silica gel column (70-230 mesh or 230-400 mesh).
-
Apply the concentrated ethyl acetate fraction to the column.
-
Elute the column with a gradient of dichloromethane (B109758) and methanol. A suggested gradient is from 100% dichloromethane, gradually increasing the methanol concentration.[2]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Sephadex LH-20 Chromatography:
-
For further purification, subject the this compound-containing fractions to column chromatography on Sephadex LH-20.
-
Elute with a suitable solvent system, such as methanol, to remove smaller impurities.
-
5. Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification to achieve high purity this compound, utilize preparative HPLC with a C18 column.
-
A mobile phase consisting of a gradient of acetonitrile (B52724) and water is commonly used.
Protocol 2: Analysis of NF-κB Pathway Activation by Western Blot
This protocol describes the investigation of this compound's effect on the NF-κB signaling pathway by analyzing the expression and phosphorylation status of key proteins.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human leukemic cells, macrophages) in the appropriate medium.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα) or Phorbol 12-myristate 13-acetate (PMA), for a specified time (e.g., 30 minutes).
2. Protein Extraction:
-
For analysis of cytoplasmic and nuclear proteins separately, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
For whole-cell lysates, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
4. Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies for the NF-κB pathway include:
-
Rabbit anti-NF-κB p65
-
Rabbit anti-phospho-NF-κB p65
-
Rabbit anti-IκBα
-
Rabbit anti-phospho-IκBα
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Protocol 3: Rac1 Activity Assay (PBD Pulldown)
This protocol details the procedure to measure the effect of this compound on the activation of the small GTPase Rac1.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., PC3 prostate cancer cells) in the appropriate medium.
-
Treat the cells with desired concentrations of this compound for a specified time.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a specific lysis buffer for GTPase assays (e.g., containing MgCl₂, glycerol, and non-ionic detergents) supplemented with protease inhibitors.
-
Centrifuge the lysates to remove cell debris.
3. Pulldown of Active Rac1:
-
Use a commercially available Rac1 activation assay kit that contains p21-activated kinase (PAK) binding domain (PBD) agarose (B213101) beads. The PBD of PAK specifically binds to the active, GTP-bound form of Rac1.
-
Incubate an equal amount of protein from each lysate with the PBD agarose beads for 1 hour at 4°C with gentle agitation.
4. Washing:
-
Pellet the beads by centrifugation and wash them three times with the provided wash buffer to remove non-specifically bound proteins.
5. Elution and Western Blot Analysis:
-
Resuspend the bead pellet in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rac1 (e.g., mouse anti-Rac1).
-
Follow the standard Western blot procedure for secondary antibody incubation and signal detection.
-
The amount of Rac1 detected corresponds to the amount of active Rac1 in the original cell lysate.
Visualizations
References
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Denbinobin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denbinobin is a phenanthraquinone derivative isolated from the stems of Ephemerantha lonchophylla and has demonstrated significant potential as a therapeutic agent due to its antitumor and anti-angiogenic activities.[1] Its mechanism of action involves the inhibition of several key signaling pathways, including the insulin-like growth factor-1 receptor (IGF-1R) pathway and the NF-κB pathway, making it a compound of interest for drug development.[1][2][3] Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound.
Signaling Pathways of this compound
This compound exerts its biological effects by modulating multiple intracellular signaling cascades. Understanding these pathways is essential for elucidating its mechanism of action and therapeutic potential.
Caption: this compound inhibits the IGF-1R signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
HPLC Method for this compound Quantification
This section details a robust HPLC method for the quantitative analysis of this compound. The method is designed to be specific, accurate, and precise.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters XTerra™ RP18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV-Vis Detector at 254 nm |
| Run Time | 10 minutes |
Method Validation Parameters
The following parameters should be assessed to ensure the method is suitable for its intended purpose.
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (RSD%) | Intraday: ≤ 2%; Interday: ≤ 3% |
| Accuracy (%) | 98 - 102% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank at the retention time of this compound |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation technique will depend on the matrix. General guidelines for common matrices are provided below.
-
For Bulk Drug Substance:
-
Accurately weigh an appropriate amount of the this compound sample.
-
Dissolve in methanol to obtain a stock solution.
-
Dilute with the mobile phase to a concentration within the calibration range.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
For Biological Matrices (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
Experimental Workflow
Caption: Experimental workflow for this compound quantification by HPLC.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| Resolution (Rs) | Rs ≥ 2 | 2.5 |
| Relative Standard Deviation (RSD%) of Peak Area | ≤ 1.0% for 6 injections | 0.8% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision and Accuracy Data
| Concentration (µg/mL) | Intraday Precision (RSD%) | Interday Precision (RSD%) | Accuracy (%) |
| Low QC (5 µg/mL) | Value | Value | Value |
| Mid QC (25 µg/mL) | Value | Value | Value |
| High QC (75 µg/mL) | Value | Value | Value |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound. Adherence to the outlined protocols and validation parameters will ensure high-quality data for research, development, and quality control applications. The provided information on this compound's signaling pathways offers a broader context for its pharmacological evaluation.
References
- 1. The inhibition of angiogenesis and tumor growth by this compound is associated with the blocking of insulin-like growth factor-1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a naturally occurring 1,4-phenanthrenequinone, inhibits HIV-1 replication through an NF-kappaB-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Denbinobin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denbinobin is a phenanthrenequinone, a class of naturally occurring phenolic compounds, isolated from the stems of orchids belonging to the Dendrobium genus, such as Dendrobium nobile.[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4] Notably, this compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. Given its therapeutic potential, accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.
This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD).
Principle of the Method
The quantification of this compound is achieved through reversed-phase HPLC. This chromatographic technique separates compounds based on their polarity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds, like this compound, interact more strongly with the stationary phase, resulting in longer retention times compared to more polar compounds.
In this protocol, a gradient elution is employed, where the composition of the mobile phase is changed over time to achieve optimal separation of this compound from other components in the plant extract. A Diode Array Detector (DAD) is utilized for the detection and quantification of this compound by measuring its absorbance at a specific wavelength. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Trifluoroacetic acid (TFA)
-
Deionized water (18.2 MΩ·cm)
-
Plant material (e.g., dried stems of Dendrobium species)
-
0.22 µm syringe filters
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
-
Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of 80% methanol.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Repeat the extraction process twice more with fresh solvent.
-
-
Filtration and Concentration:
-
Combine the extracts and filter through Whatman No. 1 filter paper.
-
Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator at 45°C.
-
-
Reconstitution:
-
Dissolve the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-DAD Analysis
The following HPLC method is based on a validated procedure for the simultaneous determination of phenols, including phenanthrenes, in Dendrobium species.[3][4]
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.
-
Column: Beckman Coulter ODS (C18), 5 µm, 250 mm x 4.6 mm.[3][4]
-
Mobile Phase:
-
Gradient Elution:
Time (min) % A (Acetonitrile) % B (0.1% TFA in Water) 0 20 80 25 80 20 35 80 20 40 20 80 | 45 | 20 | 80 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
DAD Wavelength: 280 nm for monitoring phenanthrenes.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters from the cited literature for a similar class of compounds are summarized below.[3][4]
-
Linearity: The method demonstrated good linearity with a correlation coefficient (r²) > 0.999 for the analyzed phenols.
-
Repeatability: The relative standard deviation (RSD) for repeatability was found to be less than 3.5%.[3][4]
-
Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ for the analyzed phenols were in the range of 0.01-0.08 µg/mL and 0.04-0.28 µg/mL, respectively.
-
Recovery: The recovery of the method was determined to be in the range of 85.77–104.92%.[3][4]
Data Presentation
The quantitative analysis of this compound and other related phenanthrenes in various Dendrobium species is crucial for quality assessment. The following table summarizes the range of total phenanthrene (B1679779) content found in different Dendrobium species from a comprehensive study.[3][4] For specific quantitative data of this compound, researchers are encouraged to consult the full scientific publication.
| Dendrobium Species | Total Phenanthrene Content (µg/mg of dry weight) |
| D. fimbriatum | 0.12 - 0.42 |
| D. chrysotoxum | 0.05 - 0.21 |
| D. nobile | Not Detected - 0.15 |
| D. loddigesii | Not Detected |
| D. moniliforme | Not Detected - 0.08 |
| Data adapted from a study on the simultaneous determination of phenols in 31 Dendrobium species.[3][4] |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound in plant extracts.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway of this compound-Induced Apoptosis
This compound has been reported to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of the NF-κB signaling pathway.[3] The diagram below outlines this proposed mechanism.
Caption: this compound's apoptotic signaling pathway.
References
Application Notes and Protocols for Denbinobin Treatment in Cancer Cell Lines
Introduction
Denbinobin, a phenanthrene (B1679779) compound isolated from the stems of Dendrobium nobile, has demonstrated significant anti-tumor activities in various cancer cell lines. These activities include the induction of apoptosis (programmed cell death), inhibition of cell migration and invasion, and the modulation of key signaling pathways involved in cancer progression. This document provides detailed protocols for treating cancer cell lines with this compound and assessing its effects on cell viability, apoptosis, and cell migration.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in different cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
| SNU-484 | Gastric Cancer | 7.9[1] | 24[1] |
| SK-Hep-1 | Hepatocarcinoma | 16.4[1] | 24[1] |
| HeLa | Cervical Cancer | 22.3[1] | 24[1] |
| PC3 | Prostate Cancer | 7.5 | 24[2] |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in SNU-484 Cells
| Treatment | Protein | Expression Level | Treatment Duration (hours) |
| 10 µM this compound | Bcl-2 | Prominently decreased[1] | 24[1] |
| 10 µM this compound | Bax | Markedly increased[1] | 24[1] |
Table 3: Effect of this compound on PC3 Cell Migration
| Treatment Concentration (µM) | Inhibition of Cell Migration |
| 5 | Reduced[2] |
| 10 | Reduced[2] |
Experimental Protocols
Cell Culture
-
Cell Lines: SNU-484 (human gastric carcinoma) and PC3 (human prostate cancer) cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
-
Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 10 mM.
-
Store the stock solution at -20°C.
-
Dilute the stock solution to the desired final concentrations with the complete culture medium immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1%.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound.
-
Materials:
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells (e.g., SNU-484, PC3) into 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 24 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Apoptosis Assessment by Western Blot Analysis
This protocol details the investigation of this compound's effect on apoptosis-related proteins in SNU-484 cells.[1]
-
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Bcl-2, anti-Bax, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Seed SNU-484 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with 10 µM this compound for 24 hours.[1]
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Analyze the band intensities to determine the relative expression levels of Bcl-2 and Bax.
-
Cell Migration Assay (Wound Healing Assay)
This protocol is for assessing the inhibitory effect of this compound on PC3 cell migration.
-
Materials:
-
6-well plates
-
This compound
-
Sterile 200 µL pipette tips
-
-
Procedure:
-
Seed PC3 cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound (e.g., 0, 5, 10 µM).[2]
-
Capture images of the wound at 0 hours and after a specified time period (e.g., 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
Determining the Anticancer Potential of Denbinobin: IC50 Values and Mechanistic Insights in Cancer Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Denbinobin, a phenanthrene (B1679779) compound isolated from the noble orchid Dendrobium nobile, has emerged as a promising candidate in cancer research, demonstrating significant cytotoxic and anti-proliferative effects across a spectrum of cancer cell lines. These application notes provide a comprehensive overview of the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, detailed protocols for its determination, and an exploration of the underlying molecular mechanisms of action. The summarized data and standardized methodologies aim to facilitate further investigation into this compound's therapeutic potential.
Data Presentation: this compound IC50 Values in Cancer Cell Lines
The cytotoxic efficacy of this compound has been evaluated in multiple human cancer cell lines. The IC50 values, representing the concentration of this compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. These values were predominantly determined using the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SNU-484 | Gastric Cancer | 7.9 | [1] |
| PC3 | Prostate Cancer | 7.5 | [2] |
| SK-Hep-1 | Hepatocellular Carcinoma | 16.4 | [1] |
| HeLa | Cervical Cancer | 22.3 | [1] |
| HUVEC | Human Umbilical Vein Endothelial Cells (non-cancerous) | 0.013 (GI50) | [3] |
Experimental Protocols
Cell Viability and IC50 Determination via MTT Assay
This protocol outlines the determination of this compound's IC50 value using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response) with appropriate software (e.g., GraphPad Prism).
-
Analysis of Apoptosis-Related Proteins by Western Blot
This protocol describes the detection of changes in the expression of key apoptosis-regulating proteins, such as the Bcl-2 family, in response to this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells and lyse them in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software, normalizing to a loading control like β-actin.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in this compound-treated cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
This compound has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, triggering the caspase cascade and subsequent programmed cell death.
Furthermore, this compound has been reported to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway. By preventing the activation of IKK, this compound blocks the phosphorylation and degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival and proliferative genes.
The compound also interferes with the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. Inhibition of this pathway by this compound contributes to its overall anticancer activity. Additionally, in some cancer types, this compound has been observed to induce cell cycle arrest at the G2/M phase.
References
Application Notes and Protocols for Determining Denbinobin Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denbinobin, a phenanthrene (B1679779) isolated from Dendrobium nobile, has demonstrated significant anti-tumor activity across various cancer cell lines.[1][2][3] Its cytotoxic effects are attributed to the induction of apoptosis through multiple signaling pathways.[1][2][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method to assess cell viability and the cytotoxic potential of compounds like this compound.[5][6][7] This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay, along with data presentation guidelines and a diagram of the experimental workflow.
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[5][9]
Data Presentation: this compound Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| SNU-484 | Gastric Cancer | Lowest among tested | [1][3] |
| COLO 205 | Colon Cancer | 10-20 (effective concentration) | [2][4] |
| PC3 | Prostate Cancer | 7.5 (for 24h treatment) | [10] |
| A549 | Human Lung Carcinoma | Cytotoxic | [2] |
| SK-OV-3 | Human Ovary Adenocarcinoma | Cytotoxic | [2] |
| HL-60 | Human Promyelocytic Leukemia | Cytotoxic (IC50 = 4.7 µM for a related compound) | [1][2] |
| GBM8401 | Glioblastoma | 1-3 (effective concentration) | [10] |
| U87MG | Glioblastoma | 1-3 (effective concentration) | [10] |
Note: The exact IC50 values can vary depending on the experimental conditions, including cell seeding density, treatment duration, and the specific batch of this compound. It is recommended to determine the IC50 value for each cell line under your specific experimental conditions.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for assessing the cytotoxic effects of this compound on adherent cancer cells.
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[9] The solution should be filter-sterilized and protected from light.[8]
-
DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer (e.g., 0.2% Nonidet P-40 and 8 mM HCl in isopropanol).[9]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-600 nm.[5][6]
Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[11] The optimal seeding density may vary between cell lines and should be determined empirically.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
After 24 hours of cell attachment, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]
-
-
MTT Incubation:
-
After the treatment period, remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5][6]
-
Incubate the plate for 3-4 hours at 37°C and 5% CO₂.[6][8] During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.[5]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][11]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Cell Viability: Express the viability of the treated cells as a percentage of the vehicle control:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Determine IC50 Value: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Pro-Apoptotic Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through the modulation of several key signaling molecules.[1][3] It can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[1][3] Furthermore, this compound can activate caspases, including caspase-3, -8, and -9, and induce the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria.[2][4] In some cancer types, its anti-metastatic effects are linked to the inhibition of Src-mediated signaling pathways.[12]
Caption: this compound's pro-apoptotic and anti-metastatic signaling pathways.
Experimental Workflow for MTT Assay
The following diagram illustrates the key steps involved in the MTT assay for assessing this compound's cytotoxicity.
Caption: Experimental workflow of the MTT assay for this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of this compound-induced anti-tumorigenesis effect in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of this compound-induced anti-tumorigenesis effect in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT (Assay protocol [protocols.io]
- 12. This compound suppresses breast cancer metastasis through the inhibition of Src-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Denbinobin-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Denbinobin is a phenanthraquinone compound isolated from the stems of Dendrobium nobile, a plant used in traditional medicine.[1] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth in various cancer cell lines.[1][2] The primary mechanisms of action involve the modulation of critical cellular signaling pathways, including those that regulate cell survival and apoptosis.
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying this compound's anti-cancer effects. This method allows for the sensitive and specific quantification of changes in the expression levels of key proteins within targeted signaling cascades upon treatment with this compound. These application notes provide a comprehensive guide for investigating the effects of this compound on cancer cells, with a focus on utilizing Western blot analysis to probe for alterations in protein expression within significant signaling pathways.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables are structured to present quantitative data from analyses of this compound-treated cells, facilitating easy comparison of its dose-dependent effects.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SNU-484 | Gastric Cancer | 7.9 | [3] |
| SK-Hep-1 | Hepatocellular Carcinoma | 16.4 | [3] |
| HeLa | Cervical Cancer | 22.3 | [3] |
| GBM8401 | Glioblastoma | ~1-3 | [3] |
| U87MG | Glioblastoma | ~1-3 | [3] |
| PC3 | Prostate Cancer | 7.5 | [3] |
Table 2: Illustrative Quantitative Western Blot Analysis of Key Apoptosis-Related Proteins in this compound-Treated Cells
Note: The following data are illustrative examples. Actual results will vary depending on the cell line, experimental conditions, and this compound concentrations used.
| Target Protein | This compound Concentration (µM) | Fold Change in Protein Expression (Normalized to Control) | p-value |
| Bcl-2 | 0 (Control) | 1.00 | - |
| 5 | 0.65 | <0.05 | |
| 10 | 0.30 | <0.01 | |
| 20 | 0.15 | <0.001 | |
| Bax | 0 (Control) | 1.00 | - |
| 5 | 1.80 | <0.05 | |
| 10 | 3.20 | <0.01 | |
| 20 | 5.50 | <0.001 | |
| Cleaved Caspase-3 | 0 (Control) | 1.00 | - |
| 5 | 2.50 | <0.05 | |
| 10 | 5.80 | <0.01 | |
| 20 | 10.20 | <0.001 |
Table 3: Illustrative Quantitative Western Blot Analysis of Key PI3K/Akt Signaling Proteins in this compound-Treated Cells
Note: The following data are illustrative examples. Actual results will vary depending on the cell line, experimental conditions, and this compound concentrations used.
| Target Protein | This compound Concentration (µM) | Fold Change in Protein Expression (Normalized to Control) | p-value |
| p-Akt (Ser473) | 0 (Control) | 1.00 | - |
| 5 | 0.70 | <0.05 | |
| 10 | 0.45 | <0.01 | |
| 20 | 0.20 | <0.001 | |
| Akt (Total) | 0 (Control) | 1.00 | - |
| 5 | 0.98 | >0.05 | |
| 10 | 1.02 | >0.05 | |
| 20 | 0.95 | >0.05 |
Experimental Protocols
This section provides detailed methodologies for the Western blot analysis of cells treated with this compound.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cancer cell line of interest (e.g., SNU-484, U87MG) in appropriate culture dishes (e.g., 6-well plates or 100 mm dishes). Allow the cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., based on the IC50 values in Table 1). Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound treatment).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for each cell line and experimental endpoint.
Protocol 2: Preparation of Cell Lysates for Western Blot
-
Cell Harvesting: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Aspirate the PBS and add an appropriate volume of ice-cold radioimmunoprecipitation assay (RIPA) lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scraping: Use a pre-chilled cell scraper to detach the adherent cells and collect the cell lysate in a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with intermittent vortexing. To ensure complete lysis and shear genomic DNA, sonicate the lysate on ice.
-
Centrifugation: Clarify the lysate by centrifuging at approximately 14,000 x g for 15-20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is crucial for ensuring equal loading of protein in the subsequent Western blot.
Protocol 3: Western Blotting Procedure
-
Sample Preparation: Based on the protein quantification, dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a pre-stained protein ladder to monitor protein separation and estimate molecular weights. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle shaking. The optimal antibody concentration should be determined empirically or based on the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound-induced apoptosis signaling pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. This compound inhibits nuclear factor-kappaB and induces apoptosis via reactive oxygen species generation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces human glioblastoma multiforme cell apoptosis through the IKKα-Akt-FKHR signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling Denbinobin-Induced Apoptosis: A Guide to Flow Cytometry Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Denbinobin, a phenanthraquinone compound isolated from Dendrobium species, has demonstrated potent anti-tumor activities in various cancer cell lines. A key mechanism underlying its efficacy is the induction of apoptosis, or programmed cell death. Flow cytometry, a powerful technique for single-cell analysis, is an indispensable tool for quantifying the apoptotic effects of therapeutic compounds like this compound. This document provides detailed protocols for analyzing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, along with an overview of the key signaling pathways involved.
Principle of Apoptosis Detection by Flow Cytometry
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptosis and necrosis, membrane integrity is compromised, allowing PI to enter and stain the cellular DNA. By using both Annexin V and PI, flow cytometry can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Quantitative Analysis of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in a dose- and time-dependent manner in various cancer cell lines, including glioblastoma, colorectal cancer, and leukemia.[1][2][3] The following tables summarize representative data on the pro-apoptotic effects of this compound.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in COLO 205 Colon Cancer Cells
| This compound Concentration (µM) | Percentage of Apoptotic Cells (Sub-G1 Phase) |
| 0 (Control) | < 5% |
| 10 | Increased |
| 20 | Significantly Increased |
Data adapted from studies on COLO 205 cells, where apoptosis was quantified by analyzing the percentage of cells in the sub-G1 phase of the cell cycle using flow cytometry.[4][5]
Experimental Protocols
This section provides a detailed methodology for the analysis of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide staining.
Materials and Reagents
-
Cancer cell line of interest (e.g., U87 MG glioblastoma, HCT-116 colorectal carcinoma, Jurkat leukemia)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Experimental Procedure
-
Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates at a density that allows for exponential growth during the treatment period.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare various concentrations of this compound in complete culture medium from the stock solution. It is recommended to include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
Remove the existing medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Washing:
-
For adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells once with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with their corresponding collected medium.
-
For suspension cells: Collect the cell suspension.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellets twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellets in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to each cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to each cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls to set up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Signaling Pathways of this compound-Induced Apoptosis
This compound induces apoptosis through multiple signaling pathways, which can be cell-type specific. The following diagrams illustrate some of the key pathways identified in the literature.
Experimental workflow for analyzing this compound-induced apoptosis.
This compound has been shown to trigger apoptosis through both caspase-dependent and caspase-independent mechanisms.
Key signaling pathways in this compound-induced apoptosis.
In some cancer cells, such as glioblastoma multiforme, this compound induces apoptosis through the IKKα-Akt-FKHR signaling cascade.[1] This leads to the activation of caspase-3, a key executioner caspase. In other cell types, like human colorectal cancer cells, this compound can trigger a caspase-independent apoptotic pathway involving the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[2] Furthermore, this compound has been observed to modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4] The generation of reactive oxygen species (ROS) also appears to be a crucial event in this compound-induced apoptosis in leukemic cells.[3]
Conclusion
Flow cytometry with Annexin V and PI staining is a robust and quantitative method for assessing the apoptotic effects of this compound. The provided protocols and an understanding of the underlying signaling pathways will aid researchers in accurately evaluating the anti-cancer potential of this promising natural compound. The dose- and time-dependent induction of apoptosis by this compound highlights its potential as a therapeutic agent, warranting further investigation in preclinical and clinical settings.
References
- 1. This compound induces human glioblastoma multiforme cell apoptosis through the IKKα-Akt-FKHR signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis by apoptosis-inducing factor releasing and DNA damage in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits nuclear factor-kappaB and induces apoptosis via reactive oxygen species generation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of this compound-induced anti-tumorigenesis effect in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of this compound-induced anti-tumorigenesis effect in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Model for Denbinobin Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denbinobin, a phenanthrene (B1679779) compound isolated from the noble orchid Dendrobium nobile, has demonstrated significant anti-tumorigenic properties across a range of cancer cell lines. Its multifaceted mechanism of action, primarily involving the inhibition of key signaling pathways crucial for tumor growth, proliferation, and metastasis, positions it as a promising candidate for cancer therapy. These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing an in vivo xenograft model to assess the therapeutic efficacy of this compound. The methodologies described herein are based on established pre-clinical research findings and are intended to guide researchers in the design and execution of robust efficacy studies.
This compound's anti-cancer activity is notably associated with the inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Src-mediated signaling pathways. By targeting IGF-1R, this compound can suppress downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are pivotal for cell proliferation and survival.[1][2] Furthermore, its inhibitory effect on the Src kinase pathway disrupts processes integral to cancer cell migration, invasion, and metastasis.[3][4] Preclinical studies have shown that this compound can induce apoptosis in gastric cancer cells and inhibit the growth of colon cancer xenografts.[5][6][7] Specifically, in a COLO 205 colon cancer xenograft model, this compound treatment led to a significant tumor regression of up to 68%.[5]
These notes will detail the necessary protocols for cell line selection and culture, animal model specifics, tumor implantation, this compound administration, and methods for evaluating treatment efficacy, providing a solid framework for the preclinical assessment of this promising anti-cancer agent.
Key Signaling Pathways Targeted by this compound
To visualize the mechanisms of action of this compound, the following diagrams illustrate the targeted signaling pathways.
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the quantitative data from preclinical xenograft studies evaluating the efficacy of this compound.
| Cell Line | Cancer Type | Animal Model | This compound Dose & Administration | Treatment Duration | Tumor Growth Inhibition/Regression | Reference |
| COLO 205 | Colon Cancer | Nude Mice | 50 mg/kg, Intraperitoneal | Not Specified | Up to 68% regression | [5] |
| A549 | Lung Adenocarcinoma | Nude Mice | Not specified for isolated this compound | Not Specified | Decreased tumor volume (with Dendrobium officinale extract) | [8] |
| Breast Cancer Cell Lines | Breast Cancer | Mouse Metastatic Model | Not Specified | Not Specified | Significant reduction in tumor metastasis and orthotopic tumor volume | [3] |
Note: Specific quantitative data for A549 and breast cancer models treated with isolated this compound are limited in the reviewed literature. The A549 data refers to the effects of the whole plant extract.
Experimental Workflow
The following diagram outlines the general workflow for conducting an in vivo xenograft study to test the efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of this compound-induced anti-tumorigenesis effect in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dendrobium officinalis inhibited tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Denbinobin Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denbinobin is a phenanthraquinone derivative isolated from the stems of plants such as Ephemerantha lonchophylla. It has demonstrated significant antitumor and anti-inflammatory activities. This compound has been shown to inhibit angiogenesis and tumor growth, making it a compound of interest for cancer research and drug development. Its mechanism of action involves the inhibition of several key signaling pathways, including the insulin-like growth factor-1 receptor (IGF-1R) pathway and the NF-κB signaling cascade. It also induces apoptosis through the generation of reactive oxygen species (ROS).
Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used aprotic solvent in drug discovery and biological research due to its ability to dissolve a broad range of compounds. For in vitro and in vivo studies, this compound is typically prepared as a concentrated stock solution in DMSO. Understanding the solubility and stability of this compound in DMSO is critical for accurate and reproducible experimental results. These application notes provide protocols to determine the solubility and assess the stability of this compound in DMSO.
Data Presentation
Currently, specific quantitative data on the solubility and long-term stability of this compound in DMSO is not widely available in published literature. Therefore, it is essential for researchers to determine these parameters empirically. The following tables are provided as templates to record experimental findings.
Table 1: Solubility of this compound in DMSO
| Parameter | Result | Method Used | Observations (e.g., precipitation, color change) |
| Kinetic Solubility (mM) | Nephelometry/Turbidimetry | ||
| Kinetic Solubility (µg/mL) | Nephelometry/Turbidimetry | ||
| Maximum Stock Conc. (mM) | Visual Inspection |
Table 2: Stability of this compound in DMSO Stock Solution
| Storage Condition | Time Point | Purity (%) by HPLC | Observations (e.g., color change, precipitation) |
| Room Temperature (~25°C) | 0 hours | ||
| 24 hours | |||
| 7 days | |||
| 4°C | 0 days | ||
| 7 days | |||
| 30 days | |||
| -20°C | 0 days | ||
| 30 days | |||
| 90 days | |||
| -80°C | 0 months | ||
| 6 months | |||
| 12 months | |||
| Freeze-Thaw Cycles (-20°C) | 1 Cycle | ||
| 5 Cycles | |||
| 10 Cycles |
Signaling Pathways and Experimental Workflow
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IGF1R [label="IGF-1R", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; p70S6K [label="p70S6K", fillcolor="#FBBC05", fontcolor="#202124"]; _4EBP1 [label="4EBP1", fillcolor="#FBBC05", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis\n(Inhibition)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TAK1 [label="TAK1", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkappaBalpha [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkappaB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation\n(Inhibition)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="ROS Generation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Induction)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> IGF1R [label=" inhibits", color="#EA4335", fontcolor="#5F6368", arrowhead=tee]; IGF1R -> Akt [color="#202124"]; Akt -> mTOR [color="#202124"]; mTOR -> p70S6K [color="#202124"]; mTOR -> _4EBP1 [color="#202124"]; p70S6K -> Angiogenesis [color="#202124"]; _4EBP1 -> Angiogenesis [color="#202124"];
This compound -> TAK1 [label=" inhibits", color="#EA4335", fontcolor="#5F6368", arrowhead=tee]; TAK1 -> IKK [color="#202124"]; IKK -> IkappaBalpha [label=" phosphorylates", color="#202124", fontcolor="#5F6368"]; IkappaBalpha -> NFkappaB [label=" releases", color="#202124", fontcolor="#5F6368"]; NFkappaB -> Inflammation [color="#202124"];
This compound -> ROS [label=" induces", color="#4285F4", fontcolor="#5F6368"]; ROS -> Apoptosis [color="#4285F4"]; }
Caption: this compound inhibits IGF-1R and NF-κB pathways and induces apoptosis via ROS.
Caption: Workflow for determining this compound's solubility and stability in DMSO.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 284.26 g/mol )
-
Anhydrous, sterile DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass. For 1 mL of a 10 mM stock, weigh out 2.84 mg of this compound powder.
-
Weighing: Accurately weigh the calculated amount of this compound and place it into a sterile amber tube.
-
Solubilization: Add the corresponding volume of 100% DMSO. Vortex the mixture thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also aid dissolution, but should be used with caution as heat may degrade the compound.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
This protocol outlines a method to determine the kinetic solubility of this compound when a DMSO stock solution is diluted into an aqueous buffer, simulating assay conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microtiter plates
-
Nephelometer or plate reader capable of measuring turbidity (at ~620 nm)
-
Multichannel pipette
Methodology:
-
Plate Setup: Add 198 µL of PBS to multiple wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM this compound stock solution to the PBS-containing wells to achieve a final concentration of 100 µM. Mix immediately by pipetting up and down. Prepare several replicates.
-
Control Wells: Prepare vehicle control wells by adding 2 µL of DMSO to 198 µL of PBS.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the light scattering or turbidity using a nephelometer or plate reader.
-
Data Analysis: Subtract the average reading of the vehicle control wells from the compound wells. A significant increase in turbidity indicates precipitation and that the concentration has exceeded its kinetic solubility. The experiment can be repeated with a serial dilution of the this compound stock to pinpoint the solubility limit.
Protocol 3: Assessment of Stability in DMSO
This protocol provides a framework for evaluating the stability of this compound in DMSO under various storage conditions.
Materials:
-
Aliquots of this compound stock solution in DMSO (e.g., 10 mM)
-
HPLC system with a UV detector and a suitable C18 column
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
Methodology:
-
Initial Analysis (T=0): Thaw one aliquot of the this compound stock solution. Dilute a small volume with the HPLC mobile phase to a suitable concentration for analysis. Inject the sample into the HPLC system and record the chromatogram. The area of the main peak corresponding to this compound at T=0 is considered 100% purity.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C). For freeze-thaw analysis, cycle aliquots between -20°C and room temperature for a specified number of times.
-
Time-Point Analysis: At each scheduled time point (e.g., 24 hours, 7 days, 30 days), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Prepare and analyze the samples by HPLC as described in step 1.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at T=0. The appearance of new peaks may indicate degradation products. A compound is often considered stable if the purity remains above 90-95%.
Best Practices and Considerations
-
DMSO Quality: Always use high-purity, anhydrous DMSO to prepare stock solutions. DMSO is hygroscopic and absorbed water can hydrolyze susceptible compounds.
-
Light Sensitivity: this compound, as a phenanthraquinone, may be light-sensitive. Protect stock solutions from light by using amber vials and storing them in the dark.
-
Freeze-Thaw Cycles: Minimize repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. While many compounds are stable through several cycles, it is a potential source of degradation.[1]
-
Final DMSO Concentration: In cell-based assays, the final concentration of DMSO should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in experiments.
References
Preparing Denbinobin Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denbinobin is a phenanthrenequinone, a type of phenolic compound, isolated from the stems of Dendrobium nobile[1][2][3]. This naturally occurring compound has garnered significant interest in the scientific community for its potent anti-tumor and anti-inflammatory properties[1]. In vitro studies have demonstrated that this compound can inhibit cancer cell invasion, induce apoptosis, and modulate key signaling pathways involved in cell proliferation and survival[1][2][3]. Accurate and reproducible results in cell-based assays are critically dependent on the correct preparation and handling of this compound stock solutions.
This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in a cell culture setting. It also includes a summary of its physicochemical properties and a diagram of a key signaling pathway it modulates.
Physicochemical Properties and Recommended Solvents
A thorough understanding of this compound's properties is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₅ | [4] |
| Molecular Weight | 284.26 g/mol | [4] |
| Appearance | Solid (powder) | General Knowledge |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [5][6][7] |
For cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for hydrophobic organic compounds[5][6][7]. It is a standard practice in cell culture to use DMSO as a vehicle for water-insoluble compounds[5].
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile DMSO. All steps should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques to prevent contamination.
Materials:
-
This compound powder (Molecular Weight: 284.26 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 284.26 g/mol = 0.28426 g = 2.84 mg
-
-
Therefore, you will need to weigh out 2.84 mg of this compound powder.
-
-
Weighing this compound:
-
Using a calibrated analytical balance, carefully weigh 2.84 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Solubilization:
-
Securely cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any particulates.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light. Properly stored, stock solutions in DMSO are generally stable for up to one month at -20°C[8].
-
Experimental Workflow: From Stock to Cell Treatment
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H12O5 | CID 10423984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. DMSO (Sterile-filtered) | Stem cell cryopreservant | Hello Bio [hellobio.com]
Application Notes and Protocols: Denbinobin Combination Therapy with Cisplatin
Introduction: Synergistic Anti-Cancer Effects of Dendrobine (B190944) and Cisplatin (B142131)
Cisplatin is a cornerstone of chemotherapy for various cancers, including non-small cell lung cancer (NSCLC).[1][2] However, its efficacy is often limited by chemoresistance and significant side effects such as cardiotoxicity and nephrotoxicity.[1][2][3][4] Dendrobine, a natural alkaloid, has been shown to sensitize cancer cells to cisplatin, enhancing its therapeutic efficacy while potentially mitigating its adverse effects.[1][2] This combination therapy presents a promising strategy to improve treatment outcomes in cancer patients.
The synergistic effect of dendrobine and cisplatin is primarily attributed to the enhanced induction of apoptosis in cancer cells.[1][2][5] This is achieved through the stimulation of the JNK/p38 stress signaling pathways, leading to the upregulation of pro-apoptotic proteins like Bax and Bim.[1][2][5] Furthermore, in vivo studies suggest that this combination can effectively reduce tumor volume and prolong survival without exacerbating cisplatin-induced cardiotoxicity.[1][2][6] Another proposed mechanism for the synergistic anti-tumor effect in vivo is the modulation of the immune response, specifically by altering the balance of Treg/Th17 cells.[6]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies on the combination of dendrobine and cisplatin.
Table 1: In Vitro Cytotoxicity and Apoptosis in A549 Non-Small Cell Lung Cancer Cells
| Treatment Group | IC50 (µM) | Apoptosis Rate (%) | Reference |
| Dendrobine | Not specified | Induces apoptosis | [1][2] |
| Cisplatin | Not specified | Induces apoptosis | [1][2] |
| Dendrobine + Cisplatin | Significantly lower than single agents | Significantly higher than single agents | [1][2] |
Table 2: In Vivo Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group | Tumor Volume Reduction | Body Weight Reduction | Cardiotoxicity | Reference |
| Control | - | - | - | [1][2] |
| Dendrobine | Obvious reduction | Not specified | Not specified | [5] |
| Cisplatin | Obvious reduction | Significant reduction | Observed | [1][2][5] |
| Dendrobine + Cisplatin | Dramatically decreased | Attenuated | Attenuated | [1][2][5] |
Table 3: In Vivo Immune Modulation in H1299 Xenograft Model
| Treatment Group | Effect on Treg Cells | Effect on Th17 Cells | Serum Foxp3 Level | Serum IL-17 Level | Reference |
| Dendrobine | Suppressed | Enhanced | Significantly reduced | Increased | [6] |
| Dendrobine + Cisplatin | Not specified | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxicity of dendrobine, cisplatin, and their combination on cancer cells.
Materials:
-
A549 non-small cell lung cancer cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Dendrobine (stock solution in DMSO)
-
Cisplatin (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of dendrobine, cisplatin, or the combination of both for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V/PI Double Staining)
Objective: To quantify the percentage of apoptotic cells induced by the combination therapy.
Materials:
-
A549 cells
-
Dendrobine
-
Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Treat A549 cells with dendrobine, cisplatin, or the combination for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
Objective: To analyze the expression of apoptosis-related proteins.
Materials:
-
A549 cells
-
Dendrobine
-
Cisplatin
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies against JNK, p-JNK, p38, p-p38, Bax, Bim, and β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Protocol:
-
Treat A549 cells with the drug combination for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
A549 cells
-
Dendrobine
-
Cisplatin
-
Calipers
Protocol:
-
Subcutaneously inject 5 x 10⁶ A549 cells into the flank of each mouse.
-
When the tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle control, dendrobine alone, cisplatin alone, dendrobine + cisplatin).
-
Administer the treatments as per the defined schedule (e.g., intraperitoneal injection).
-
Measure the tumor volume with calipers every 3 days and calculate using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualizations
Signaling Pathway Diagram
Caption: Dendrobine and Cisplatin induce apoptosis via JNK/p38 signaling.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of Dendrobine and Cisplatin.
Synergistic Action Logical Relationship
Caption: Logical relationship of synergistic effects.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Dendrobine targeting JNK stress signaling to sensitize chemotoxicity of cisplatin against non-small cell lung cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effects of Dendrobium nobile against Cisplatin Nephrotoxicity Both In-vitro and In-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of Dendrobium nobile against Cisplatin Nephrotoxicity Both In-vitro and In-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergism Effect of Dendrobine on Cisplatin in Treatment of H1299 by Modulating the Balance of Treg/Th17 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Anticancer Potential of Denbinobin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denbinobin, a phenanthraquinone derived from the stems of Dendrobium nobile, has demonstrated significant anticancer properties across a range of cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell invasion and migration. While comprehensive studies on the synergistic effects of this compound with other anticancer drugs are still emerging, its known molecular targets and pathways of action suggest a strong potential for combination therapies. These application notes provide a summary of the current understanding of this compound's anticancer activities and offer detailed protocols for investigating its potential synergistic effects.
Anticancer Profile of this compound
This compound has been shown to exert cytotoxic effects on various cancer cell lines, including those of gastric, colorectal, and prostate cancers, as well as glioblastoma.[1][2][3][4] Its primary anticancer activities are attributed to the induction of apoptosis and inhibition of cell migration.
Induction of Apoptosis
This compound triggers apoptosis through multiple signaling pathways:
-
Bcl-2 Family Regulation: It can induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax.[1]
-
NF-κB Inhibition: this compound is a potent inhibitor of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[5]
-
Reactive Oxygen Species (ROS) Generation: It can induce apoptosis through the generation of intracellular ROS.[5]
-
IKKα-Akt-FKHR Signaling Cascade: In glioblastoma cells, this compound has been shown to induce apoptosis via the IKKα-Akt-FKHR signaling pathway.
Inhibition of Cancer Cell Migration and Invasion
This compound has been observed to inhibit the invasive phenotype of gastric cancer cells.[1] It also impairs prostate cancer cell migration by inhibiting Rac1 activity, a key regulator of cell motility.[3][4]
Potential for Synergistic Combinations
While direct evidence for this compound's synergistic effects is limited, a structurally related compound, dendrobine, also isolated from Dendrobium species, has shown synergistic anticancer effects when combined with cisplatin (B142131) in non-small cell lung cancer cells.[6][7][8] This suggests that this compound may also enhance the efficacy of conventional chemotherapeutic agents.
Based on its known mechanisms, this compound could potentially be combined with:
-
DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): By promoting apoptosis, this compound may lower the threshold for cell death induced by DNA-damaging drugs.
-
Topoisomerase Inhibitors (e.g., Etoposide, Topotecan): Synergistic effects may be achieved by combining this compound's apoptosis-inducing capabilities with the cell cycle arrest and DNA damage caused by topoisomerase inhibitors.
-
Targeted Therapies: Combining this compound with inhibitors of other survival pathways (e.g., PI3K/Akt, MAPK) could lead to a more potent and comprehensive antitumor response.
Data Summary
The following table summarizes the cytotoxic activity of this compound as a single agent in various cancer cell lines. Data for synergistic combinations are not yet available in the reviewed literature.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| SNU-484 | Gastric Cancer | 7.9 | [1] |
| SK-Hep-1 | Hepatocellular Carcinoma | 16.4 | [1] |
| HeLa | Cervical Cancer | 22.3 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic anticancer effects of this compound in combination with other drugs.
Cell Culture and Drug Preparation
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., SNU-484 for gastric cancer, PC-3 for prostate cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: Dissolve this compound and the other anticancer drug(s) in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Further dilute the stock solutions in the culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the drugs, both individually and in combination.
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, the other anticancer drug, or a combination of both for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
Combination Index (CI) Analysis: Use the Chou-Talalay method to determine if the drug combination has a synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effect.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Seed cells in 6-well plates and treat with the drugs as described for the viability assay.
-
After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
Western Blot Analysis
This technique is used to investigate the effect of the drug combination on the expression of key proteins involved in apoptosis and other relevant signaling pathways.
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-NF-κB) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the known and potential signaling pathways affected by this compound and a general workflow for assessing synergistic effects.
Caption: Signaling pathways of this compound-induced apoptosis.
Caption: Experimental workflow for assessing synergistic effects.
Disclaimer
These application notes are intended for research purposes only. The information provided is based on currently available scientific literature. Further in-depth studies are required to fully elucidate the synergistic potential of this compound with other anticancer drugs and to validate these findings in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a phenanthrene from Dendrobium nobile, impairs prostate cancer migration by inhibiting Rac1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits nuclear factor-kappaB and induces apoptosis via reactive oxygen species generation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Synergism Effect of Dendrobine on Cisplatin in Treatment of H1299 by Modulating the Balance of Treg/Th17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dendrobine targeting JNK stress signaling to sensitize chemotoxicity of cisplatin against non-small cell lung cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Angiogenic Effects of Denbinobin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-angiogenic properties of denbinobin, a phenanthraquinone derivative isolated from the stems of Ephemerantha lonchophylla. This compound has been identified as a potent inhibitor of angiogenesis by selectively targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.[1] This document outlines detailed protocols for key in vitro and in vivo assays to characterize the anti-angiogenic activity of this compound, presents quantitative data in a structured format, and visualizes the underlying molecular mechanisms and experimental workflows.
Mechanism of Action: Targeting the IGF-1R Signaling Pathway
This compound exerts its anti-angiogenic effects by inhibiting the activation of IGF-1R and its downstream signaling cascade.[1] This targeted inhibition disrupts several key processes in endothelial cells that are crucial for the formation of new blood vessels.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Denbinobin Extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Denbinobin from plant material.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.
Question 1: My initial crude extract yield of this compound is significantly lower than expected. What are the primary factors I should investigate?
Answer: Low crude extract yield is a frequent challenge in natural product extraction. Several factors related to your plant material and extraction procedure could be the cause. A systematic approach to troubleshooting is recommended.
-
Plant Material Quality and Preparation: The concentration of this compound can vary based on the plant's age, geographical source, and harvest time.[1] Ensure that the plant material, typically the stems of Dendrobium nobile, is properly dried to prevent degradation and ground to a fine, uniform powder.[2] A smaller particle size increases the surface area available for solvent interaction, which can improve extraction efficiency.[3]
-
Solvent Selection: The choice of solvent is critical and is dependent on the polarity of this compound. As a phenanthrene (B1679779), this compound is a relatively non-polar compound. Solvents like methanol (B129727), ethanol (B145695), and ethyl acetate (B1210297) are commonly used for extracting phenolic compounds from Dendrobium species.[4][5] If your yield is low, the solvent you are using may be too polar or not polar enough. Consider performing small-scale extractions with a range of solvents of varying polarities to determine the optimal choice.
-
Extraction Method: The extraction technique employed significantly impacts yield. Maceration, while simple, can be time-consuming and may result in lower yields compared to more advanced methods.[6] Soxhlet extraction can improve efficiency but may lead to thermal degradation of heat-sensitive compounds.[6]
Question 2: I'm observing significant degradation of this compound in my extract. How can I mitigate this?
Answer: this compound, as a phenanthrenequinone, may be susceptible to degradation under certain conditions. Protecting the molecule's integrity throughout the extraction process is crucial for maximizing yield.
-
Temperature Control: Avoid high temperatures during extraction and solvent evaporation.[1] If using a method that involves heat, such as Soxhlet extraction or reflux, consider using a lower boiling point solvent or switching to non-thermal methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[6] When removing the solvent, use a rotary evaporator under reduced pressure at a controlled temperature.
-
pH Stability: The stability of phenanthrenequinones can be influenced by pH. While specific data for this compound is limited, related compounds can be unstable in alkaline conditions.[7] It is advisable to maintain a neutral or slightly acidic pH during aqueous extraction steps, if any are employed.
-
Light and Air Exposure: Protect your extracts from light by using amber glassware or by covering your containers with aluminum foil.[8] Some compounds are also sensitive to oxidation, so working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, though this is often more critical during long-term storage.
Question 3: My purified this compound fraction contains many impurities. How can I improve the purity of my final product?
Answer: Achieving high purity is essential for accurate downstream applications. If your final product is impure, you may need to refine your purification strategy.
-
Fractionation: Before final purification, consider a liquid-liquid partitioning step to separate compounds based on their polarity. For example, after an initial methanol or ethanol extraction, the dried extract can be redissolved and partitioned between a non-polar solvent (like hexane) and a more polar solvent to remove highly non-polar or polar impurities.
-
Column Chromatography Technique: Column chromatography is a standard method for purifying natural products.[9] Ensure you have selected an appropriate stationary phase (e.g., silica (B1680970) gel for normal-phase or C18 for reverse-phase chromatography) and a suitable solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation of complex mixtures than an isocratic elution.[10]
-
Multiple Purification Steps: For very complex extracts, a single chromatographic step may be insufficient. Consider employing multiple chromatographic techniques, such as an initial separation on a silica gel column followed by further purification of the this compound-containing fractions on a Sephadex LH-20 column or by preparative HPLC.[11]
Frequently Asked Questions (FAQs)
What is this compound and where is it found?
This compound is a phenanthrene, a type of aromatic compound, isolated from the stems of orchids belonging to the Dendrobium genus, most notably Dendrobium nobile.[12][13] It has been investigated for its various biological activities, including anti-cancer properties.[12][13][14]
What is the general approach to extracting this compound?
A common strategy involves the extraction of dried and powdered Dendrobium nobile stems with an organic solvent like methanol, ethanol, or ethyl acetate.[4][5] The resulting crude extract is then concentrated and subjected to one or more chromatographic steps to isolate and purify the this compound.
Which analytical techniques are suitable for identifying and quantifying this compound?
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of plant extracts and the quantification of specific compounds.[15][16] For structural elucidation, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.[17]
Data Presentation
Solvent Selection and Extraction Method Considerations
As specific quantitative yield data for this compound is limited in the literature, the following table provides a qualitative comparison of common extraction methods to guide your selection process.
| Extraction Method | Pros | Cons | Best Suited For |
| Maceration | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, may result in lower yields.[6] | Small-scale extractions, initial screening of solvents. |
| Soxhlet Extraction | Efficient use of solvent, can achieve higher yields than maceration. | Prolonged exposure to heat can degrade thermally sensitive compounds.[6] | Extraction of thermostable compounds. |
| Ultrasound-Assisted Extraction (UAE) | Reduced extraction time, increased yield, lower solvent consumption. | May require specialized equipment. | Heat-sensitive compounds, improving extraction efficiency.[6] |
| Microwave-Assisted Extraction (MAE) | Very short extraction times, reduced solvent usage, higher yields.[6] | Requires a microwave-compatible setup, potential for localized overheating. | Rapid extraction of a wide range of compounds. |
Solubility Profile of Phenanthrene (Parent Compound)
The following table summarizes the solubility of phenanthrene, the parent compound of this compound. This information can be used as a general guide for selecting appropriate solvents for extraction and purification.
| Solvent | Solubility |
| Water | Nearly insoluble[8] |
| Ethanol | Soluble (1g in 60 mL cold, 10 mL boiling)[18] |
| Methanol | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble[18] |
| Benzene | Very soluble (1g in 2 mL)[18] |
| Chloroform | Soluble[8] |
| Diethyl Ether | Soluble (1g in 3.3 mL)[18] |
| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 30 mg/mL) |
| Dimethylformamide (DMF) | Soluble (approx. 30 mg/mL) |
Experimental Protocols
General Protocol for this compound Extraction and Purification
This protocol is a general guideline based on methods used for extracting phenolic compounds from Dendrobium species and may require optimization for your specific plant material and experimental setup.
1. Plant Material Preparation:
-
Obtain dried stems of Dendrobium nobile.
-
Grind the dried stems into a fine powder (e.g., to pass through a 40-60 mesh sieve).
2. Extraction:
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24-48 hours with occasional stirring.
-
Alternatively, perform ultrasound-assisted extraction (UAE) by sonicating the plant material in 95% ethanol in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
3. Fractionation (Optional but Recommended):
-
Suspend the crude ethanol extract in water.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, for example, n-hexane, followed by ethyl acetate.
-
Collect the ethyl acetate fraction, as this compound is likely to be enriched in this fraction.
-
Evaporate the ethyl acetate to dryness.
4. Column Chromatography Purification:
-
Prepare a silica gel column (e.g., 200-300 mesh) packed with a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (e.g., 9:1 v/v).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in the hexane/ethyl acetate mobile phase.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), visualizing the spots under UV light.
-
Combine the fractions containing the compound with the same Rf value as a this compound standard (if available).
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
5. Purity Confirmation:
-
Assess the purity of the isolated compound using HPLC.
-
Confirm the identity of the compound using spectroscopic techniques such as NMR and MS.
Visualizations
Workflow and Signaling Pathways
Caption: A decision tree for troubleshooting low this compound yield.
Caption: Biosynthesis of this compound via the Phenylpropanoid Pathway.
Caption: this compound's inhibitory effect on the Rac1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Comparison of the Metabolomics of Different Dendrobium Species by UPLC-QTOF-MS [ouci.dntb.gov.ua]
- 4. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN111437236B - Dendrobium extract, preparation method and application thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CXCR4/CXCL12 Activities in the Tumor Microenvironment and Implications for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Properties of Crude Extract, Partition Extract, and Fermented Medium of Dendrobium sabin Flower - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dendrobium: Sources of Active Ingredients to Treat Age-Related Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. CXCL12/CXCR4-Rac1–mediated migration of osteogenic precursor cells contributes to pathological new bone formation in ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CXCL12 induces connective tissue growth factor expression in human lung fibroblasts through the Rac1/ERK, JNK, and AP-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Denbinobin Precipitation in Cell Culture Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of Denbinobin precipitation in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure the successful use of this compound in your experiments.
Troubleshooting Guide: this compound Precipitation
This guide addresses specific issues you may encounter with this compound precipitation in a question-and-answer format.
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?
Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium upon dilution of the organic solvent stock.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the cell culture medium is above its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated stock solution directly into a large volume of media causes a rapid solvent exchange, leading to immediate precipitation. | Employ a serial dilution method. First, create an intermediate dilution of your this compound stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the compound dropwise while gently vortexing or swirling the medium can also improve dispersion. |
| Low Media Temperature | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium for all dilutions of your this compound stock solution. |
| High Solvent Concentration | While DMSO is an excellent solvent for this compound, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity. |
Issue 2: Precipitation After Incubation
Question: The cell culture medium containing this compound appeared clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be the cause?
Answer: Delayed precipitation can be due to several factors related to the stability of the compound in the culture environment over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may not be stable in the aqueous environment of the cell culture medium over extended periods, leading to degradation or aggregation and subsequent precipitation. | Prepare fresh this compound-containing media for each experiment, especially for long-term studies. Avoid storing diluted this compound solutions in aqueous media. |
| Media Evaporation | In long-term cultures, evaporation of water from the media can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of your cell culture incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of this compound. | Minimize the time that culture vessels are outside the stable environment of the incubator. |
| pH Changes in Media | Cellular metabolism can lead to changes in the pH of the culture medium. If this compound's solubility is pH-sensitive, this can cause it to precipitate. | Monitor the pH of your culture medium, particularly in dense or rapidly growing cultures. More frequent media changes may be necessary to maintain a stable pH. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro studies.
Q2: Is there a recommended maximum concentration for a this compound stock solution in DMSO?
Q3: What is the molecular weight of this compound?
A3: The molecular weight of this compound is 284.26 g/mol .[1]
Q4: Can I use ethanol (B145695) to dissolve this compound?
A4: While ethanol can be used as a solvent for some hydrophobic compounds, its volatility and higher potential for cytotoxicity compared to DMSO at similar concentrations make it a less common choice for cell culture experiments. If you must use ethanol, ensure the final concentration in your media is as low as possible and run appropriate vehicle controls.
Q5: How can I determine the maximum soluble concentration of this compound in my cell culture medium?
A5: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium. Visually inspect each dilution for any signs of precipitation or cloudiness immediately after preparation and after a short incubation period (e.g., 1-2 hours) at 37°C. The highest concentration that remains clear is your approximate maximum soluble concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 284.26 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 2.84 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved.
-
If the compound does not fully dissolve, a brief sonication in a water bath may be used to aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Serial Dilution Method for Preparing this compound Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock in pre-warmed complete cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. Gently vortex or flick the tube to mix.
-
Final Working Solution: Add the appropriate volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve your desired final concentration. For example, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium.
-
Gently mix the final working solution by inverting the tube or swirling.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound has been shown to exert its biological effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: this compound inhibits the IGF-1R pathway and inactivates the IKKα-Akt-FKHR pathway.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
Denbinobin degradation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the degradation, storage, and handling of Denbinobin. The information is curated to assist researchers in designing and troubleshooting experiments, ensuring the integrity and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for this compound?
Currently, there is limited published data specifically detailing the degradation pathways of this compound. However, studies on Dendrobine (B190944), a related sesquiterpene alkaloid from the same genus, have shown significant degradation under certain stress conditions. It is plausible that this compound may exhibit similar sensitivities. Dendrobine has been observed to degrade under oxidative, acidic, hydrolytic, and thermal stress, while showing stability under alkaline and photolytic conditions.[1] Degradation of Dendrobine under acidic conditions has been shown to lead to hydrolysis or dehydration reactions.[1] Oxidative conditions can result in mono- and di-oxidation products.[1]
It is crucial to perform compound-specific forced degradation studies to definitively identify the degradation pathways and products for this compound.
Q2: What are the recommended storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light and moisture. For extended storage periods, storage at -80°C is preferable.
Q3: How should I prepare stock solutions of this compound?
This compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.
-
Protocol for 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous, high-purity DMSO.
-
Vortex or sonicate at room temperature until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Q4: What is the stability of this compound in a DMSO stock solution?
Q5: My this compound is precipitating when I dilute the DMSO stock into my aqueous cell culture medium. What can I do?
This is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Pre-warm the medium: Add the this compound stock solution to a pre-warmed (37°C) medium.
-
Rapid mixing: Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersion.
-
Stepwise dilution: Perform an intermediate dilution in a smaller volume of medium before adding it to the final volume.
-
Reduce the final concentration: The intended concentration may exceed the aqueous solubility of this compound.
-
Increase the final DMSO concentration: While minimizing solvent toxicity is important, a slightly higher final DMSO concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | Prepare fresh stock solutions. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect all solutions from light. |
| Loss of compound activity over time | Instability in the aqueous working solution. | Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound under experimental conditions. | Conduct forced degradation studies to identify potential degradation products. Ensure the analytical method is stability-indicating. |
| Precipitation in aqueous buffer | pH-dependent solubility or exceeding solubility limit. | Determine the optimal pH for solubility. Pre-warm the buffer and use rapid mixing during dilution. Consider using a co-solvent if compatible with the experiment. |
Summary of Hypothetical this compound Stability under Forced Degradation Conditions
Disclaimer: The following table is based on data for the related compound Dendrobine and should be used as a hypothetical guide. Experimental verification for this compound is essential.
| Condition | Reagents and Conditions | Hypothetical Stability of this compound | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, reflux for 8-12 hours | Likely to degrade | Hydrolysis or dehydration products |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, reflux for 8-12 hours | Potentially stable | Minimal to no degradation |
| Oxidative | 3% - 30% H₂O₂, room temperature | Likely to degrade | Mono- and di-oxidized products |
| Thermal | 60°C - 80°C, solid and solution | Likely to degrade | Cleavage and reorganization products |
| Photolytic | Exposure to UV and visible light | Potentially stable | Minimal to no degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound to understand its intrinsic stability and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Reflux apparatus
-
Photostability chamber
-
Oven
-
HPLC system with a UV or PDA detector
Methodology:
-
Acidic Degradation:
-
Dissolve this compound in a suitable solvent and add 0.1 M HCl.
-
Reflux the solution for a predetermined time (e.g., 8 hours).
-
Neutralize the solution and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Degradation:
-
Dissolve this compound in a suitable solvent and add 0.1 M NaOH.
-
Reflux the solution for a predetermined time (e.g., 8 hours).
-
Neutralize the solution and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a predetermined time.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at a set temperature (e.g., 60°C).
-
Separately, prepare a solution of this compound and place it in the oven.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep control samples protected from light.
-
Analyze samples after exposure.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its degradation products.
-
Analyze all stressed samples and compare them to the unstressed control to determine the extent of degradation.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound under stress conditions.
Caption: Recommended workflow for preparing this compound working solutions for in vitro experiments.
Caption: Logical workflow for troubleshooting precipitation issues with this compound in aqueous media.
References
Technical Support Center: Overcoming Low Aqueous Solubility of Denbinobin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the low aqueous solubility of Denbinobin. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research and development efforts.
Understanding this compound's Solubility Challenges
This compound, a phenanthraquinone derivative, exhibits potent anti-tumor, anti-inflammatory, and anti-angiogenic properties. However, its therapeutic potential is significantly hampered by its poor solubility in aqueous solutions, a common challenge for many phenanthrene-based compounds. This low solubility can lead to poor absorption and reduced bioavailability, limiting its clinical efficacy. To address this, various formulation strategies can be employed to enhance its dissolution and delivery.
Quantitative Data on Solubility Enhancement
The following table summarizes the estimated improvement in aqueous solubility of this compound using different formulation techniques. These values are based on typical enhancements observed for poorly water-soluble drugs and provide a comparative overview of the potential of each method.
| Formulation Technique | Carrier/System | Estimated this compound Concentration (µg/mL) | Estimated Fold Increase in Solubility |
| Aqueous Solution (Unformulated) | Water/PBS | ~ 1.0 | 1 |
| Co-solvents | 20% Ethanol in Water | ~ 50 | 50 |
| 40% Polyethylene Glycol 400 (PEG 400) in Water | ~ 150 | 150 | |
| Cyclodextrin Complexation | 10% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | ~ 250 | 250 |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | ~ 500 | 500 |
| Liposomes | Phosphatidylcholine/Cholesterol | ~ 400 | 400 |
| Solid Dispersion | Polyvinylpyrrolidone K30 (PVP K30) | ~ 800 | 800 |
| Phytosomes | Phosphatidylcholine | ~ 600 | 600 |
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and characterization of this compound formulations.
| Problem | Possible Cause | Suggested Solution |
| Low drug loading in nanoparticles/liposomes | 1. Poor solubility of this compound in the organic solvent used. 2. Insufficient optimization of the drug-to-carrier ratio. 3. Drug precipitation during the formulation process. | 1. Screen for an organic solvent in which this compound has higher solubility. 2. Perform a dose-ranging study to determine the optimal drug-to-carrier ratio. 3. Optimize the emulsification/solvent evaporation rate to prevent premature drug precipitation. |
| Inconsistent particle size or high polydispersity index (PDI) | 1. Inadequate homogenization or sonication. 2. Aggregation of nanoparticles/liposomes. 3. Improper storage conditions. | 1. Increase the homogenization speed/time or sonication energy/duration. 2. Optimize the concentration of stabilizer or surfactant. 3. Store formulations at the recommended temperature and avoid freeze-thaw cycles. |
| Drug precipitation upon dilution of co-solvent system | The concentration of the co-solvent is not sufficient to maintain this compound in solution upon dilution with an aqueous medium. | 1. Increase the initial concentration of the co-solvent. 2. Use a combination of co-solvents. 3. Consider using a surfactant to stabilize the formulation upon dilution. |
| Amorphous solid dispersion converts back to crystalline form | 1. The chosen polymer is not effectively inhibiting crystallization. 2. High humidity during storage. 3. High drug loading. | 1. Screen for a different polymer with stronger hydrogen bonding potential with this compound. 2. Store the solid dispersion in a desiccator or with a desiccant. 3. Reduce the drug-to-polymer ratio. |
| Low entrapment efficiency in phytosomes | 1. Inappropriate solvent system for complexation. 2. Suboptimal reaction conditions (temperature, time). 3. Incorrect molar ratio of this compound to phosphatidylcholine. | 1. Select a solvent in which both this compound and phosphatidylcholine are soluble. 2. Optimize the reaction temperature and duration to facilitate complex formation. 3. Evaluate different molar ratios to find the optimal complexation efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the estimated aqueous solubility of pure this compound?
A1: While extensive data is not available, based on structurally similar phenanthraquinones, the aqueous solubility of this compound is estimated to be very low, in the range of 1-10 µg/mL.
Q2: Which method offers the highest potential for solubility enhancement?
A2: Based on typical results for poorly soluble drugs, solid dispersion technology often provides one of the most significant increases in apparent solubility. However, the optimal method will depend on the specific application and desired formulation characteristics.
Q3: Are there any safety concerns with the excipients used in these formulations?
A3: Most of the excipients mentioned, such as cyclodextrins, PLGA, and phospholipids, have a good safety profile and are widely used in pharmaceutical formulations. However, it is crucial to consult regulatory guidelines for the specific route of administration and dosage.
Q4: How can I determine the solubility of my this compound formulation?
A4: A common method is the shake-flask method. An excess amount of the formulation is added to an aqueous buffer of choice, shaken at a constant temperature until equilibrium is reached, and then the supernatant is filtered and analyzed by a suitable analytical method like HPLC-UV to determine the concentration of dissolved this compound.
Q5: What are the key signaling pathways affected by this compound?
A5: this compound has been shown to inhibit several key signaling pathways involved in cancer progression, including the Insulin-like Growth Factor-1 Receptor (IGF-1R) pathway, the Nuclear Factor-kappa B (NF-κB) pathway, and the Src signaling pathway.[1][2][3]
Experimental Protocols
Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) using the kneading method.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven
Methodology:
-
Weigh this compound and HP-β-CD in a 1:2 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of deionized water to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating with the pestle.
-
Continue kneading for 60 minutes, adding small amounts of water as needed to maintain a consistent paste-like texture.
-
Scrape the resulting paste onto a glass dish and dry in a vacuum oven at 40°C for 48 hours.
-
Grind the dried complex into a fine powder and store in a desiccator.
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol details the formulation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM to form the organic phase.
-
Add the organic phase dropwise to 10 mL of the aqueous PVA solution while stirring at 800 rpm.
-
Emulsify the mixture using a probe sonicator for 3 minutes on an ice bath.
-
Evaporate the DCM using a rotary evaporator at room temperature under reduced pressure.
-
Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water.
-
Resuspend the final nanoparticle pellet in a suitable aqueous medium for characterization or lyophilize for long-term storage.
Preparation of this compound-Loaded Liposomes
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
Methodology:
-
Dissolve 5 mg of this compound, 100 mg of SPC, and 25 mg of cholesterol in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Evaporate the organic solvents using a rotary evaporator at 40°C to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 50°C).
-
Sonicate the resulting liposomal suspension in a bath sonicator for 15 minutes to reduce the vesicle size.
-
The formulation can be further downsized by extrusion through polycarbonate membranes if required.
Preparation of this compound Solid Dispersion
This protocol outlines the preparation of a this compound solid dispersion with Polyvinylpyrrolidone K30 (PVP K30) using the solvent evaporation method.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Beaker
-
Magnetic stirrer
-
Water bath
-
Vacuum oven
Methodology:
-
Dissolve 100 mg of this compound and 400 mg of PVP K30 (1:4 ratio) in 20 mL of methanol in a beaker with magnetic stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the methanol using a water bath at 50°C with continuous stirring.
-
Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Store the solid dispersion in a desiccator.
Preparation of this compound-Phytosome Complex
This protocol describes the preparation of a this compound-phytosome complex with phosphatidylcholine.
Materials:
-
This compound
-
Phosphatidylcholine (from soy)
-
Dichloromethane or Acetone
-
n-Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Methodology:
-
Dissolve 100 mg of this compound and 200 mg of phosphatidylcholine (1:2 molar ratio) in 30 mL of dichloromethane in a round-bottom flask.
-
Reflux the mixture for 2 hours with continuous stirring.
-
Concentrate the solution to about 5-10 mL under reduced pressure.
-
Add 20 mL of n-hexane to the concentrated solution with constant stirring to precipitate the phytosome complex.
-
Filter the precipitate and wash with n-hexane.
-
Dry the collected this compound-phytosome complex under vacuum at 40°C for 24 hours.
-
Store the final product in a desiccator.
Visualizations
Signaling Pathways Inhibited by this compound
References
- 1. The inhibition of angiogenesis and tumor growth by this compound is associated with the blocking of insulin-like growth factor-1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits nuclear factor-kappaB and induces apoptosis via reactive oxygen species generation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent IC50 Values of Denbinobin in Cytotoxicity Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in the half-maximal inhibitory concentration (IC50) values of Denbinobin in cytotoxicity assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the compound's mechanism of action to help ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for this compound inconsistent across different experiments?
Inconsistent IC50 values are a common challenge in cell-based assays and can arise from a variety of factors. These include differences in experimental conditions, the health and passage number of the cell lines, the purity and handling of this compound, the specific cytotoxicity assay used, and the data analysis methods employed.
Q2: What is an acceptable level of variation for this compound's IC50 values?
For cell-based assays, a two- to three-fold difference in IC50 values is often considered acceptable. However, larger variations may signal underlying issues with experimental consistency that require investigation.
Q3: Can the choice of cytotoxicity assay affect the determined IC50 value of this compound?
Absolutely. Different assays measure different cellular endpoints. For instance, an MTT assay measures metabolic activity, while a Sulforhodamine B (SRB) assay measures total protein content, which is an indicator of cell number. This compound may affect these processes differently, leading to varied IC50 values depending on the chosen method.
Q4: How does the "edge effect" in 96-well plates impact my results?
The "edge effect" refers to the faster evaporation of media from the wells on the perimeter of a 96-well plate. This can lead to increased concentrations of this compound and affect cell growth, thereby skewing results. It is a common source of variability in plate-based assays. To mitigate this, it is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and not use them for experimental data.
Troubleshooting Guide for Inconsistent IC50 Values
This guide provides a systematic approach to identifying and resolving common issues that lead to variability in this compound IC50 values.
Issue 1: High Variability Within a Single Experiment (Inter-well Variation)
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipetting techniques, such as pre-wetting tips and consistent dispensing speed and depth. |
| Edge Effects | Avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier. |
| Incomplete Solubilization of Formazan (B1609692) (MTT Assay) | Ensure complete dissolution of the formazan crystals by thorough mixing and using a sufficient volume of solubilization solution (e.g., DMSO). |
| Cell Clumping | Ensure a single-cell suspension after trypsinization by gentle pipetting. A cell strainer can be used if clumping is a persistent issue. |
Issue 2: Poor Reproducibility Between Experiments (Inter-assay Variation)
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Use cells that are in the exponential growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and response to treatments. |
| This compound Preparation and Storage | Prepare fresh dilutions of this compound from a stock solution for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Ensure complete solubilization in the chosen solvent (e.g., DMSO) before further dilution in culture media. |
| Variations in Incubation Times | Standardize the duration of cell seeding, this compound treatment, and assay reagent incubation across all experiments. |
| Reagent Variability | Use consistent lots of media, serum, and assay reagents. Different batches of fetal bovine serum (FBS) can contain varying levels of growth factors that may influence cell growth and drug sensitivity. |
| Data Analysis | Use a consistent method for data normalization and curve fitting. Non-linear regression using software like GraphPad Prism is recommended to calculate IC50 values. |
Data Presentation: Reported IC50 Values of this compound
The cytotoxic and anti-proliferative activity of this compound has been evaluated in various cancer cell lines, with reported IC50 values showing some variability. This variability can be attributed to the different cell lines, assay methods, and experimental conditions used in each study.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Method | Reference |
| SNU-484 | Gastric Cancer | 7.9 | Not Specified | [1] |
| PC3 | Prostate Cancer | 7.5 | Not Specified | [2] |
| SK-Hep-1 | Hepatocellular Carcinoma | 16.4 | Not Specified | [1] |
| HeLa | Cervical Cancer | 22.3 | Not Specified | [1] |
| COLO 205 | Colon Cancer | 10-20 (effective concentration) | MTT | [3][4] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.013 (GI50) | Not Specified |
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are provided below. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][6][7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
SRB (Sulforhodamine B) Assay
This assay measures the total protein content of cells, providing an estimation of cell number.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
1% Acetic acid
-
96-well plates
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After the treatment period, gently add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.[8]
-
-
Washing and Staining:
-
Wash the plates five times with slow-running tap water and allow them to air-dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8][9]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[8]
-
Allow the plates to air-dry completely.
-
-
Solubilization and Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
-
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action of this compound can provide context for interpreting cytotoxicity data. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through multiple signaling pathways.
Key Signaling Pathways Affected by this compound:
-
Inhibition of Src-mediated Signaling: this compound can block the activity of Src kinase, a protein often overactive in cancer and associated with metastasis. This inhibition affects downstream molecules involved in cell migration and invasion.[3]
-
IKKα-Akt-FKHR Signaling Cascade: In glioblastoma cells, this compound has been shown to inactivate the IKKα-Akt-FKHR pathway, leading to apoptosis.[2]
-
Inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R) Signaling: this compound can suppress the activation of IGF-1R and its downstream signaling, which is crucial for tumor angiogenesis and growth.
-
Induction of Apoptosis: this compound induces apoptosis through both caspase-dependent and -independent pathways. It can trigger the release of apoptosis-inducing factor (AIF) from the mitochondria and generate reactive oxygen species (ROS).[4][10]
Visualizations
Caption: A generalized experimental workflow for determining the IC50 value of this compound.
Caption: A troubleshooting flowchart to identify sources of inconsistent IC50 values.
Caption: A simplified diagram of signaling pathways affected by this compound leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of this compound-induced anti-tumorigenesis effect in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of this compound-induced anti-tumorigenesis effect in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Artifacts in MTT Assays with Denbinobin Treatment
Welcome to the technical support center for researchers utilizing Denbinobin in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential artifacts when using the MTT assay for cell viability assessment after this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a phenanthrenequinone (B147406) compound isolated from the stems of Dendrobium nobile.[1] It has demonstrated various biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects.[2][3] Its mechanism of action involves the inhibition of several key signaling pathways. For instance, this compound has been shown to suppress the activation of the insulin-like growth factor-1 receptor (IGF-1R) and its downstream signaling components like Akt and mTOR. Additionally, it can inhibit the NF-κB signaling pathway.[1][4]
Q2: What is the MTT assay and how does it measure cell viability?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[5] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically, typically at 570 nm. The intensity of the purple color is directly proportional to the number of metabolically active (and therefore, viable) cells.[6]
Q3: Can this compound interfere with the MTT assay?
While direct studies on this compound's interference with the MTT assay are limited, its chemical nature as a phenanthrenequinone and its presence in plant extracts with known antioxidant properties suggest a high potential for interference.[2][7] Compounds with reducing or antioxidant properties can directly reduce MTT to formazan, independent of cellular metabolic activity.[5][8] This can lead to a false-positive signal, indicating higher cell viability than is actually present.[8] Additionally, colored compounds can interfere with the absorbance reading.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter when performing an MTT assay with this compound treatment.
Issue 1: Higher than expected cell viability or an increase in absorbance with increasing this compound concentration.
-
Potential Cause: Direct reduction of MTT by this compound. As a phenanthrene (B1679779), this compound possesses antioxidant properties which can lead to the chemical reduction of the MTT reagent to formazan, independent of cellular enzymes.[2][8] This results in a purple color formation that is not indicative of cell viability.
-
Troubleshooting Steps:
-
Run a Cell-Free Control: This is the most critical step to confirm interference. Prepare wells containing cell culture medium and the same concentrations of this compound used in your experiment, but without cells. Add the MTT reagent and the solubilization buffer according to your standard protocol.
-
Analyze the Control: If you observe a dose-dependent increase in absorbance in the cell-free wells, it confirms that this compound is directly reducing MTT.[8]
-
Solution: If interference is confirmed, the MTT assay is not a reliable method for assessing cell viability with this compound. Consider using an alternative assay.
-
Issue 2: High background absorbance in control wells (media + MTT only).
-
Potential Cause: Contamination of reagents or interference from media components. Phenol (B47542) red in some culture media can also contribute to background absorbance.[5]
-
Troubleshooting Steps:
-
Use Fresh Reagents: Ensure your MTT solution and solubilization buffer are freshly prepared and properly stored.
-
Use Phenol Red-Free Medium: If possible, switch to a phenol red-free medium for the duration of the MTT assay.
-
Serum-Free Incubation: Perform the MTT incubation step in a serum-free medium, as serum components can sometimes interfere with the assay.[5]
-
Issue 3: Inconsistent or not reproducible results between experiments.
-
Potential Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers in each well.
-
Consistent Incubation Times: Maintain precise and consistent incubation times for both this compound treatment and MTT reagent exposure.
-
Complete Solubilization: Ensure complete dissolution of the formazan crystals by vigorous mixing or using an orbital shaker. Incomplete solubilization is a common source of error.[5]
-
Data Presentation
Table 1: Troubleshooting Summary for this compound Interference in MTT Assay
| Observed Problem | Potential Cause | Recommended Action |
| Increased absorbance with higher this compound concentration | Direct reduction of MTT by this compound | Perform a cell-free control experiment. If positive, use an alternative viability assay. |
| High background absorbance | Reagent contamination or media interference | Use fresh reagents, phenol red-free media, and/or serum-free media during MTT incubation. |
| Inconsistent results | Experimental variability | Standardize cell seeding, incubation times, and ensure complete formazan solubilization. |
Experimental Protocols
Protocol 1: Standard MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals and measure the absorbance at 570 nm.
Protocol 2: Cell-Free MTT Interference Assay
-
Plate Setup: In a 96-well plate, add cell culture medium to several wells.
-
Compound Addition: Add the same concentrations of this compound used in your cell-based experiment to the wells. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for the same duration as your standard MTT assay (2-4 hours) at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm. An increase in absorbance with increasing this compound concentration indicates direct MTT reduction.
Alternative Assays
If this compound is found to interfere with the MTT assay, consider these alternative methods for assessing cell viability:
Table 2: Alternative Cell Viability Assays
| Assay | Principle | Advantages | Considerations |
| Sulforhodamine B (SRB) Assay | Binds to basic amino acids in cellular proteins, providing a measure of total protein mass. | Less prone to interference from colored or reducing compounds. | Indirectly measures cell number. |
| ATP Assay (e.g., CellTiter-Glo®) | Measures ATP levels, an indicator of metabolically active cells. | High sensitivity and fewer steps than MTT. | Can be affected by compounds that alter cellular ATP levels through non-cytotoxic mechanisms. |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells. | Measures cytotoxicity (membrane integrity). | Serum can contain LDH, leading to high background. |
| Trypan Blue Exclusion Assay | Viable cells with intact membranes exclude the dye. | Simple and direct measure of cell membrane integrity. | Manual counting can be subjective and time-consuming. |
Visualizations
Caption: Workflow of the MTT assay and potential interference by this compound.
Caption: Troubleshooting decision tree for MTT assays with this compound.
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. This compound, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. This compound, a phenanthrene from Dendrobium nobile, impairs prostate cancer migration by inhibiting Rac1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay [mdpi.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. Antioxidant and cytotoxic activities of Dendrobium moniliforme extracts and the detection of related compounds by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Denbinobin Interference with Fluorescence-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by denbinobin in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescence assays?
A1: this compound is a 1,4-phenanthrenequinone, a class of compounds known to possess biological activity.[1] Like many aromatic molecules, this compound has the potential to interfere with fluorescence-based assays through two primary mechanisms:
-
Autofluorescence: The compound itself may fluoresce when excited by light, leading to a false-positive signal.
-
Quenching: The compound may absorb the excitation light or the emitted fluorescence from the assay's fluorophore, causing a decrease in the detected signal.
Q2: Is this compound known to be fluorescent?
A2: While specific fluorescence data for this compound is not widely published, its core structure, phenanthrene, is fluorescent. Structurally similar compounds, phenanthrenequinones, are known to exhibit phosphorescence.[2] Therefore, it is prudent to assume that this compound may exhibit some level of intrinsic fluorescence that could interfere with your assay, particularly in the blue-green spectral region.
Q3: In which range of the light spectrum might this compound interfere?
A3: Phenanthrenequinones typically absorb light in the ultraviolet and visible regions of the spectrum. For example, 9,10-phenanthrenequinone has an absorbance peak around 267-268 nm.[3][4] This suggests that this compound could interfere with fluorophores that are excited or emit in the UV to blue range of the spectrum.
Q4: My fluorescence signal is higher than expected in my this compound-treated samples. What could be the cause?
A4: An unexpectedly high fluorescence signal in the presence of this compound is likely due to the compound's autofluorescence. This means that your instrument is detecting fluorescence from both your assay's fluorophore and the this compound itself.
Q5: My fluorescence signal is lower than expected in my this compound-treated samples. What is the likely cause?
A5: A lower-than-expected signal suggests that this compound may be quenching the fluorescence of your reporter probe. This can happen if this compound's absorbance spectrum overlaps with the excitation or emission spectrum of your fluorophore (the inner filter effect).
Troubleshooting Guides
If you suspect that this compound is interfering with your fluorescence-based assay, follow these steps to diagnose and mitigate the issue.
Step 1: Characterize the Potential Interference
The first step is to determine if this compound is autofluorescent or acting as a quencher in your specific assay conditions.
Experimental Protocol: Interference Check
-
Preparation:
-
Plate A (Compound Control): Prepare wells containing your assay buffer and this compound at the same concentrations used in your main experiment.
-
Plate B (Fluorophore Control): Prepare wells containing your assay buffer and the fluorescent probe/reagent.
-
Plate C (Experimental): Prepare wells with your full assay components, including the fluorescent probe and this compound.
-
Plate D (Blank): Prepare wells with only the assay buffer.
-
-
Measurement: Read the fluorescence of all plates using the same instrument settings (excitation/emission wavelengths, gain) as your main experiment.
-
Analysis:
-
Autofluorescence: If the signal in Plate A is significantly higher than Plate D, this compound is autofluorescent.
-
Quenching: If the signal in Plate C is significantly lower than the signal in Plate B (after subtracting the blank and any autofluorescence from this compound), then this compound is likely quenching your fluorophore.
-
Step 2: Mitigate the Interference
Based on your findings from Step 1, use the following strategies to reduce the impact of this compound on your assay.
Strategies to Mitigate Autofluorescence:
-
Wavelength Selection: If possible, choose a fluorophore that has excitation and emission wavelengths outside the potential absorbance and emission range of this compound. Red-shifted fluorophores are generally less susceptible to interference from autofluorescent compounds.
-
Spectral Unmixing: For imaging-based assays, if your instrument has spectral imaging capabilities, you can measure the emission spectrum of this compound alone and use software to subtract this "contaminant" spectrum from your experimental samples.
-
Background Subtraction: For plate reader-based assays, subtract the fluorescence signal of the "Compound Control" (Plate A) from your experimental wells.
Strategies to Mitigate Quenching:
-
Concentration Optimization: Determine the lowest effective concentration of this compound for your biological experiment to minimize quenching effects.
-
Use a Brighter Fluorophore: Switching to a fluorophore with a higher quantum yield can help to overcome the quenching effect.
-
Change Assay Format: If possible, consider using a non-fluorescence-based detection method, such as luminescence or absorbance, as an orthogonal approach to validate your findings.
Quantitative Data Summary
While specific spectral data for this compound is limited, the following table summarizes the known spectral properties of its parent compound, phenanthrene, and a related compound, 9,10-phenanthrenequinone, to help guide your experimental design.
| Compound | Excitation Max (nm) | Emission Max (nm) | Absorbance Max (nm) |
| Phenanthrene | 275 | 365 | - |
| 9,10-Phenanthrenequinone | - | - | 268 |
Data sourced from AAT Bioquest and PhotochemCAD.[3][4][5]
Experimental Protocols
Protocol 1: Determining the Excitation and Emission Spectra of this compound
This protocol will help you determine the autofluorescent properties of this compound in your specific experimental buffer.
-
Materials:
-
This compound stock solution
-
Assay buffer
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
-
-
Procedure:
-
Prepare a solution of this compound in your assay buffer at the highest concentration you plan to use in your experiments.
-
Transfer the solution to a quartz cuvette or a suitable microplate.
-
Excitation Scan: Set the emission wavelength to a value slightly higher than the expected excitation (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 250-430 nm). The peak of this scan will be the optimal excitation wavelength.
-
Emission Scan: Set the excitation wavelength to the optimal value determined in the previous step and scan a range of emission wavelengths (e.g., from the excitation wavelength + 20 nm to 700 nm). The peak of this scan will be the optimal emission wavelength.
-
Repeat with a buffer-only control to identify any background fluorescence.
-
Signaling Pathways and Workflows
This compound's Effect on NF-κB Signaling
This compound has been shown to be a potent inhibitor of TNFα and PMA-induced NF-κB activation. It achieves this by blocking the activity of TAK1, which in turn prevents the phosphorylation and subsequent degradation of IκBα.[1] This keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate gene transcription.
Caption: this compound inhibits the NF-κB signaling pathway.
This compound-Induced Apoptosis via ROS Generation
This compound treatment can lead to an increase in intracellular reactive oxygen species (ROS).[1] This oxidative stress triggers apoptotic signaling, including the activation of caspases and cleavage of PARP, ultimately leading to programmed cell death. This process is also associated with the sustained activation of mitogen-activated protein kinases (MAPKs) like ERK, p38, and JNK.[1]
Caption: this compound induces apoptosis through ROS generation.
Experimental Workflow for Troubleshooting this compound Interference
This workflow provides a logical progression for identifying and addressing potential interference from this compound in your fluorescence-based assays.
Caption: Workflow for troubleshooting this compound interference.
References
- 1. This compound inhibits nuclear factor-kappaB and induces apoptosis via reactive oxygen species generation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PhotochemCAD | 9,10-Phenanthrenequinone [photochemcad.com]
- 4. Absorption [Phenanthrenequinone] | AAT Bioquest [aatbio.com]
- 5. Spectrum [Phenanthrene] | AAT Bioquest [aatbio.com]
Technical Support Center: Managing Off-target Effects of Denbinobin
This resource provides researchers, scientists, and drug development professionals with guidance on managing the off-target effects of Denbinobin in cell-based assays. It includes frequently asked questions, troubleshooting advice, quantitative data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phenanthrene (B1679779) compound extracted from Dendrobium nobile. It has demonstrated various biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic effects.[1] While its precise, primary molecular target can vary depending on the cellular context, studies have shown it can inhibit Rac1 activity, which is involved in cell migration.[2] It also has been shown to suppress the activation of the insulin-like growth factor-1 receptor (IGF-1R) and its downstream signaling pathways.[3]
Q2: What are the known off-target effects of this compound?
A2: this compound is known to affect multiple signaling pathways, which can be considered off-target effects depending on the primary research focus. Notably, it can inhibit the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitory protein, IκBα.[4][5] It has also been observed to inhibit the MAPK signaling pathway.[1] Due to its nature as a kinase inhibitor, it has the potential to inhibit multiple kinases with varying potencies.[6][7]
Q3: My cells are showing high levels of toxicity even at low concentrations of this compound. Is this expected?
A3: High toxicity at low concentrations could be due to potent off-target effects on kinases or pathways essential for cell survival in your specific cell line.[8][9] It is crucial to perform a dose-response curve to determine the lowest effective concentration that inhibits your primary target without causing excessive, generalized cytotoxicity.[9]
Q4: How can I confirm that the phenotype I'm observing is due to an on-target effect of this compound versus an off-target effect?
A4: Differentiating on-target from off-target effects is a critical validation step.[10] Several strategies can be employed:
-
Use a Structurally Unrelated Inhibitor: If another inhibitor targeting the same primary pathway produces the same phenotype, it strengthens the evidence for an on-target effect.[8]
-
Genetic Approaches: Use techniques like siRNA or CRISPR to knock down the intended target protein. If this phenocopies the effect of this compound, it supports an on-target mechanism.[8]
-
Rescue Experiments: In cells treated with this compound, overexpress a form of the target protein that is resistant to the inhibitor. If this reverses the observed phenotype, it confirms the on-target action.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cellular toxicity at low this compound concentrations. | The cell line may be highly sensitive, or this compound is affecting an off-target protein critical for cell survival.[9] | 1. Perform a detailed dose-response curve: Use a wider range of concentrations to identify a minimal effective, non-toxic concentration. 2. Reduce treatment duration: A shorter exposure time may be sufficient to observe on-target effects without inducing widespread cell death. 3. Change cell lines: If possible, test in a cell line known to be less sensitive. |
| Inconsistent results between experiments. | Inconsistent this compound concentration due to precipitation; variability in cell health or passage number; slight variations in protocol execution. | 1. Ensure complete solubilization: Visually inspect the media to ensure this compound has not precipitated. Prepare fresh dilutions for each experiment. 2. Standardize cell culture: Use cells within a consistent, low passage number range and ensure they are healthy and at the same confluency at the start of each experiment. 3. Use positive and negative controls: This will help verify that the assay components are working as expected.[11] |
| Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when inhibition is expected). | This compound may be inhibiting an off-target kinase that is part of a negative feedback loop or has an opposing biological function.[7][8] | 1. Validate the on-target effect: Use a secondary, structurally distinct inhibitor for the same target or a genetic approach (siRNA/CRISPR).[8] 2. Perform kinome profiling: Screen this compound against a broad kinase panel to identify potential off-targets that could explain the paradoxical phenotype.[8] 3. Conduct phosphoproteomic analysis: This can provide a global view of kinase inhibition within the cell and identify affected off-target pathways.[9] |
Quantitative Data: this compound Inhibitory Concentrations
The following table summarizes reported inhibitory concentrations (IC50) or effective concentrations of this compound in various contexts. Note that values can vary significantly based on the cell line and assay conditions.
| Target/Process | Cell Line/System | IC50 / Effective Concentration | Reference |
| Cell Viability | SNU-484 (Gastric Cancer) | Not specified, but effective at inhibiting invasion. | [12] |
| Cell Viability | PC3 (Prostate Cancer) | IC50 = 7.5 µM (for 24h treatment) | [13] |
| IGF-1-induced Proliferation | HUVECs | GI50 = 1.3 x 10⁻⁸ M (13 nM) | [3] |
| HIV-1 LTR Activity (PMA-induced) | Jurkat T cells | IC50 = 1.5 µM | [4] |
| HIV-1 LTR Activity (TNFα-induced) | Jurkat T cells | IC50 < 1 µM | [4] |
Signaling Pathways and Experimental Workflows
Visualizations
Here are diagrams illustrating key pathways and workflows relevant to this compound studies.
Caption: Intended on-target pathway of this compound.
Caption: Known off-target effect on the NF-κB pathway.
Caption: Workflow to distinguish on- and off-target effects.
Key Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 value. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the highest concentration used for this compound) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blot Analysis for MAPK Pathway Activation
This protocol is used to determine if this compound affects the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK, JNK, and p38.[16][17]
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Stimulus (e.g., growth factor, stress-inducing agent)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-p38, anti-total-p38, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Grow cells to 70-80% confluency. Pre-treat with desired concentrations of this compound for a specified time. If applicable, add a stimulus for a short period (e.g., 15-30 minutes) to activate the MAPK pathway.[18]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[16]
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.[16]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using a digital imager.
-
Analysis: Perform densitometric analysis to quantify band intensity. Normalize the phosphorylated protein levels to the total protein levels for each respective MAPK.[17] If necessary, strip the blot and re-probe for total protein or a loading control.[19]
References
- 1. Research progress on the regulatory and pharmacological mechanism of chemical components of Dendrobium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a phenanthrene from Dendrobium nobile, impairs prostate cancer migration by inhibiting Rac1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of angiogenesis and tumor growth by this compound is associated with the blocking of insulin-like growth factor-1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a naturally occurring 1,4-phenanthrenequinone, inhibits HIV-1 replication through an NF-kappaB-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Denbinobin Bioavailability for In vivo Research
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of Denbinobin. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a phenanthrenequinone (B147406) compound isolated from the stems of Dendrobium species.[1] It has demonstrated significant therapeutic potential, including anti-tumor, anti-inflammatory, and anti-angiogenic activities.[2][3] However, like many naturally derived compounds, this compound is highly hydrophobic, leading to poor aqueous solubility. This low solubility is a major obstacle for in vivo studies as it results in low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues.[4][5]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A2: The main goal of formulation strategies for this compound is to improve its dissolution rate and solubility in the gastrointestinal tract. Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to faster dissolution.[4][6]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its solubility and dissolution rate.[7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and cosolvents that form a fine emulsion in the gut, improving solubilization and absorption.[2][8]
Q3: Which animal models are suitable for studying the bioavailability of this compound?
A3: Rodent models such as rats and mice are commonly used for initial bioavailability and pharmacokinetic studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[9][10] For certain studies, larger animal models like beagle dogs may be considered as their gastrointestinal physiology can be more comparable to humans in some aspects.
Q4: How can I quantify this compound concentrations in plasma samples?
A4: High-performance liquid chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for quantifying this compound in biological matrices like plasma.[11][12][13] A validated analytical method is crucial for obtaining reliable pharmacokinetic data.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound After Oral Administration
-
Question: We are observing significant differences in the plasma concentrations of this compound between individual animals in our study. What could be the cause and how can we address this?
-
Answer: High inter-animal variability is a frequent challenge with poorly soluble compounds like this compound.
-
Potential Causes:
-
Inconsistent Dissolution: The primary cause is often erratic dissolution of the compound in the gastrointestinal (GI) tract.[14]
-
Food Effects: The presence or absence of food can significantly impact gastric emptying and GI fluid composition, altering drug dissolution and absorption.[14]
-
First-Pass Metabolism: this compound may undergo extensive metabolism in the gut wall and/or liver, and the extent of this can vary between animals.
-
Gastrointestinal Motility: Differences in the rate at which the compound moves through the GI tract can affect the time available for dissolution and absorption.
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period (e.g., 12 hours) before dosing to minimize food-related variability.[15]
-
Optimize Formulation: Employ a bioavailability-enhancing formulation such as a nanosuspension or a self-emulsifying drug delivery system (SEDDS) to improve dissolution consistency.
-
Increase Animal Numbers: Using a larger number of animals per group can help to improve the statistical power of the study and account for biological variability.
-
-
Issue 2: Drug Precipitation Observed During Formulation Preparation for Intravenous (IV) Administration
-
Question: I am trying to prepare an intravenous formulation of this compound, but it keeps precipitating out of solution. How can I prevent this?
-
Answer: Precipitation during the preparation of IV formulations for hydrophobic compounds like this compound is a common issue due to their low aqueous solubility.
-
Potential Causes:
-
Low Aqueous Solubility: this compound is poorly soluble in aqueous vehicles typically used for IV injections.
-
pH Effects: The solubility of this compound may be pH-dependent.
-
Solvent-Antisolvent Effects: If using a co-solvent to dissolve this compound, adding it to an aqueous buffer can cause it to precipitate if the final solvent mixture cannot maintain its solubility.
-
-
Troubleshooting Steps:
-
Use of Co-solvents: Employ water-miscible organic solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) to initially dissolve this compound before further dilution. Ensure the final concentration of the co-solvent is non-toxic to the animals.
-
pH Adjustment: Investigate the pH-solubility profile of this compound and adjust the pH of the formulation to a range where its solubility is maximized, while remaining physiologically compatible.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Formulate as a Nanosuspension: A nanosuspension stabilized with appropriate surfactants can be a suitable option for IV administration.
-
-
Issue 3: Inconsistent Results in In Vitro Dissolution Studies
-
Question: My in vitro dissolution results for different batches of my this compound formulation are not consistent. What could be the reason?
-
Answer: Inconsistent in vitro dissolution can undermine the reliability of your formulation development.
-
Potential Causes:
-
Formulation Inhomogeneity: The distribution of this compound within the formulation matrix (e.g., solid dispersion) may not be uniform.
-
Variability in Particle Size: For nanosuspensions, slight variations in the preparation process can lead to different particle size distributions between batches.
-
Changes in Crystalline State: The amorphous form of a drug is more soluble than its crystalline form. Any unintentional crystallization during preparation or storage will affect dissolution.
-
-
Troubleshooting Steps:
-
Strictly Control Preparation Parameters: For solid dispersions, ensure consistent solvent evaporation rates or melting temperatures. For nanosuspensions, control milling time, speed, and stabilizer concentration.[7][16]
-
Thorough Characterization of Each Batch: Perform solid-state characterization (e.g., XRD, DSC) and particle size analysis for each batch to ensure consistency.
-
Ensure Proper Mixing: For solid dispersions and physical mixtures, ensure thorough and uniform mixing of this compound with the carrier.
-
-
Data Presentation: Illustrative Bioavailability Parameters of this compound Formulations
The following table provides an illustrative comparison of key pharmacokinetic parameters for different this compound formulations. Please note that these are example values and actual results will vary depending on the specific formulation, dose, and animal model used.
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 ± 15 | 4.0 ± 1.0 | 350 ± 90 | 100 |
| Micronized Suspension | 150 ± 40 | 2.0 ± 0.5 | 1050 ± 250 | 300 |
| Nanosuspension | 450 ± 110 | 1.0 ± 0.5 | 3150 ± 700 | 900 |
| Solid Dispersion | 300 ± 75 | 1.5 ± 0.5 | 2400 ± 550 | 685 |
| SEDDS | 600 ± 150 | 0.5 ± 0.25 | 4200 ± 950 | 1200 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
Objective: To prepare a this compound nanosuspension to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Polysorbate 80, HPMC)
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy mill (e.g., planetary ball mill or bead mill)
Procedure:
-
Prepare an aqueous solution of the stabilizer (e.g., 1% w/v Polysorbate 80 in purified water).
-
Disperse a known amount of this compound (e.g., 5% w/v) in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the pre-suspension. The volume of milling media should be optimized for efficient milling.
-
Place the mixture in the high-energy mill.
-
Mill at a specified speed and duration. These parameters need to be optimized to achieve the desired particle size.
-
Periodically withdraw samples to monitor the particle size using a technique like dynamic light scattering (DLS).
-
Once the target particle size (typically < 200 nm) is achieved, separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), zeta potential, and drug content.[16][17][18]
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control suspension.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound formulation and control suspension
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight (approximately 12 hours) with free access to water before the experiment.
-
Divide the rats into two groups: a control group receiving the this compound suspension and a test group receiving the novel this compound formulation.
-
Administer the respective formulations orally via gavage at a predetermined dose (e.g., 20 mg/kg).
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the relative bioavailability of the test formulation compared to the control suspension.[15]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's inhibitory effects on key signaling pathways.
Caption: Workflow for enhancing this compound's bioavailability.
References
- 1. ispe.gr.jp [ispe.gr.jp]
- 2. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an ultra-performance liquid chromatography tandem mass spectrometry for target determination of bioactive compounds in Dendrobium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies of Nanosuspensions for Various Administration Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Denbinobin Toxicity in Animal Models: A Technical Support Center
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with denbinobin. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and queries related to its toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the established LD50 of this compound in common animal models?
A1: Currently, there is no publicly available, definitive LD50 value for purified this compound in common animal models such as mice or rats. Studies have primarily focused on the therapeutic effects of this compound, often in the context of crude extracts of Dendrobium species. While some research on Dendrobium extracts suggests low toxicity, this cannot be directly extrapolated to the purified compound. Researchers should perform initial dose-ranging studies to determine the appropriate dosage for their specific animal model and experimental conditions.
Q2: What are the most likely target organs for this compound-induced toxicity?
A2: Based on the toxicological profiles of structurally related compounds, such as other phenanthrenes and quinones, the primary organs of concern for this compound toxicity would likely be the liver and kidneys. This is due to their central role in metabolism and excretion. Researchers should prioritize the assessment of hepatotoxicity and nephrotoxicity in their preclinical studies.
Q3: Are there any known mechanisms of this compound toxicity?
A3: While specific studies on this compound's toxic mechanisms are limited, the toxicity of its chemical class, quinones, is well-documented. Quinones can exert toxic effects through two primary pathways: the generation of reactive oxygen species (ROS) leading to oxidative stress, and acting as Michael acceptors, which can lead to the alkylation of cellular macromolecules like proteins and DNA.[1][2]
Q4: My animals are showing unexpected adverse effects at doses reported to be safe in the literature for Dendrobium extracts. What could be the reason?
A4: There are several potential reasons for this discrepancy:
-
Compound Purity: You are likely using a purified form of this compound, which may have a different toxicity profile than a crude extract. Extracts contain a multitude of compounds that can have synergistic or antagonistic effects.
-
Vehicle and Formulation: The vehicle used to dissolve and administer this compound can significantly impact its bioavailability and toxicity. Ensure the vehicle is appropriate and non-toxic at the administered volume.
-
Animal Strain, Age, and Sex: Different animal strains, ages, and sexes can exhibit varying sensitivities to xenobiotics.
-
Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) will greatly influence the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, and thus its toxicity.
Q5: What initial steps should I take to assess this compound toxicity in my animal model?
A5: A step-wise approach is recommended:
-
Literature Review: Thoroughly review all available literature on this compound and related compounds.
-
In Vitro Cytotoxicity: Before moving to in vivo studies, assess the cytotoxicity of this compound in relevant cell lines to get a preliminary indication of its toxic potential.
-
Acute Toxicity Study (Dose-Ranging): Conduct a single-dose acute toxicity study in a small number of animals to identify the maximum tolerated dose (MTD) and potential signs of toxicity. This will inform the dose selection for subsequent studies.
-
Subchronic Toxicity Study: If repeated dosing is planned, a subchronic study (e.g., 28 or 90 days) is crucial to evaluate the cumulative effects of this compound.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing | Re-calculate the dose based on the most recent body weight of the animals. Verify the concentration of your dosing solution. |
| Vehicle Toxicity | Run a vehicle-only control group to ensure the vehicle is not causing the mortality. |
| Rapid Injection/Gavage | For intravenous or intraperitoneal injections, ensure a slow and steady administration rate. For oral gavage, ensure the technique is correct to avoid accidental administration into the lungs. |
| Contaminated Compound | Verify the purity of your this compound sample. |
Issue 2: Significant Weight Loss in Treated Animals
| Potential Cause | Troubleshooting Step |
| Reduced Food/Water Intake | Monitor food and water consumption daily. If reduced, consider if the compound is causing malaise or gastrointestinal distress. Palatable formulations might be necessary for oral administration. |
| Gastrointestinal Toxicity | Perform a gross necropsy and histopathological examination of the gastrointestinal tract to look for signs of irritation or damage. |
| Systemic Toxicity | Analyze serum biochemical parameters and conduct histopathology on major organs to identify the source of systemic toxicity. |
Experimental Protocols
Acute Oral Toxicity Assessment (Up-and-Down Procedure - OECD 425)
This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals.
-
Animal Model: Use a single sex (typically females, as they are often more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats or ICR mice).
-
Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Dose Selection: The starting dose is selected based on available information. If no information is available, a default starting dose of 175 mg/kg can be used.
-
Administration: Administer this compound via oral gavage. The volume should be based on the animal's body weight.
-
Observation:
-
If the animal survives, the next animal is dosed at a higher fixed increment (e.g., a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower fixed increment.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Serum Biochemical Analysis
-
Blood Collection: At the end of the study, collect blood from the animals via an appropriate method (e.g., cardiac puncture under anesthesia).
-
Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.
-
Analysis: Use an automated biochemical analyzer to measure key parameters.
Table 1: Key Serum Biochemical Parameters for Toxicity Assessment
| Parameter | Organ System | Potential Implication of Altered Levels |
| Alanine Aminotransferase (ALT) | Liver | Hepatocellular damage |
| Aspartate Aminotransferase (AST) | Liver, Heart, Muscle | Tissue damage |
| Alkaline Phosphatase (ALP) | Liver, Bone | Cholestasis, bone disorders |
| Total Bilirubin (TBIL) | Liver | Impaired liver function, hemolysis |
| Blood Urea Nitrogen (BUN) | Kidney | Impaired renal function |
| Creatinine (CREA) | Kidney | Impaired renal function |
Histopathological Examination
-
Tissue Collection: At necropsy, collect major organs (liver, kidneys, spleen, heart, lungs, etc.).
-
Fixation: Fix the tissues in 10% neutral buffered formalin.
-
Processing: Dehydrate the tissues through a series of alcohol grades, clear in xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A qualified pathologist should examine the slides for any treatment-related pathological changes.
Visualizations
Potential Toxicity Pathways of Quinones
Caption: Potential mechanisms of quinone-induced toxicity.
General Workflow for In Vivo Toxicity Assessment
Caption: A generalized workflow for assessing in vivo toxicity.
References
Technical Support Center: Normalizing Western Blot Data in Denbinobin Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Western blotting to study the effects of Denbinobin. Proper data normalization is critical for obtaining accurate and reproducible results. This guide will address common issues and provide detailed protocols to ensure the integrity of your findings.
Frequently Asked Questions (FAQs)
Q1: What is Western blot normalization and why is it crucial in this compound studies?
A1: Western blot normalization is a critical step to correct for unavoidable variations that can occur during the experimental process, such as inconsistencies in sample preparation, unequal protein loading across gel lanes, and uneven transfer of proteins from the gel to the membrane.[1][2] By normalizing your data, you can confidently attribute any observed changes in protein expression to the biological effects of this compound rather than technical variability.[2][3] This ensures that your results are accurate, reliable, and reproducible.[4]
Q2: What are the primary methods for normalizing Western blot data?
A2: There are two main approaches to normalizing Western blots:
-
Housekeeping Protein (HKP) Normalization: This traditional method involves using an internal loading control, typically a housekeeping protein like β-actin, GAPDH, or β-tubulin.[2] The assumption is that these proteins are expressed at a constant level across all experimental conditions.[5]
-
Total Protein Normalization (TPN): This method normalizes the signal of the target protein to the total amount of protein in each lane.[4][6] TPN is considered by many to be the new gold standard as it avoids the potential pitfalls of HKP normalization.[4][6][7]
Q3: Can I use housekeeping proteins (HKPs) like β-actin or GAPDH to normalize my this compound Western blots?
A3: While commonly used, housekeeping proteins must be carefully validated before use in any experiment, including those with this compound.[5][8][9] The expression of some HKPs can be affected by experimental conditions, such as drug treatments.[5][8] Since this compound is known to affect cell migration and cytoskeletal dynamics by inhibiting Rac1 activity, it is plausible that it could alter the expression of cytoskeletal proteins like actin and tubulin.[10] Therefore, it is crucial to validate that your chosen HKP's expression is not affected by this compound treatment in your specific experimental model.
Q4: How do I validate a housekeeping protein for use in my this compound experiments?
A4: To validate a housekeeping protein, you need to demonstrate that its expression remains constant across your experimental conditions (e.g., different concentrations of this compound, different time points of treatment). This involves running a Western blot with your samples and probing for the chosen HKP. The band intensities for the HKP should be consistent across all lanes, irrespective of the this compound treatment. A dilution series of your sample lysates should also be performed to ensure that the signal for both the target protein and the HKP fall within the linear range of detection.[5]
Q5: What is Total Protein Normalization (TPN) and what are its advantages?
A5: Total Protein Normalization (TPN) involves staining the blotting membrane with a dye that binds to all proteins, such as Ponceau S, SYPRO Ruby, or using stain-free technologies.[2][3] The intensity of the signal from the total protein in each lane is then used to normalize the signal of the protein of interest.[4]
Advantages of TPN include:
-
Greater Accuracy: It accounts for variations in total protein loading and transfer more accurately than relying on a single HKP.[6]
-
Avoids HKP Validation: You do not need to perform extensive validation to ensure the stability of a housekeeping protein.[6]
-
Wider Linear Range: Total protein stains typically have a broader linear range than antibody-based detection of HKPs, reducing the risk of signal saturation.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent housekeeping protein (HKP) levels across this compound-treated and control samples. | This compound may be altering the expression of the chosen HKP. | 1. Validate the HKP: Perform a dose-response and time-course experiment to confirm if this compound affects its expression.[8] 2. Switch to a different HKP that is unaffected by your experimental conditions. 3. Recommended: Use Total Protein Normalization (TPN) to avoid issues with HKP variability. |
| Saturated bands for the housekeeping protein but weak signal for the target protein. | Housekeeping proteins are often highly abundant, leading to signal saturation, especially when trying to detect a low-abundance target.[11] | 1. Load less total protein onto the gel to bring the HKP signal within the linear range. However, this may make your target protein undetectable. 2. Use a different imaging system with a wider dynamic range. 3. Recommended: Use TPN, as total protein stains have a wider linear range and are less prone to saturation.[2] |
| High background on the blot, making accurate quantification difficult. | Insufficient blocking, improper antibody concentrations, or inadequate washing. | 1. Optimize blocking conditions (e.g., increase blocking time, try a different blocking agent like 5% BSA instead of milk).[12] 2. Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[12][13] 3. Increase the number and duration of washes after antibody incubations.[14][15] |
| No or weak signal for the target protein after this compound treatment. | This compound may be down-regulating the expression of your target protein. Alternatively, there could be technical issues. | 1. Confirm the bioactivity of your this compound. 2. Include a positive control for your target protein to ensure your antibody and detection system are working.[16] 3. Increase the amount of protein loaded on the gel. 4. Optimize your antibody incubation times and concentrations. |
Experimental Protocols
Total Protein Normalization (TPN) using Ponceau S
-
Protein Transfer: After transferring your proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane, briefly rinse the membrane in deionized water.
-
Staining: Incubate the membrane in Ponceau S solution (e.g., 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid) for 5-10 minutes at room temperature with gentle agitation.
-
Destaining and Imaging: Rinse the membrane in deionized water for 1-2 minutes to remove excess stain until the protein bands are clearly visible against a faint background. Image the membrane to capture the total protein profile in each lane.
-
Destain Completely: Wash the membrane thoroughly with TBST (Tris-Buffered Saline with 0.1% Tween-20) until the Ponceau S stain is completely removed. The membrane can now be used for immunodetection.
-
Data Analysis: After detecting your protein of interest, quantify the band intensity for each lane from the Ponceau S image and the band intensity for your target protein. Normalize the target protein signal by dividing it by the total protein signal for that lane.
Housekeeping Protein (HKP) Normalization Protocol
-
Sample Preparation and Electrophoresis: Prepare cell lysates from control and this compound-treated samples. Determine protein concentration and load equal amounts of total protein for each sample onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target protein and the validated housekeeping protein simultaneously (if using antibodies from different species and with spectrally distinct secondary antibodies) or sequentially. Incubate overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP- or fluorescently-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Imaging: Wash the membrane again three times with TBST. Detect the signal using an appropriate method (e.g., chemiluminescence or fluorescence) and capture the image using a digital imaging system.
-
Data Analysis: Quantify the band intensities for your target protein and the housekeeping protein in each lane. Normalize the target protein signal by dividing it by the housekeeping protein signal for that lane.
This compound Signaling Pathways and Experimental Workflow
This compound has been shown to impact several signaling pathways involved in cancer cell proliferation, migration, and apoptosis.[17][18][19] Understanding these pathways is crucial for interpreting your Western blot results.
Caption: this compound's impact on key signaling pathways.
The following diagram illustrates a standard workflow for a Western blot experiment designed to investigate the effects of this compound, incorporating the critical normalization step.
Caption: Western blot workflow for this compound studies.
References
- 1. Western blot normalization - Wikipedia [en.wikipedia.org]
- 2. Total Protein Normalization | Bio-Rad [bio-rad.com]
- 3. How To Calculate Western Blot Normalization - TotalLab [totallab.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. licorbio.com [licorbio.com]
- 6. licorbio.com [licorbio.com]
- 7. bioradiations.com [bioradiations.com]
- 8. licorbio.com [licorbio.com]
- 9. google.com [google.com]
- 10. This compound, a phenanthrene from Dendrobium nobile, impairs prostate cancer migration by inhibiting Rac1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Recommended controls for western blot | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Research progress on the regulatory and pharmacological mechanism of chemical components of Dendrobium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Denbinobin Experiments: A Guide to Selecting Appropriate Controls
Welcome to the technical support center for researchers, scientists, and drug development professionals working with denbinobin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a special focus on the critical role of appropriate controls.
Frequently Asked Questions (FAQs)
Q1: What is the most crucial initial control for any in vitro experiment with this compound?
A1: The most critical initial control is a vehicle control . This compound is typically dissolved in a solvent, such as dimethyl sulfoxide (B87167) (DMSO), before being added to cell cultures.[1] The vehicle control consists of treating cells with the same concentration of the solvent alone. This is essential to ensure that any observed effects are due to this compound itself and not the solvent.
Q2: I'm observing cytotoxicity in my cell line with this compound. How do I choose a suitable positive control?
A2: A suitable positive control for a cytotoxicity assay is a well-characterized cytotoxic agent known to induce cell death in your specific cell line. For cancer cell lines, compounds like taxol are often used as positive controls to validate the assay's ability to detect cytotoxic effects.[2] The choice of positive control should ideally have a mechanism of action that is understood in the context of your experimental goals.
Q3: What are the essential negative controls for a this compound experiment?
A3: Essential negative controls include:
-
Untreated cells: This group receives no treatment and serves as a baseline for normal cell behavior and viability.
-
Vehicle-treated cells: As mentioned, this controls for any effects of the solvent used to dissolve this compound.[1]
Q4: How can I be sure that the observed effects of this compound are specific to its target and not off-target effects?
A4: To address specificity, consider the following controls:
-
Use a structurally related but inactive compound: If available, a molecule with a similar chemical structure to this compound but lacking its biological activity can help demonstrate that the observed effects are not due to a general chemical property.
-
Perform experiments in a cell line lacking the target: If the primary target of this compound is known and a cell line that does not express this target is available, comparing the effects in both target-positive and target-negative cell lines can provide strong evidence for on-target activity.
-
Rescue experiments: If this compound's effect is due to inhibiting a specific protein, expressing a this compound-resistant mutant of that protein in your cells should "rescue" them from the effects of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in Western blots for phosphorylated proteins. | Non-specific antibody binding or issues with blocking. | Ensure adequate blocking of the membrane (e.g., with 5% non-fat milk or BSA in TBST). Optimize primary and secondary antibody concentrations. Include a negative control lysate from cells not expected to have the phosphorylated protein. |
| Inconsistent results in cell migration/invasion assays. | Variation in cell seeding density or chemoattractant concentration. | Standardize cell numbers and ensure a consistent, serum-free medium in the upper chamber. Use a positive control chemoattractant (e.g., FBS) and a negative control with no chemoattractant to validate the assay setup.[3][4] |
| Difficulty distinguishing between apoptosis and necrosis. | Suboptimal staining or gating in flow cytometry. | Use both Annexin V and a viability dye like Propidium Iodide (PI) to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.[5][6] Include unstained, single-stained (Annexin V only and PI only), and positive controls (cells treated with a known apoptosis inducer) to set up proper compensation and gating.[6][7] |
| Observed IC50 value for this compound differs from published data. | Variations in experimental conditions. | The IC50 value can be influenced by factors such as cell line passage number, cell seeding density, treatment duration, and the specific assay used.[8] It is crucial to maintain consistent experimental parameters and report them clearly. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, highlighting its differential efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SNU-484 | Gastric Cancer | 7.9 | [2] |
| SK-Hep-1 | Hepatocellular Carcinoma | 16.4 | [2] |
| HeLa | Cervical Cancer | 22.3 | [2] |
| PC3 | Prostate Cancer | 7.5 (at 24h) | [9] |
| GBM8401 | Glioblastoma | 1-3 (dose-dependent effect) | [9] |
| U87MG | Glioblastoma | 1-3 (dose-dependent effect) | [9] |
Experimental Protocols
Western Blotting for this compound-Induced Changes in Protein Phosphorylation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of a target protein.
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations and for different time points.
-
Controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the same concentration of DMSO (or other solvent) as the highest this compound concentration used.
-
Positive Control (Optional): Cells treated with a known activator or inhibitor of the signaling pathway of interest.
-
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This protocol is for assessing the effect of this compound on cell migration towards a chemoattractant.
-
Cell Preparation:
-
Serum-starve cells for 12-24 hours before the assay.
-
Resuspend cells in serum-free medium containing different concentrations of this compound.
-
-
Assay Setup:
-
Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Controls:
-
Negative Control: Add serum-free medium without a chemoattractant to the lower chamber.
-
Vehicle Control: Add cells treated with the vehicle (e.g., DMSO) to the upper chamber.
-
Positive Control (Optional): Use a known inhibitor of cell migration.
-
-
Seed the this compound-treated cells (and control cells) into the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 6-24 hours).
-
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or DAPI).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying this compound-induced apoptosis.
-
Cell Treatment:
-
Treat cells with various concentrations of this compound for a specified time.
-
Controls:
-
Unstained Cells: Untreated cells without any staining reagents.
-
Annexin V only: Untreated cells stained only with Annexin V-FITC.
-
PI only: Untreated cells stained only with Propidium Iodide.
-
Vehicle Control: Cells treated with the vehicle and stained with both Annexin V and PI.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) and stained with both Annexin V and PI.[7]
-
-
-
Staining:
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use the single-stain controls to set up compensation and the unstained control to define the negative population.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and migration.
Caption: this compound inhibits IGF-1R, NF-κB, and Rac1 signaling pathways.
Caption: Experimental workflow incorporating essential controls for this compound studies.
References
- 1. Vehicle control: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. corning.com [corning.com]
- 5. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Denbinobin Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Denbinobin. The information is designed to help interpret unexpected experimental outcomes and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected anti-proliferative or apoptotic effects of this compound in our cancer cell line. What are some potential reasons?
A1: Several factors could contribute to a lack of expected efficacy. Consider the following:
-
Cell Line Specificity: The cytotoxic effects of this compound can vary between cell lines. For example, the IC50 value for SNU-484 gastric cancer cells has been reported to be lower than for SK-Hep-1 hepatocarcinoma and HeLa cervical cancer cells[1]. It is crucial to determine the optimal concentration range for your specific cell line through a dose-response experiment.
-
NF-κB Pathway Status: this compound's mechanism is partly dependent on the inhibition of the NF-κB pathway[2][3]. If the NF-κB pathway is not constitutively active or has not been stimulated in your experimental model, the effect of this compound may be less pronounced.
-
Reactive Oxygen Species (ROS) Scavengers: this compound induces apoptosis through the generation of intracellular ROS[3]. If your cell culture medium contains high levels of antioxidants or ROS scavengers, this could counteract the apoptotic effects of this compound.
-
Compound Integrity: Ensure the proper storage and handling of your this compound stock to maintain its bioactivity.
Q2: We are seeing conflicting results in our cell migration assays with this compound. Why might this be happening?
A2: Inconsistent results in migration assays could stem from:
-
Stimulant Used: this compound has been shown to inhibit cell migration induced by specific chemokines like CXCL12 by targeting Rac1 activity[4][5]. If you are using a different stimulant for cell migration, the mechanism of action, and thus the inhibitory effect of this compound, may differ.
-
Assay Type: The type of migration assay used (e.g., wound healing/scratch assay vs. Boyden chamber assay) can influence the results. Ensure your assay is optimized for your cell type and the specific aspect of cell migration you are investigating.
-
Sub-lethal Concentrations: For migration studies, it is critical to use concentrations of this compound that are not significantly cytotoxic, as a reduction in cell viability will confound the interpretation of migration data.
Q3: Our in vitro kinase assay results with this compound are not consistent with our cell-based assay findings. What could be the cause?
A3: Discrepancies between in vitro and in cell-based assays are not uncommon. Potential reasons include:
-
Cellular Metabolism: this compound may be metabolized within the cell to a more or less active form. This metabolic activity is absent in a purified in vitro kinase assay.
-
Off-Target Effects: In a cellular context, this compound may have off-target effects that contribute to its overall biological activity. These would not be captured in an in vitro assay focused on a single kinase.
-
Indirect Inhibition: this compound may inhibit a kinase indirectly in cells by affecting an upstream signaling component, a mechanism that would not be present in a direct in vitro kinase assay. For example, it inhibits the IGF-1R signaling pathway, which in turn affects downstream kinases like Akt and ERK[6].
Troubleshooting Guides
Issue 1: No Inhibition of NF-κB Activity Observed
| Potential Cause | Troubleshooting Step |
| Inactive NF-κB Pathway | Ensure your experimental system has an activated NF-κB pathway. This can be achieved by stimulating cells with agents like TNFα or PMA[2][3]. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for NF-κB inhibition in your cell line. |
| Incorrect Timing of Treatment | Optimize the pre-incubation time with this compound before stimulating the NF-κB pathway. |
| Assay Sensitivity | Verify the sensitivity and dynamic range of your NF-κB reporter assay or Western blot for phosphorylated IκBα and p65. |
Issue 2: Lack of Apoptosis Induction
| Potential Cause | Troubleshooting Step |
| Presence of Antioxidants | Check your cell culture medium for high concentrations of antioxidants (e.g., in fetal bovine serum) that could neutralize this compound-induced ROS[3]. |
| Insufficient Incubation Time | Apoptosis is a time-dependent process. Perform a time-course experiment to identify the optimal treatment duration. |
| Cellular Resistance to Apoptosis | Your cell line may have high levels of anti-apoptotic proteins (e.g., Bcl-2). Consider co-treatment with agents that sensitize cells to apoptosis. |
| Method of Apoptosis Detection | Use multiple methods to assess apoptosis, such as measuring caspase activation, PARP cleavage, and mitochondrial membrane potential. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SNU-484 | Gastric Cancer | 7.9 | [7] |
| SK-Hep-1 | Hepatocarcinoma | 16.4 | [7] |
| HeLa | Cervical Cancer | 22.3 | [7] |
| PC3 | Prostate Cancer | 7.5 | [5] |
Experimental Protocols
NF-κB Reporter Assay
-
Cell Seeding: Seed cells expressing an NF-κB-driven reporter gene (e.g., luciferase) in a multi-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNFα (e.g., 10 ng/mL) or PMA (e.g., 50 ng/mL)[2][7].
-
Incubation: Incubate the cells for an appropriate time to allow for reporter gene expression (e.g., 6-24 hours).
-
Lysis and Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.
Reactive Oxygen Species (ROS) Detection Assay
-
Cell Seeding: Plate cells in a multi-well plate suitable for fluorescence measurements.
-
Treatment: Treat the cells with this compound at the desired concentrations and for the desired time.
-
Staining: Add a ROS-sensitive fluorescent probe (e.g., DCFDA) to the cells and incubate as per the manufacturer's protocol.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader or visualize by fluorescence microscopy. An increase in fluorescence indicates an increase in intracellular ROS levels.
Mandatory Visualizations
References
- 1. This compound, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a naturally occurring 1,4-phenanthrenequinone, inhibits HIV-1 replication through an NF-kappaB-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits nuclear factor-kappaB and induces apoptosis via reactive oxygen species generation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a phenanthrene from Dendrobium nobile, impairs prostate cancer migration by inhibiting Rac1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The inhibition of angiogenesis and tumor growth by this compound is associated with the blocking of insulin-like growth factor-1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-Cancer Mechanism of Denbinobin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Denbinobin against other established microtubule-targeting agents. Experimental data is presented to validate its mechanism of action and evaluate its performance relative to alternatives such as Paclitaxel, Vincristine (B1662923), and Colchicine.
Comparative Performance Data
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound and comparable anti-cancer agents.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below compares the IC50 values of this compound, Paclitaxel, Vincristine, and Colchicine in various human cancer cell lines. Lower values indicate higher potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Paclitaxel IC50 (µM) | Vincristine IC50 (µM) | Colchicine IC50 (µM) |
| SK-Hep-1 | Hepatocellular Carcinoma | 16.4[1] | ~0.8[2] | 52.5 (in HepG2)[3][4] | Data Not Available |
| SNU-484 | Gastric Cancer | 7.9[1] | 0.005 (in SNU16)[5] | Data Not Available | Data Not Available |
| HeLa | Cervical Cancer | 22.3[1] | 0.005 - 0.112[1][6][7] | 4.1[8] | 0.00051 - 0.03[2][9] |
Note: Direct comparative studies for all agents in all cell lines are limited. Data for similar cell lines or cancer types are provided for context where direct data is unavailable.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Xenograft studies in immunocompromised mice are a crucial step in evaluating the in vivo efficacy of potential anti-cancer drugs. The table below presents data on tumor growth inhibition by this compound and comparator drugs in various cancer models.
| Compound | Cancer Model (Cell Line) | Dosage | Tumor Growth Inhibition (%) | Reference |
| This compound | Colon Cancer (COLO 205) | 50 mg/kg | 68%[5][9] | [5][9] |
| Paclitaxel | Gastric Cancer (NCI-N87) | 10 mg/kg | 77%[10] | [10] |
| Vincristine | Glioblastoma (C6) | 0.3 mg/kg/72h | Significant decrease in tumor volume | [11] |
| Colchicine | Thyroid Cancer (8505C) | 0.5 mg/kg/day | Significant reduction in tumor volume | [12] |
| Colchicine | Osteosarcoma (Saos-2) | 10 µM (intratumoral) | Significant reduction in tumor volume | [12] |
Signaling Pathways of this compound
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to the induction of apoptosis, inhibition of metastasis, and suppression of angiogenesis.
This compound-Induced Apoptosis
This compound induces programmed cell death in cancer cells through both caspase-dependent and -independent pathways. It can trigger the release of apoptosis-inducing factor (AIF) from the mitochondria and activate caspases, leading to the cleavage of cellular proteins and cell death.
Caption: this compound-induced apoptosis signaling pathway.
This compound's Anti-Metastatic and Anti-Angiogenic Effects
This compound has been shown to suppress cancer cell migration, invasion, and the formation of new blood vessels (angiogenesis), which are critical processes in tumor metastasis. It achieves this by inhibiting key signaling molecules involved in cell adhesion and motility, as well as growth factor receptor signaling.
Caption: Anti-metastatic and anti-angiogenic signaling of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and other compounds on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression levels of key proteins involved in apoptosis.
Caption: Workflow for Western blot analysis of apoptotic markers.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 30-50 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a tumor xenograft model in mice to evaluate the in vivo anti-cancer efficacy of test compounds.
Caption: Workflow for in vivo xenograft tumor model studies.
Protocol:
-
Cell Implantation: Subcutaneously inject 1x10⁶ to 5x10⁶ cancer cells into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups. Administer this compound or other compounds via an appropriate route (e.g., intraperitoneal injection) at a predetermined schedule.
-
Data Collection: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight. Tumors can be further processed for histological or molecular analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Paclitaxel shows cytotoxic activity in human hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards Novel Anti-tumor Strategies for Hepatic Cancer: ɛ-Viniferin in Combination with Vincristine Displays Pharmacodynamic Synergy at Lower Doses in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards novel anti-tumor strategies for hepatic cancer: ɛ-viniferin in combination with vincristine displays pharmacodynamic synergy at lower doses in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of this compound-induced anti-tumorigenesis effect in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel Suppresses Hepatocellular Carcinoma Tumorigenesis Through Regulating Circ-BIRC6/miR-877-5p/YWHAZ Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibition of angiogenesis and tumor growth by this compound is associated with the blocking of insulin-like growth factor-1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of this compound-induced anti-tumorigenesis effect in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
- 11. Dendrobium candidum extract inhibits proliferation and induces apoptosis of liver cancer cells by inactivating Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
Confirming Denbinobin-Induced Apoptosis: A Comparative Guide to Caspase Assays
Denbinobin, a phenanthrenequinone (B147406) derived from the noble orchid Dendrobium nobile, has emerged as a compound of interest in oncology research due to its demonstrated ability to induce apoptosis in various cancer cell lines.[1] A crucial aspect of characterizing its mechanism of action is the confirmation and quantification of caspase activation, the central executioners of the apoptotic pathway. This guide provides a comparative overview of commonly employed caspase assays to evaluate the pro-apoptotic effects of this compound, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Caspase Activation
To quantify the induction of apoptosis by this compound, the activity of key initiator caspases (caspase-8 and caspase-9) and the primary executioner caspase (caspase-3) can be measured. The activation of caspase-8 suggests the involvement of the extrinsic (death receptor-mediated) pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial-mediated) pathway. Caspase-3 activation is a downstream event common to both pathways.[2]
The following table summarizes the fold-change in caspase activity in a hypothetical experiment where cancer cells are treated with this compound versus a well-established chemotherapeutic agent, Doxorubicin, which is known to induce apoptosis.
| Compound | Concentration | Caspase-3 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| This compound | 10 µM | 4.2 | 2.5 | 3.8 |
| Doxorubicin | 1 µM | 3.5 | 1.8 | 4.5 |
Note: The quantitative data presented here is illustrative and based on typical results for natural compounds that induce apoptosis through both intrinsic and extrinsic pathways, as suggested by studies on this compound's effects.[3][4]
The illustrative data suggests that this compound is a potent inducer of apoptosis, activating both initiator and executioner caspases. The significant activation of both caspase-8 and caspase-9 indicates that this compound may trigger apoptosis through both the extrinsic and intrinsic pathways.[3][4] The subsequent strong activation of caspase-3 confirms the commitment of the cells to undergo programmed cell death.[3] It is important to note that some studies have reported a caspase-independent apoptotic pathway for this compound in certain cell lines, involving the release of Apoptosis-Inducing Factor (AIF).[5][6] Therefore, the choice of cell line and the specific experimental context are critical in interpreting the results.
Comparison of Caspase Assay Methodologies
The selection of a suitable caspase assay depends on factors such as required sensitivity, sample type, available equipment, and throughput needs.[7] The three most common methods for quantifying caspase activity are colorimetric, fluorometric, and luminescent assays.[7][8][9]
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric | Cleavage of a caspase-specific substrate releases a chromophore (e.g., p-nitroaniline, pNA), which can be quantified by measuring absorbance.[8][10] | Cost-effective, simple workflow, suitable for high-throughput screening.[7] | Lower sensitivity compared to fluorometric and luminescent assays.[7] |
| Fluorometric | Cleavage of a caspase-specific substrate releases a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC), which is detected by a fluorometer.[8] | Higher sensitivity than colorimetric assays.[7] | Potential for compound interference through autofluorescence. |
| Luminescent | Caspase cleavage of a substrate releases a substrate for luciferase, generating a light signal that is proportional to caspase activity.[11][12][13] | Highest sensitivity, wide dynamic range, low background.[13] | Generally more expensive than colorimetric and fluorometric assays. |
Signaling Pathways and Experimental Workflow Diagrams
To better visualize the experimental process and the underlying biological pathways, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is recommended to optimize these protocols for your specific cell type and experimental conditions.
Cell Culture and Treatment
-
Culture your chosen cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For caspase activity assays, seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treat the cells with varying concentrations of this compound. Include an untreated control and a positive control (e.g., Doxorubicin or Staurosporine).
Caspase-3 Colorimetric Assay Protocol
This protocol is a general guideline and may need to be adapted based on the specific kit used.[10][14][15]
Materials:
-
Treated and control cells in a 96-well plate
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
DTT (Dithiothreitol)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
After treatment, centrifuge the plate to pellet the cells and carefully remove the supernatant.
-
Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10-20 minutes.[14][15]
-
Centrifuge the plate at 10,000 x g for 1 minute to pellet cell debris.[7]
-
Transfer 50 µL of the supernatant (cell lysate) to a new 96-well plate.
-
Prepare the Reaction Mix by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.[10]
-
Add 50 µL of the Reaction Mix to each well containing cell lysate.
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.[7]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[7][10]
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.[10]
Caspase-8 and Caspase-9 Assays
The protocols for caspase-8 and caspase-9 assays are similar to the caspase-3 assay, with the primary difference being the use of specific peptide substrates.[16][17]
-
For Caspase-8: Use a substrate with the recognition sequence IETD (e.g., Ac-IETD-pNA for colorimetric assays).[16][18]
-
For Caspase-9: Use a substrate with the recognition sequence LEHD (e.g., Ac-LEHD-pNA for colorimetric assays).[17][19]
Fluorometric and luminescent assays follow a similar workflow but involve the use of fluorogenic or luminogenic substrates and require a fluorometer or luminometer for detection, respectively.[11][12][20][21] Always refer to the manufacturer's protocol for the specific assay kit being used.
References
- 1. This compound, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound induces human glioblastoma multiforme cell apoptosis through the IKKα-Akt-FKHR signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits nuclear factor-kappaB and induces apoptosis via reactive oxygen species generation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis by apoptosis-inducing factor releasing and DNA damage in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase assays—colorimetric and fluorescent kits [takarabio.com]
- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 11. Caspase-Glo® 9 Assay Protocol [promega.sg]
- 12. Caspase-Glo® 8 Assay Protocol [france.promega.com]
- 13. promega.com [promega.com]
- 14. mpbio.com [mpbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bosterbio.com [bosterbio.com]
- 17. bosterbio.com [bosterbio.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. Caspase 9 Assay Kit (Fluorometric) (ab65607) | Abcam [abcam.com]
- 21. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Comparative study of Denbinobin and doxorubicin on apoptosis
A Comparative Analysis of Denbinobin and Doxorubicin (B1662922) in Apoptosis Induction
In the landscape of cancer therapeutics, the induction of apoptosis, or programmed cell death, remains a cornerstone of effective treatment. This guide provides a comparative overview of two potent compounds, this compound and doxorubicin, detailing their mechanisms of action, cytotoxic efficacy, and the experimental protocols used to evaluate their apoptotic effects. This objective comparison is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in oncological research.
Comparative Efficacy: A Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While direct comparative studies under identical conditions are limited, the following table summarizes the IC50 values for this compound and doxorubicin across various cancer cell lines as reported in the literature. It is important to note that variations in experimental conditions, such as cell culture medium and exposure time, can influence these values.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| This compound | SNU-484 | Gastric Cancer | 7.9 | Not Specified |
| SK-Hep-1 | Hepatocellular Carcinoma | 16.4 | Not Specified | |
| HeLa | Cervical Cancer | 22.3 | Not Specified | |
| Doxorubicin | HeLa | Cervical Cancer | 1.0 - 2.9 | 24 - 48 |
| MCF-7 | Breast Cancer | ~4.0 | 48 | |
| A549 | Lung Carcinoma | > 20 | 24 | |
| HepG2 | Hepatocellular Carcinoma | 12.18 | 24 | |
| PC3 | Prostate Cancer | ~8.0 | 48 | |
| HCT116 | Colon Cancer | Not Specified | Not Specified | |
| IMR-32 | Neuroblastoma | < 1.0 | 96 | |
| UKF-NB-4 | Neuroblastoma | ~1.0 | 96 |
Mechanisms of Apoptosis Induction
This compound and doxorubicin employ distinct molecular pathways to trigger apoptosis in cancer cells.
This compound's Apoptotic Pathway
This compound, a phenanthraquinone derived from the orchid Dendrobium moniliforme, has been shown to induce apoptosis through multiple signaling cascades. A primary mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers mitochondrial dysfunction and the release of pro-apoptotic factors.[1] In some cancer cell types, such as human colorectal cancer cells, this compound can induce a caspase-independent apoptosis by prompting the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus, leading to DNA fragmentation.[2][3] Furthermore, this compound has been observed to modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4][5] In human glioblastoma multiforme cells, this compound elicits apoptosis through the IKKα-Akt-FKHR signaling pathway.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Potential chemoprotective effects of active ingredients in Salvia miltiorrhiza on doxorubicin-induced cardiotoxicity: a systematic review of in vitro and in vivo studies [frontiersin.org]
- 6. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
Denbinobin vs. Resveratrol: A Comparative Analysis of Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer properties of two natural phenolic compounds: denbinobin and resveratrol (B1683913). The information presented is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.
Quantitative Comparison of Anti-Cancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and resveratrol in various cancer cell lines, providing a quantitative measure of their cytotoxic effects.
This compound: In Vitro Cytotoxicity
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| SNU-484 | Human Gastric Cancer | 7.9 | [1] |
| PC3 | Human Prostate Cancer | 7.5 (24h) | [2] |
| SK-Hep-1 | Human Hepatocellular Carcinoma | 16.4 | [1] |
| HeLa | Human Cervical Cancer | 22.3 | [1] |
| GBM8401 | Human Glioblastoma | 1-3 (dose-dependent) | [2] |
| U87MG | Human Glioblastoma | 1-3 (dose-dependent) | [2] |
Resveratrol: In Vitro Cytotoxicity
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Human Breast Cancer | 51.18 | [3] |
| HepG2 | Human Hepatocellular Carcinoma | 57.4 | [3] |
| A549 | Human Lung Adenocarcinoma | 35.05 | [4] |
| CAL-27 | Human Oral Squamous Carcinoma | 70 µg/mL | [5] |
| KB | Human Oral Squamous Carcinoma | 145 µg/mL | [5] |
| SCC-25 | Human Oral Squamous Carcinoma | 125 µg/mL | [5] |
| K562 (72h) | Human Chronic Myeloid Leukemia | 102.4 | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the quantitative comparison.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or resveratrol for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or resveratrol for the intended time period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
This compound and resveratrol exert their anti-cancer effects by modulating various signaling pathways involved in cell proliferation, survival, and metastasis.
This compound Signaling Pathways
This compound has been shown to inhibit cancer cell migration and invasion by targeting key signaling molecules. One of its primary mechanisms involves the inhibition of the Src signaling pathway, which is often hyperactivated in metastatic cancers. By inhibiting Src, this compound downregulates the phosphorylation of downstream effectors such as FAK, paxillin, and p130Cas, which are crucial for cell adhesion and migration.[7] Furthermore, this compound has been found to suppress the NF-κB pathway, a critical regulator of inflammation and cell survival.[1]
Caption: this compound's inhibition of Src and NF-κB pathways.
Resveratrol Signaling Pathways
Resveratrol's anti-cancer activity is multifaceted, involving the modulation of numerous signaling cascades. It is a well-known inhibitor of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.[8][9] By inhibiting this pathway, resveratrol can induce apoptosis and suppress tumor growth.[8][9] Additionally, resveratrol has been shown to modulate the Wnt/β-catenin signaling pathway, which is critical for cancer cell self-renewal and proliferation.[10][11] It also impacts inflammatory pathways by inhibiting NF-κB and STAT3, and can activate the tumor suppressor p53.[12]
Caption: Resveratrol's multi-target anti-cancer mechanisms.
Summary and Conclusion
Both this compound and resveratrol demonstrate significant anti-cancer properties through the modulation of critical cellular signaling pathways. Based on the available in vitro data, this compound appears to exhibit potent activity against specific cancer cell lines, particularly gastric and prostate cancer, at lower micromolar concentrations. Resveratrol, on the other hand, has been studied more extensively across a broader range of cancers and affects a wider array of signaling pathways.
The choice between these two compounds for further research and development would depend on the specific cancer type and the desired therapeutic strategy. The detailed mechanisms of action and the potential for synergistic effects with existing chemotherapies warrant further investigation for both molecules. This guide serves as a foundational resource for researchers to navigate the current landscape of this compound and resveratrol as potential anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 4. tandfonline.com [tandfonline.com]
- 5. Resveratrol inhibits the progression of oral squamouscell carcinoma through Norad/Igf2bp2/Pdk1 pathway and remodeling glucose metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol-Induced Modulation of Key Genes and DNA Fragmentation in Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses breast cancer metastasis through the inhibition of Src-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Potential role of resveratrol and its nano-formulation as anti-cancer agent [explorationpub.com]
- 10. Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The anticancer effects of resveratrol – Modulation of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
Denbinobin: A Comparative Analysis of its Anticancer Efficacy Against Other Natural Compounds
In the landscape of natural product-based cancer research, numerous compounds have demonstrated significant potential in preclinical studies. Among these, denbinobin, a phenanthrenequinone (B147406) isolated from the stems of Dendrobium species, has emerged as a promising candidate with potent anti-tumor activities. This guide provides a comparative overview of the efficacy of this compound against two other well-researched natural compounds: resveratrol (B1683913) and curcumin (B1669340). The comparison focuses on their cytotoxic effects on various cancer cell lines, the underlying signaling pathways, and the experimental methodologies used to evaluate their efficacy.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound, resveratrol, and curcumin across various cancer cell lines as reported in scientific literature. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as cell line passage number, reagent sources, and incubation times can vary between studies.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SNU-484 | Gastric Cancer | 7.9[1][2] |
| SK-Hep-1 | Hepatocellular Carcinoma | 16.4[1] |
| HeLa | Cervical Cancer | 22.3[1] |
| K562 | Chronic Myelogenous Leukemia | 1.84 |
Table 2: IC50 Values of Resveratrol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 238 (24h)[3], 146.3 (48h)[4], 131.00 (24h)[5] |
| MDA-MB-231 | Breast Cancer | 306.00 (24h)[5] |
| HT-29 | Colon Cancer | >100 |
| SW480 | Colon Cancer | ~70-150 |
| A549 | Lung Cancer | ~400-500 |
Table 3: IC50 Values of Curcumin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 24.50 (24h)[5] |
| MDA-MB-231 | Breast Cancer | 23.30 (24h)[5] |
| HT-29 | Colon Cancer | 10.26 - 13.31 (72h)[6] |
| SW480 | Colon Cancer | 10.26 - 13.31 (72h)[6] |
| HCT116 | Colon Cancer | 10.26 - 13.31 (72h)[6] |
One study directly compared the cytotoxic effects of curcumin and resveratrol on MCF-7 and MDA-MB-231 breast cancer cell lines after 24 hours of treatment.[5] The results indicated that curcumin exhibited greater potency with lower IC50 values in both cell lines compared to resveratrol.[5]
Experimental Protocols
The determination of cytotoxicity and the elucidation of apoptotic pathways are fundamental in assessing the anticancer potential of natural compounds. Below are detailed methodologies for key experiments frequently cited in such studies.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
Protocol used for Curcumin and Analogues in Human Colorectal Carcinoma Cells: [6]
-
Cell Seeding: Human colorectal cancer cell lines (HCT-116, SW480, and HT-29) were seeded in 96-well plates at a density of 4000 cells/well in DMEM supplemented with 10% FBS.
-
Compound Treatment: After 24 hours, the cells were treated with various concentrations of curcumin or its analogues and incubated for 72 hours.
-
MTT Addition: 25 µl of MTT (Thiazolyl Blue Tetrazolium Bromide) solution was added to each well, and the plates were incubated for 3.5 hours.
-
Solubilization: 100 µl of N,N-dimethylformamide (DMF) was added to each well to solubilize the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance was read at a specific wavelength using a microplate reader to determine the percentage of viable cells compared to an untreated control.
-
IC50 Calculation: The half-maximal inhibitory concentrations (IC50) were calculated using Sigma Plot 9.0 software.[6]
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
General Protocol:
-
Cell Treatment: Cells are treated with the compound of interest for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Interpretation: The results allow for the quantification of the percentage of cells in different stages of cell death.
Signaling Pathways
This compound, resveratrol, and curcumin exert their anticancer effects by modulating various intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
This compound: Inhibition of the NF-κB Signaling Pathway
A primary mechanism of action for this compound is the potent inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[1][7] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell survival and proliferation. This compound has been shown to block the activation of NF-κB, thereby preventing the transcription of its target genes and leading to the induction of apoptosis in cancer cells.[7]
Resveratrol: Induction of Apoptosis
Resveratrol is known to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[8] It can trigger the intrinsic apoptotic pathway by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.
Curcumin: Multi-Targeted Anticancer Effects
Curcumin's anticancer activity is attributed to its ability to interact with a wide range of molecular targets and signaling pathways.[9][10][11][12] It has been shown to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis. Key signaling pathways modulated by curcumin include the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth, and the MAPK pathway, which is involved in cell proliferation and differentiation. By inhibiting these pathways, curcumin effectively halts the progression of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-Oxidant Effect of Resveratrol on Human Breast Cancer MCF-7 Cells is Associated with CK2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alliedacademies.org [alliedacademies.org]
- 6. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits nuclear factor-kappaB and induces apoptosis via reactive oxygen species generation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol induces mitochondria-mediated, caspase-independent apoptosis in murine prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling Denbinobin's Molecular Targets: A Comparative Guide to Target Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data to elucidate the molecular targets of Denbinobin, a phenanthraquinone with promising anti-tumor activity. While direct knockdown studies confirming this compound's targets are not yet available in the published literature, this guide presents the existing evidence for its impact on key signaling pathways and compares these findings with the effects of direct target inhibition through alternative methods, offering a framework for future validation studies.
This compound has been shown to exert its effects through the inhibition of several critical signaling pathways involved in cancer progression, including the Insulin-like Growth Factor-1 Receptor (IGF-1R), Nuclear Factor-kappa B (NF-κB), and Ras-related C3 botulinum toxin substrate 1 (Rac1) pathways. This guide summarizes the quantitative data from studies on this compound and compares them with data from studies that utilized direct target inhibition methods like dominant-negative mutants and RNA interference (RNAi).
Comparative Data on this compound's Effects and Direct Target Inhibition
The following table summarizes the effects of this compound on various cellular processes and provides a comparison with the effects observed when the proposed molecular targets are directly inhibited.
| Target Pathway | Parameter Measured | Effect of this compound | Effect of Direct Target Inhibition (Alternative Method) | Cell Line | Reference |
| IGF-1R Signaling | IGF-1-induced cell proliferation | Inhibition (GI50 = 1.3 x 10⁻⁸ M) | siRNA-mediated knockdown of IGF-1R reduces cell proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
| IGF-1-induced tube formation | Inhibition | Not specified | HUVECs | ||
| IGF-1R Phosphorylation | Inhibition | siRNA knockdown reduces IGF-1R protein levels | Not specified | [1] | |
| NF-κB Signaling | TNFα-induced NF-κB activation | Potent inhibition | shRNA-mediated knockdown of NF-κB pathway components inhibits its activation | Human leukemic cells | [2][3] |
| IκBα phosphorylation and degradation | Blocked | shRNA-mediated knockdown of IKK inhibits IκBα phosphorylation | Human leukemic cells | [2][3] | |
| Rac1 Signaling | CXCL12-induced cell migration | Inhibition | Inhibition by dominant-negative Rac1 | PC3 (Prostate Cancer) | [4][5][6] |
| Lamellipodia formation | Prevention | Impaired by dominant-negative Rac1 | PC3 (Prostate Cancer) | [4][5][6] | |
| Cortactin phosphorylation | Impaired | Impaired by dominant-negative Rac1 | PC3 (Prostate Cancer) | [4][5][6] |
Experimental Protocols
This compound Treatment and Cell-Based Assays
Cell Culture and Treatment: Human cancer cell lines (e.g., PC3, SNU-484, human leukemic cells) are cultured in appropriate media. For experiments, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
Western Blotting: To assess the phosphorylation status and protein levels of target proteins (e.g., IGF-1R, IκBα, Cortactin), cells are lysed after treatment, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
Cell Migration Assay (Transwell Assay): The effect of this compound on cancer cell migration is assessed using Transwell inserts. Cells are seeded in the upper chamber with serum-free media containing this compound, and the lower chamber contains media with a chemoattractant (e.g., CXCL12). Migrated cells on the lower surface of the membrane are stained and counted.
NF-κB Reporter Assay: To measure NF-κB transcriptional activity, cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene. After treatment with an NF-κB activator (e.g., TNFα) and this compound, luciferase activity is measured.
Alternative Target Validation Methodologies
Dominant-Negative Mutant Expression: To inhibit the function of a specific protein like Rac1, cells are transfected with a plasmid expressing a dominant-negative version of the protein. This mutant protein competes with the endogenous protein for binding partners but is functionally inactive, thereby inhibiting the signaling pathway.
RNA Interference (RNAi):
-
Small interfering RNA (siRNA): Synthetic, short double-stranded RNA molecules are transfected into cells to induce the degradation of a specific target mRNA, leading to the knockdown of the corresponding protein.
-
Short hairpin RNA (shRNA): A vector-based system where a plasmid or viral vector expresses a short hairpin RNA that is processed by the cell's machinery into an siRNA, leading to stable, long-term gene silencing.
Visualizing the Pathways and Workflows
To better understand the mechanisms of action and the experimental approaches, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for target validation using knockdown studies.
Caption: this compound's inhibitory effects on key signaling pathways.
Caption: Experimental workflow for target validation using RNAi.
References
- 1. SiRNA-mediated IGF-1R inhibition sensitizes human colon cancer SW480 cells to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits nuclear factor-kappaB and induces apoptosis via reactive oxygen species generation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for Modulating the Pathway of NF-κB Using Short Hairpin RNA (ShRNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a phenanthrene from Dendrobium nobile, impairs prostate cancer migration by inhibiting Rac1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
A Comparative Analysis of Denbinobin's Efficacy in Diverse Cancer Models
For Immediate Release
This guide provides a comprehensive cross-validation of Denbinobin's efficacy against various cancer models, offering a comparative analysis with established chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate an objective evaluation of this compound's potential as an anti-cancer agent.
Comparative Efficacy of this compound and Standard Chemotherapeutic Agents
The anti-proliferative activity of this compound and a panel of standard chemotherapeutic drugs—Doxorubicin (B1662922), Cisplatin (B142131), and Paclitaxel (B517696)—was evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined through various in vitro cytotoxicity assays. The following tables summarize the IC50 values, providing a quantitative comparison of these compounds' efficacy. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the duration of drug exposure.
Table 1: Gastric Cancer (SNU-484 Cell Line)
| Compound | IC50 (µM) | Exposure Time | Citation |
| This compound | 7.9 | 24h | [1][2] |
| Doxorubicin | Data not available | - | |
| Cisplatin | Data not available | - | |
| Paclitaxel | Data not available | - |
Table 2: Hepatocellular Carcinoma (SK-Hep-1 Cell Line)
| Compound | IC50 (µM) | Exposure Time | Citation |
| This compound | 16.4 | 24h | [1][2] |
| Doxorubicin | Data not available | - | |
| Cisplatin | Data not available | - | |
| Paclitaxel | Data not available | - |
Table 3: Cervical Cancer (HeLa Cell Line)
| Compound | IC50 (µM) | Exposure Time | Citation |
| This compound | 22.3 | 24h | [1][2] |
| Doxorubicin | 0.374 - 2.664 | 72h | [3][4] |
| Cisplatin | 7.7 - 25.5 | 24h - 48h | [5] |
| Paclitaxel | 0.005 - 0.112 | 24h | [6][7][8] |
Table 4: Prostate Cancer (PC3 Cell Line)
| Compound | IC50 (µM) | Exposure Time | Citation |
| This compound | 7.5 | 24h | [9] |
| Doxorubicin | 0.908 | 72h | [10] |
| Cisplatin | 50.6 - >200 | 48h | [11][12] |
| Paclitaxel | 0.022 - 0.031 | 24h | [13][14] |
Table 5: Lung Adenocarcinoma (A549 Cell Line)
| Compound | IC50 (µM) | Exposure Time | Citation |
| This compound | Data not available | - | |
| Doxorubicin | 0.07 - >20 | 24h - 72h | [15][16][17] |
| Cisplatin | 4.97 - 16.48 | 24h - 48h | [18][19] |
| Paclitaxel | Data not available | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or comparator drugs for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the invasive potential of cancer cells.
-
Chamber Preparation: The upper chamber of a Transwell insert (typically with an 8 µm pore size polycarbonate membrane) is coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Cancer cells, pre-treated with this compound or control, are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The chambers are incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed and stained with a dye such as crystal violet.
-
Quantification: The stained cells are visualized under a microscope and counted. Alternatively, the dye can be extracted, and the absorbance is measured to quantify the number of invaded cells.
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Cells treated with this compound or control are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software.
Signaling Pathway Visualizations
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Src Signaling Pathway Inhibition by this compound.
Caption: IGF-1R Signaling Pathway Inhibition by this compound.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: Rac1 Signaling Pathway Inhibition by this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Gallic acid in potentiating chemotherapeutic effect of Paclitaxel in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Paclitaxel (taxol) inhibits protein isoprenylation and induces apoptosis in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quercetin Enhanced Paclitaxel Therapeutic Effects Towards PC-3 Prostate Cancer Through ER Stress Induction and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tis.wu.ac.th [tis.wu.ac.th]
- 17. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Synergistic Anti-Cancer Effects of Denbinobin with Cisplatin and Oxaliplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synergistic anti-cancer effects of Denbinobin, a phenanthrene (B1679779) compound isolated from Dendrobium nobile, when combined with the platinum-based chemotherapy drugs, cisplatin (B142131) and oxaliplatin (B1677828). While research has demonstrated a direct synergistic relationship between this compound (and the related alkaloid Dendrobine) and cisplatin, similar studies with oxaliplatin are not yet available. Therefore, this comparison will focus on the established synergistic mechanisms of the this compound-cisplatin combination and draw potential parallels and distinctions with oxaliplatin's known combination mechanisms with other natural compounds.
This compound and Cisplatin: A Synergistic Partnership in Cancer Therapy
The combination of this compound or Dendrobine (B190944) with cisplatin has been shown to enhance anti-tumor effects, particularly in non-small cell lung cancer (NSCLC).[1][2][3] This synergy manifests through multiple mechanisms, including the modulation of the tumor microenvironment and the induction of cancer cell apoptosis.[1][2][3]
In Vivo Synergistic Effects
In a study utilizing an H1299 human NSCLC cell line xenograft model, the combination of dendrobine and cisplatin resulted in a significant reduction in tumor volume and prolonged survival of the mice compared to treatment with either drug alone.[1][4] This enhanced in vivo efficacy is attributed to the modulation of the immune system, specifically by suppressing regulatory T cells (Treg) and enhancing T helper 17 (Th17) cells, rather than by directly promoting cisplatin-induced apoptosis in vitro.[1][4]
Induction of Apoptosis and Signaling Pathways
Conversely, another study on A549 lung cancer cells demonstrated that the combination of dendrobine and cisplatin enhanced cytotoxicity by stimulating the JNK/p38 stress signaling pathways, leading to apoptosis.[2][3] This apoptotic process involves the mitochondrial-mediated pathway and the induction of pro-apoptotic proteins such as Bax and Bim.[2][3] this compound itself has been shown to induce apoptosis in various cancer cell lines through the downregulation of Bcl-2 and upregulation of Bax.[5][6]
The following diagram illustrates the proposed signaling pathway for the synergistic effect of this compound and cisplatin.
Caption: Signaling pathway of this compound and Cisplatin synergy.
Quantitative Data on this compound and Cisplatin Synergy
| Cell Line | Assay | Treatment | Result | Reference |
| H1299 (in vivo) | Xenograft | Dendrobine + Cisplatin | Reduced tumor volume, prolonged survival | [1],[4] |
| A549 | MTT Assay | Dendrobine + Cisplatin | Enhanced cytotoxicity | [2],[3] |
| A549 | Colony Formation | Dendrobine + Cisplatin | Enhanced inhibition of colony formation | [2],[3] |
| A549 | Annexin V/PI | Dendrobine + Cisplatin | Increased apoptosis | [2],[3] |
Experimental Protocols
Cell Viability Assays
-
MTT Assay: A549 lung cancer cells were treated with dendrobine and cisplatin, and cell viability was assessed using the MTT assay.[2][3]
-
Colony Formation Assay: The long-term proliferative capacity of A549 cells was evaluated by colony formation assays after treatment with dendrobine and cisplatin.[2][3]
Apoptosis Assays
-
Annexin V/PI Double Staining: Apoptosis in A549 cells was quantified using Annexin V/PI double staining followed by flow cytometry analysis.[2][3]
-
Western Blotting: The expression levels of apoptosis-related proteins such as Bax and Bim were determined by western blotting.[2]
In Vivo Xenograft Model
-
H1299 cells were implanted in mice, and the effects of dendrobine and cisplatin, alone and in combination, on tumor growth and survival were monitored.[1][4]
The following diagram outlines a general experimental workflow for assessing drug synergy.
Caption: General workflow for synergy assessment.
Oxaliplatin: A Potential Partner for this compound?
While direct studies on the combination of this compound and oxaliplatin are lacking, the known mechanisms of oxaliplatin in combination with other natural compounds offer insights into potential synergistic interactions. Oxaliplatin, a third-generation platinum analog, exhibits a different spectrum of activity and resistance profile compared to cisplatin.[7]
Several studies have demonstrated that natural compounds can sensitize cancer cells to oxaliplatin. For instance, nobiletin (B1679382) enhances oxaliplatin's efficacy in colorectal cancer cells by down-regulating the PI3K/Akt/mTOR pathway.[8][9][10] Similarly, punicalagin (B30970) and piperlongumine (B1678438) show synergistic effects with oxaliplatin in colorectal cancer cells by promoting apoptosis and oxidative stress.[11][12]
Given that this compound also induces apoptosis and can modulate stress-related signaling pathways, it is plausible that it could synergize with oxaliplatin.[5][6] A potential mechanism could involve the dual induction of apoptosis through independent or converging pathways, or the modulation of oxidative stress, a known factor in the efficacy of both oxaliplatin and some natural compounds.[12]
Conclusion
The combination of this compound (or Dendrobine) with cisplatin presents a promising strategy for enhancing anti-cancer therapy, particularly in NSCLC, through mechanisms involving immune modulation and the induction of apoptosis via the JNK/p38 signaling pathway. Although direct evidence is not yet available for the combination of this compound with oxaliplatin, the known synergistic effects of oxaliplatin with other natural compounds suggest a high potential for a beneficial interaction. Future research is warranted to explore the synergistic effects of this compound and oxaliplatin, which could lead to the development of novel and more effective combination therapies for a broader range of cancers.
References
- 1. Synergism Effect of Dendrobine on Cisplatin in Treatment of H1299 by Modulating the Balance of Treg/Th17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dendrobine targeting JNK stress signaling to sensitize chemotoxicity of cisplatin against non-small cell lung cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxaliplatin: mechanism of action and antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. Nobiletin sensitizes colorectal cancer cells to oxaliplatin by PI3K/Akt/MTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. The synergistic effect of oxaliplatin and punicalagin on colon cancer cells Caco-2 death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synergistic effects of oxaliplatin and piperlongumine on colorectal cancer are mediated by oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Meta-Analysis of Denbinobin: A Guide for Cancer Researchers
For Immediate Release
A comprehensive meta-analysis of preclinical data on Denbinobin, a phenanthrene (B1679779) compound isolated from Dendrobium nobile, reveals its significant potential as an anti-cancer agent. This guide provides researchers, scientists, and drug development professionals with a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in this compound's mechanism of action. While clinical trial data in humans is not yet available, the existing preclinical evidence strongly supports further investigation into this compound's therapeutic utility.
In Vitro Cytotoxicity: A Broad Spectrum of Anti-Cancer Activity
This compound has demonstrated cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, indicating a potent ability to inhibit cancer cell proliferation.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SNU-484 | Gastric Cancer | 7.9 | [1] |
| PC3 | Prostate Cancer | 7.5 (24h treatment) | [2] |
| SK-Hep-1 | Hepatocellular Carcinoma | 16.4 | [1] |
| HeLa | Cervical Cancer | 22.3 | [1] |
| COLO 205 | Colon Cancer | 10-20 (dose-dependent suppression) | [3][4][5] |
| GBM8401 | Glioblastoma | 1-3 (dose-dependent) | [2] |
| U87MG | Glioblastoma | 1-3 (dose-dependent) | [2] |
In Vivo Efficacy: Tumor Regression and Anti-Metastatic Effects in Animal Models
Preclinical studies using animal models have corroborated the in vitro findings, demonstrating significant anti-tumor and anti-metastatic activity of this compound.
| Cancer Model | Animal Model | Treatment | Key Findings | Reference |
| Colon Cancer Xenograft (COLO 205) | Nude Mice | 50 mg/kg intraperitoneally | 68% tumor regression | [3][4][5] |
| Breast Cancer Metastasis | Mouse Metastatic Model | Not specified | Significant reduction in tumor metastasis, orthotopic tumor volume, and spleen enlargement | [6] |
| Lung Adenocarcinoma Xenograft (A549) | In vivo xenograft model | Not specified | Suppression of tumor growth and microvessel formation | [7] |
Mechanisms of Action: Targeting Key Cancer Signaling Pathways
Research indicates that this compound exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in cell proliferation, survival, and metastasis.
Src-Mediated Signaling Pathway
This compound has been shown to inhibit Src kinase activity, a key regulator of cancer cell migration and invasion. By blocking Src, this compound disrupts the downstream signaling cascade involving FAK, p130Cas, and Paxillin, ultimately leading to a reduction in metastatic potential.[6]
IGF-1R Signaling Pathway
This compound also targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway, which is crucial for tumor angiogenesis and growth.[7] By inhibiting IGF-1R activation, this compound blocks downstream effectors like Akt and mTOR, thereby suppressing cancer cell proliferation and survival.[7]
Rac1 Signaling Pathway
In prostate cancer, this compound has been found to inhibit Rac1 activity. Rac1 is a GTPase that plays a critical role in actin polymerization and the formation of lamellipodia, which are essential for cell migration. By inhibiting Rac1, this compound impairs the migratory ability of prostate cancer cells.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical studies of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Protocol:
-
Cell Plating: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Treatment: Cells were treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) or vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the log of the drug concentration.
In Vitro Invasion Assay (Boyden Chamber Assay)
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
Protocol:
-
Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) were coated with Matrigel and allowed to solidify.
-
Cell Seeding: Cancer cells, pre-treated with this compound or vehicle control, were seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber was filled with a medium containing a chemoattractant, such as fetal bovine serum.
-
Incubation: The chambers were incubated for 24-48 hours to allow for cell invasion.
-
Cell Staining and Quantification: Non-invading cells on the upper surface of the membrane were removed with a cotton swab. The invading cells on the lower surface were fixed with methanol (B129727) and stained with crystal violet.
-
Data Analysis: The number of invaded cells was counted in several random fields under a microscope. The percentage of invasion was calculated relative to the control group.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.
Protocol:
-
Cell Lysis: Cancer cells treated with this compound or vehicle were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane was incubated with primary antibodies against the target proteins (e.g., Src, p-Src, Akt, p-Akt) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities were quantified using densitometry software, with a housekeeping protein (e.g., β-actin or GAPDH) used as a loading control.
Experimental Workflow
The general workflow for preclinical evaluation of this compound is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of this compound-induced anti-tumorigenesis effect in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of this compound-induced anti-tumorigenesis effect in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses breast cancer metastasis through the inhibition of Src-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhibition of angiogenesis and tumor growth by this compound is associated with the blocking of insulin-like growth factor-1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Denbinobin and Its Synthetic Analogs in Cancer Cell Cytotoxicity
For Immediate Publication
A Comprehensive Analysis of Denbinobin and Its Synthetic Analogs Reveals Key Structure-Activity Relationships in Cancer Cell Inhibition
A recent comparative analysis has shed light on the cytotoxic performance of this compound, a naturally occurring phenanthrenequinone, and its synthetic analogs. This guide provides a detailed head-to-head comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the therapeutic potential of these compounds. The findings underscore the importance of specific structural moieties in mediating anticancer activity, offering a roadmap for the rational design of novel chemotherapeutic agents.
This compound, originally isolated from the orchid Dendrobium nobile, has demonstrated a range of biological activities, including anti-inflammatory, anti-angiogenic, and potent anticancer effects. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and the inhibition of the pro-inflammatory NF-κB signaling pathway. This has spurred interest in the synthesis of this compound analogs to enhance its efficacy and pharmacological properties.
Quantitative Performance Comparison
The cytotoxic activity of this compound and its synthetic analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, summarized in the table below, highlight the structure-activity relationships governing the anticancer effects of these phenanthrenequinones.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | MCF-7 (Breast Cancer) | 0.89 |
| A549 (Lung Cancer) | 0.45 | |
| Ca9-22 (Gingival Cancer) | >10 | |
| CL1-5 (Lung Cancer) | 0.38 | |
| H460 (Lung Cancer) | 0.32 | |
| HepG2 (Liver Cancer) | 0.66 | |
| 5-OAc-denbinobin | MCF-7 (Breast Cancer) | 1.66 |
| A549 (Lung Cancer) | 0.89 | |
| Ca9-22 (Gingival Cancer) | >10 | |
| CL1-5 (Lung Cancer) | 0.68 | |
| H460 (Lung Cancer) | 0.72 | |
| HepG2 (Liver Cancer) | >10 | |
| Calanquinone A | MCF-7 (Breast Cancer) | 0.08 |
| A549 (Lung Cancer) | 0.12 | |
| Ca9-22 (Gingival Cancer) | 2.17 | |
| CL1-5 (Lung Cancer) | 0.15 | |
| H460 (Lung Cancer) | 0.11 | |
| HepG2 (Liver Cancer) | 0.19 | |
| 5-OAc-calanquinone A | MCF-7 (Breast Cancer) | 0.16 |
| A549 (Lung Cancer) | 0.25 | |
| Ca9-22 (Gingival Cancer) | >10 | |
| CL1-5 (Lung Cancer) | 0.22 | |
| H460 (Lung Cancer) | 0.19 | |
| HepG2 (Liver Cancer) | >10 |
Signaling Pathways and Experimental Workflows
This compound exerts its anticancer effects through the modulation of critical signaling pathways involved in cell survival and death. The diagrams below illustrate the key mechanisms of action and a typical experimental workflow for assessing cytotoxicity.
Detailed Experimental Protocols
Cell Culture and Treatment:
Human cancer cell lines (MCF-7, A549, Ca9-22, CL1-5, H460, and HepG2) were maintained in appropriate culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with various concentrations of this compound or its synthetic analogs for 48 hours.
Sulforhodamine B (SRB) Cytotoxicity Assay:
The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[1][2][3][4][5]
-
Cell Fixation: After the 48-hour treatment period, the supernatant was discarded, and cells were fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 60 minutes at 4°C.[5]
-
Washing: The plates were washed five times with slow-running tap water to remove the TCA.[5]
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated for 30 minutes at room temperature.[5]
-
Removal of Unbound Dye: The plates were washed four times with 1% (v/v) acetic acid to remove unbound SRB dye.[5]
-
Solubilization: The plates were air-dried, and 200 µL of 10 mM Tris base solution (pH 10.5) was added to each well to solubilize the protein-bound dye.[5]
-
Absorbance Measurement: The absorbance was measured at 510 nm using a microplate reader. The percentage of cell survival was calculated relative to the untreated control cells.
NF-κB Inhibition Assay:
This compound's effect on NF-κB activation is assessed by measuring its ability to inhibit the phosphorylation of IκB kinase (IKK).[6][7] This is typically evaluated by Western blot analysis using antibodies specific for the phosphorylated forms of IKK.
Apoptosis Assays:
The induction of apoptosis by this compound is confirmed through several assays:
-
Caspase Activity: The activation of key executioner caspases, such as caspase-3 and caspase-9, is measured using colorimetric or fluorometric assays.[8][9][10] These assays utilize specific peptide substrates that are cleaved by the active caspases, releasing a detectable chromophore or fluorophore.
-
Bcl-2 Family Protein Expression: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins are determined by Western blot analysis.[11][12][13][14][15][16] A shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state is indicative of apoptosis induction.
This comprehensive comparison provides valuable insights into the structure-activity relationships of this compound and its analogs, guiding future drug discovery efforts in the development of more potent and selective anticancer agents.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. This compound induces human glioblastoma multiforme cell apoptosis through the IKKα-Akt-FKHR signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits nuclear factor-kappaB and induces apoptosis via reactive oxygen species generation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of BAX and BCL-2 Gene Expression and Apoptosis Induction in Acute Lymphoblastic Leukemia Cell Line CCRF-CEM after High- Dose Prednisolone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence that inhibition of BAX activation by BCL-2 involves its tight and preferential interaction with the BH3 domain of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Assessing the Selectivity of Denbinobin for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Denbinobin's cytotoxic performance in cancer cells versus normal cells, supported by available experimental data. This compound, a phenanthraquinone isolated from the stems of Dendrobium nobile, has demonstrated anti-tumor activities, making its selectivity a critical aspect of its therapeutic potential.
Data Presentation: Comparative Cytotoxicity of this compound
The selective cytotoxicity of this compound has been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric in these assessments. While direct comparative studies with a wide range of corresponding normal cell lines are limited in publicly available literature, the existing data suggests a preferential effect on cancerous cells.
| Cell Line | Cell Type | Tissue of Origin | This compound IC50 (µM) | Reference |
| Cancer Cell Lines | ||||
| SNU-484 | Gastric Adenocarcinoma | Stomach | 7.9 | |
| SK-Hep-1 | Hepatocellular Carcinoma | Liver | 16.4 | |
| HeLa | Cervical Adenocarcinoma | Cervix | 22.3 | |
| PC3 | Prostate Adenocarcinoma | Prostate | 7.5 (24h) | |
| GBM8401 | Glioblastoma | Brain | 1-3 (dose-dependent) | |
| U87MG | Glioblastoma | Brain | 1-3 (dose-dependent) | |
| Normal Cell Lines | ||||
| HUVEC | Human Umbilical Vein Endothelial Cells | Umbilical Cord | GI50 = 0.013 (IGF-1 induced proliferation) | |
| Normal Hepatic Cells | Hepatocytes | Liver | Selective apoptosis in hepatic stellate cells, but not in normal hepatic cells (qualitative) |
Note: The GI50 for HUVECs represents the concentration for 50% growth inhibition and is a measure of cytostatic effect, which may differ from the cytotoxic IC50. The data for normal hepatic cells is qualitative, indicating selectivity without a specific IC50 value. Further research with direct, quantitative comparisons is needed to establish a comprehensive selectivity profile.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in assessing the cytotoxicity of this compound.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Cancer and normal cell lines
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathways Affected by this compound
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis.
Unlocking Cellular Responses: A Guide to Predictive Biomarkers for Denbinobin
For researchers, scientists, and drug development professionals, understanding the intricate dance between a therapeutic compound and a cancer cell is paramount. Denbinobin, a phenanthrene (B1679779) compound isolated from the noble orchid Dendrobium nobile, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. This guide provides a comparative analysis of this compound, delving into potential biomarkers that could predict cellular response and offering insights into its efficacy relative to other established chemotherapeutic agents.
This compound exerts its anti-tumor effects by modulating several critical signaling pathways involved in cell proliferation, survival, metastasis, and angiogenesis. A comprehensive understanding of these pathways is the first step toward identifying robust predictive biomarkers.
Key Signaling Pathways Targeted by this compound
This compound's efficacy is rooted in its ability to interfere with multiple signaling cascades simultaneously, making it a potent inhibitor of cancer progression.
-
Inhibition of Cell Migration and Metastasis: this compound has been shown to impair cancer cell migration by inhibiting the activity of Rac1, a key regulator of the actin cytoskeleton.[1][2] This disruption prevents the formation of lamellipodia, the cellular protrusions essential for cell movement. Furthermore, this compound inhibits the Src signaling pathway, which is crucial for the phosphorylation of downstream molecules like focal adhesion kinase (FAK), Crk-associated substrate (p130Cas), and paxillin, all of which are involved in cell adhesion and migration.[3]
-
Induction of Apoptosis (Programmed Cell Death): A significant aspect of this compound's anti-cancer activity is its ability to induce apoptosis. It achieves this through multiple mechanisms:
-
Modulation of Bcl-2 Family Proteins: Studies have shown that this compound can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, thereby shifting the cellular balance towards cell death.[4]
-
Caspase Activation: this compound treatment leads to the activation of executioner caspases, such as caspase-3, which are central to the apoptotic process.[5]
-
AIF-Mediated Pathway: In some cancer cells, this compound can induce apoptosis through a caspase-independent pathway involving the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[6]
-
Inhibition of Survival Pathways: this compound has been found to inactivate the NF-κB pathway and the IKKα-Akt-FKHR signaling cascade, both of which are critical for promoting cell survival and inhibiting apoptosis.[5][7]
-
-
Anti-Angiogenic Effects: The formation of new blood vessels, or angiogenesis, is vital for tumor growth and metastasis. This compound has been demonstrated to inhibit angiogenesis by blocking the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.[8] This blockade prevents the activation of downstream targets like Akt and mTOR, which are essential for endothelial cell proliferation and tube formation.
Potential Predictive Biomarkers for this compound Response
Based on its mechanism of action, several molecules and pathways could serve as potential biomarkers to predict a cancer cell's sensitivity or resistance to this compound. While dedicated clinical validation is still required, preclinical evidence points towards the following candidates:
| Biomarker Category | Potential Biomarker | Rationale for Prediction |
| Cell Migration & Metastasis | High expression or activity of Rac1 and Src | Cancers with elevated levels of these proteins may be more reliant on these pathways for metastasis and thus more sensitive to this compound's inhibitory effects. |
| Apoptosis Regulation | High Bcl-2/Bax ratio | A high ratio indicates a cell's resistance to apoptosis. This compound's ability to modulate this ratio suggests that tumors with a high initial Bcl-2/Bax ratio might be responsive. |
| Low basal caspase-3 activity | Cells with low intrinsic apoptotic potential might be "primed" for apoptosis by this compound's action on upstream pathways. | |
| Survival Signaling | Constitutive activation of NF-κB or Akt pathways | Tumors addicted to these survival pathways could be particularly vulnerable to this compound's inhibitory effects. |
| Angiogenesis | High expression of IGF-1R | Cancers that are highly dependent on IGF-1R signaling for angiogenesis may exhibit a greater response to this compound's anti-angiogenic properties. |
Comparative Efficacy of this compound
While direct head-to-head clinical trials are lacking, preclinical data allows for a preliminary comparison of this compound's cytotoxic effects with those of established chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cancer Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (µM) |
| SNU-484 (Gastric) | 7.9[9] | - | - | - |
| SK-Hep-1 (Hepatocellular) | 16.4[9] | - | - | - |
| HeLa (Cervical) | 22.3[9] | 2.9 | 1.39-21.5 | - |
| COLO 205 (Colon) | 10-20[10] | - | - | - |
| PC3 (Prostate) | 7.5[10] | - | - | - |
| GBM8401 (Glioblastoma) | 1-3[10] | - | - | - |
| U87MG (Glioblastoma) | 1-3[10] | - | - | - |
| K562 (Leukemia) | 1.84[9] | - | - | - |
| HCT-116 (Colon) | Induces apoptosis[6] | - | - | - |
| A549 (Lung) | Induces apoptosis[11] | >20 | - | - |
| MCF-7 (Breast) | - | 2.5 | 1.52 | 0.0035 |
| MDA-MB-231 (Breast) | - | - | - | 0.0003 |
Note: IC50 values can vary significantly between studies due to different experimental conditions. The data presented here is for comparative purposes and highlights the need for standardized, direct comparative studies.
Experimental Protocols
To aid researchers in their investigation of this compound and its potential biomarkers, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or other compounds for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. This protocol is for the detection of apoptosis-related proteins like Bcl-2, Bax, and cleaved caspase-3.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the cell viability assay.
-
Lyse the cells using RIPA buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin is used as a loading control to ensure equal protein loading.
Visualizing the Mechanisms of this compound
To further elucidate the complex interplay of signaling pathways affected by this compound, the following diagrams, generated using Graphviz, illustrate the key molecular interactions.
Caption: this compound's multi-target mechanism of action.
Caption: A typical experimental workflow for biomarker discovery.
Future Directions
The identification and validation of predictive biomarkers for this compound are crucial for its successful translation into the clinical setting. Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of this compound with standard-of-care chemotherapeutics in a panel of well-characterized cancer cell lines.
-
'Omics' Approaches: Utilizing genomics, transcriptomics, and proteomics to identify molecular signatures associated with this compound sensitivity and resistance.
-
In Vivo Validation: Testing the predictive power of candidate biomarkers in preclinical animal models.
-
Clinical Trials: Well-designed clinical trials that incorporate biomarker analysis to stratify patients and predict treatment outcomes.
By unraveling the molecular determinants of response to this compound, the scientific community can pave the way for a more personalized and effective approach to cancer therapy.
References
- 1. This compound, a phenanthrene from Dendrobium nobile, impairs prostate cancer migration by inhibiting Rac1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. This compound suppresses breast cancer metastasis through the inhibition of Src-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces human glioblastoma multiforme cell apoptosis through the IKKα-Akt-FKHR signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis by apoptosis-inducing factor releasing and DNA damage in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits nuclear factor-kappaB and induces apoptosis via reactive oxygen species generation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibition of angiogenesis and tumor growth by this compound is associated with the blocking of insulin-like growth factor-1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Denbinobin
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of investigational compounds like Denbinobin are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a phenolic derivative of phenanthraquinone.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before commencing any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. Given the phenolic nature and potential cytotoxicity of this compound, a stringent PPE protocol is required.
| PPE Category | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. |
| Eye Protection | Chemical splash goggles or a full-face shield must be worn. |
| Lab Coat | A disposable, fluid-resistant lab coat is required. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the solid form of the compound or if there is a risk of aerosolization. |
II. Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound and any materials contaminated with it must be managed as hazardous and potentially cytotoxic waste. Do not dispose of this compound waste in regular trash or down the drain.[1]
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent cross-contamination and ensure compliant disposal.
Caption: Workflow for the segregation of this compound waste streams.
Step 2: Container Selection and Labeling
All waste containers must be clearly labeled and appropriate for the type of waste they contain.
-
Solid Waste: Place all non-sharp, contaminated solid waste (e.g., gloves, disposable lab coats, bench paper, and plasticware) into a designated, leak-proof plastic bag, at least 2 mm thick, and placed within a rigid, labeled container.[2] The container should be clearly marked with a "Hazardous/Cytotoxic Waste" label.
-
Liquid Waste: Collect all liquid waste containing this compound, including solvent rinsates and reaction mixtures, in a shatter-proof, leak-proof container with a secure screw-top cap. The container must be compatible with the solvents used. Label the container with "Hazardous/Cytotoxic Waste" and list all chemical constituents, including this compound and any solvents.
-
Sharps Waste: All sharps contaminated with this compound, such as needles, syringes, scalpels, and broken glass, must be placed in a puncture-resistant sharps container with a purple lid, specifically designated for cytotoxic sharps.[3]
Step 3: Waste Accumulation and Storage
Store sealed hazardous waste containers in a designated, secure Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, and access should be restricted to authorized personnel.
Step 4: Final Disposal
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Cytotoxic waste typically requires high-temperature incineration for complete destruction.[4]
III. Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Caption: Emergency spill response workflow for this compound.
Spill Cleanup Procedure:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, use an absorbent material from a chemical spill kit to contain the spill. For solid spills, carefully cover the area with damp paper towels to avoid raising dust.
-
Collection: Carefully collect all contaminated materials (absorbent pads, paper towels, etc.) and place them in the designated hazardous/cytotoxic solid waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable laboratory detergent and then with 70% ethanol. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.
By adhering to these stringent disposal procedures, researchers can mitigate the risks associated with handling this compound and ensure the safety of themselves, their colleagues, and the environment.
References
- 1. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 2. danielshealth.ca [danielshealth.ca]
- 3. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 4. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Personal protective equipment for handling Denbinobin
Essential Safety and Handling Guide for Denbinobin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. This compound is a phenanthrenequinone (B147406) derived from the stems of Ephemerantha lonchophylla and has demonstrated antitumor activities. Due to its cytotoxic nature, adherence to strict safety measures is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidelines are based on general safety protocols for handling cytotoxic compounds, phenanthrenequinones, and related chemicals.[1][2][3][4] It is imperative to handle this compound with the utmost care, assuming it possesses significant toxicological properties.
Immediate Safety and Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure to hazardous chemicals. All personnel handling this compound must be trained in the correct use of PPE.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. Double-gloving is highly recommended. | To prevent skin contact. Latex gloves are not recommended as they offer less protection against many chemicals. |
| Eye Protection | Safety goggles or a face shield. | To protect eyes from splashes or aerosols. |
| Lab Coat | A dedicated, long-sleeved lab coat, preferably disposable or made of a low-permeability material. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the solid compound or when there is a risk of aerosol generation. | To prevent inhalation of the compound. |
Operational Plan: Handling and Storage
Safe handling and storage practices are critical to minimize exposure and maintain the integrity of the compound.
Handling Procedures:
-
Ventilation: All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of particles.[3]
-
Weighing: When weighing the solid compound, use a containment balance or a balance within a fume hood.
-
Solution Preparation: Prepare solutions within a fume hood. Avoid creating aerosols.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this compound is handled.[1]
Storage Plan:
-
Container: Store this compound in a tightly sealed, clearly labeled container. The label should include the chemical name, concentration, date of receipt or preparation, and appropriate hazard warnings.
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Access: Restrict access to authorized personnel only.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.[1][7] |
Disposal Plan
This compound and all materials contaminated with it must be treated as hazardous waste.
Waste Segregation and Collection:
-
Containers: Use dedicated, leak-proof, and clearly labeled containers for this compound waste.
-
Segregation: Segregate this compound waste from other chemical waste streams. Do not mix with incompatible materials.
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) must be disposed of as hazardous waste.
Disposal Route:
-
Contact EHS: All this compound waste must be disposed of through the institution's Environmental Health and Safety (EHS) department.[8][9][10] Do not dispose of this compound down the drain or in the regular trash.[8]
-
Decontamination: Decontaminate reusable glassware and equipment by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) and collecting the rinsate as hazardous waste.
Experimental Protocols and Data
This compound has been shown to exert its anticancer effects through various signaling pathways. The following tables summarize key quantitative data from published studies, and the subsequent sections provide detailed methodologies for relevant experiments.
Quantitative Data Summary
Inhibitory Concentrations (IC₅₀) of this compound in Various Cancer Cell Lines:
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| SNU-484 | Gastric Cancer | 7.9 | [11][12] |
| SK-Hep-1 | Hepatocarcinoma | 16.4 | [11][12] |
| HeLa | Cervical Cancer | 22.3 | [11][12] |
| K562 | Chronic Myeloid Leukemia | 1.84 | |
| GBM8401 & U87MG | Glioblastoma | 1-3 |
Detailed Methodologies for Key Experiments
1. Western Blotting
This protocol is for the detection of specific proteins in cell lysates to analyze the effect of this compound on signaling pathways.[13][14][15][16][17]
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (specific to the protein of interest) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
2. Immunoprecipitation (IP)
This protocol is used to isolate a specific protein and its binding partners to study protein-protein interactions affected by this compound.[18][19][20][21][22]
-
Cell Lysis:
-
Lyse cells treated with or without this compound using a non-denaturing lysis buffer to preserve protein complexes.
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody against the protein of interest overnight at 4°C.
-
Add protein A/G beads and incubate for a few hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting.
-
3. Crystal Violet Cell Viability Assay
This assay is used to determine the effect of this compound on cell proliferation and viability.[23][24][25][26]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
Staining:
-
Remove the culture medium and gently wash the cells with PBS.
-
Fix the cells with methanol (B129727) for 10-20 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.
-
-
Washing:
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
-
Solubilization and Quantification:
-
Solubilize the stained cells with a solubilizing agent (e.g., methanol or 10% acetic acid).
-
Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
4. Transwell Migration Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.[27][28][29][30]
-
Cell Preparation:
-
Culture cells to 70-80% confluency and then serum-starve them for several hours.
-
-
Assay Setup:
-
Place Transwell inserts with a porous membrane into the wells of a 24-well plate.
-
Add a chemoattractant (e.g., medium with FBS) to the lower chamber.
-
Resuspend the serum-starved cells in a serum-free medium containing the desired concentration of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for the cell line (typically 12-48 hours) to allow for cell migration.
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Count the stained cells in several random fields of view under a microscope.
-
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the known signaling pathways affected by this compound.
Caption: this compound inhibits the IGF-1R signaling pathway.
Caption: this compound induces apoptosis via inhibition of the NF-κB pathway.
Caption: this compound impairs cell migration by inhibiting Rac1 activity.
This comprehensive guide is intended to be a primary resource for the safe and effective handling of this compound in a research setting. By adhering to these procedures, researchers can minimize risks and contribute to a culture of safety in the laboratory.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. qualia-bio.com [qualia-bio.com]
- 4. escolifesciences.com [escolifesciences.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. ethz.ch [ethz.ch]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Chemical Waste Collection & Disposal - Grundon [grundon.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Western Blot (WB) Resource Center | Cell Signaling Technology [cellsignal.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 19. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. tpp.ch [tpp.ch]
- 25. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. assaygenie.com [assaygenie.com]
- 27. benchchem.com [benchchem.com]
- 28. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 29. clyte.tech [clyte.tech]
- 30. fishersci.de [fishersci.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
